molecular formula C113H188N34O20 B12391259 BMAP-18

BMAP-18

Cat. No.: B12391259
M. Wt: 2342.9 g/mol
InChI Key: YWAOJBTYFPBFPD-FNWPXSAPSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BMAP-18 is a useful research compound. Its molecular formula is C113H188N34O20 and its molecular weight is 2342.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C113H188N34O20

Molecular Weight

2342.9 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoic acid

InChI

InChI=1S/C113H188N34O20/c1-70(2)62-86(104(160)146-91(67-75-40-15-8-16-41-75)109(165)139-79(44-19-26-54-116)97(153)134-82(47-22-29-57-119)101(157)142-87(63-71(3)4)105(161)147-92(69-148)110(166)167)141-100(156)81(46-21-28-56-118)133-96(152)78(43-18-25-53-115)137-107(163)89(65-73-36-11-6-12-37-73)144-102(158)83(48-23-30-58-120)135-95(151)77(42-17-24-52-114)132-99(155)84(50-32-60-129-112(124)125)140-108(164)90(66-74-38-13-7-14-39-74)145-103(159)85(51-33-61-130-113(126)127)136-98(154)80(45-20-27-55-117)138-106(162)88(64-72-34-9-5-10-35-72)143-94(150)76(131-93(149)68-121)49-31-59-128-111(122)123/h5-16,34-41,70-71,76-92,148H,17-33,42-69,114-121H2,1-4H3,(H,131,149)(H,132,155)(H,133,152)(H,134,153)(H,135,151)(H,136,154)(H,137,163)(H,138,162)(H,139,165)(H,140,164)(H,141,156)(H,142,157)(H,143,150)(H,144,158)(H,145,159)(H,146,160)(H,147,161)(H,166,167)(H4,122,123,128)(H4,124,125,129)(H4,126,127,130)/t76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-/m0/s1

InChI Key

YWAOJBTYFPBFPD-FNWPXSAPSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CN

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CCCNC(=N)N)NC(=O)CN

Origin of Product

United States

Foundational & Exploratory

The Core Mechanism of BMAP-18 Against Gram-Negative Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMAP-18, an 18-residue antimicrobial peptide derived from the N-terminal region of the bovine myeloid antimicrobial peptide BMAP-27, has emerged as a promising candidate in the fight against antibiotic-resistant bacteria.[1][2][3] This technical guide provides an in-depth exploration of the multifaceted mechanism of action employed by this compound against Gram-negative bacteria, with a focus on its membrane-disrupting capabilities, interaction with lipopolysaccharide (LPS), and subsequent intracellular effects. The information presented herein is intended to support further research and development of this compound and its analogues as potential therapeutics.

I. Antimicrobial Activity and Spectrum

This compound exhibits potent antimicrobial activity against a range of bacteria, including multidrug-resistant Gram-negative strains such as Pseudomonas aeruginosa.[1][2][3][4] Its efficacy is highlighted by its low minimum inhibitory concentrations (MICs).

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Gram-Negative Bacteria
Bacterial StrainMIC (µM)MIC (µg/mL)Reference
Multidrug-resistant Pseudomonas aeruginosa (MDRPA CCARM 2095)32-[1][2]
Pseudomonas aeruginosa PA01-8[4]
Pseudomonas aeruginosa RP73-16 (L-BMAP18)[4]
Stenotrophomonas maltophilia (clinical isolates)-MIC90: >32 (L-BMAP18)[4]

Note: MIC values can vary based on the specific strain and experimental conditions.

II. Core Mechanism of Action: A Multi-Step Process

The antimicrobial action of this compound against Gram-negative bacteria is a rapid, multi-step process primarily targeting the bacterial cell envelope and subsequent intracellular components. This process can be broadly categorized into three key stages: electrostatic attraction and LPS interaction, membrane permeabilization and disruption, and intracellular targeting.

A. Stage 1: Electrostatic Attraction and Lipopolysaccharide (LPS) Interaction

The initial interaction between this compound and Gram-negative bacteria is governed by electrostatic forces. The cationic nature of this compound facilitates its attraction to the anionic surface of the bacterial outer membrane, which is rich in lipopolysaccharide (LPS). This compound not only binds to LPS but also demonstrates the ability to neutralize its endotoxic effects. This is a critical feature, as LPS is a major contributor to the inflammatory cascade seen in septic shock.[5][6] The interaction with LPS is thought to be a crucial step that facilitates the peptide's transit across the outer membrane to the inner cytoplasmic membrane.

The ability of this compound to bind and neutralize LPS is a key attribute for its potential as an anti-sepsis agent. Studies have shown that this compound can significantly inhibit the production of pro-inflammatory cytokines such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in LPS-stimulated macrophages.

B. Stage 2: Membrane Permeabilization and Disruption

Following its interaction with LPS, this compound targets the bacterial cytoplasmic membrane, leading to its permeabilization and disruption. This is a hallmark of its bactericidal activity.[1][2][3][6] Evidence from various studies indicates that this compound induces membrane damage, leading to the leakage of intracellular contents and ultimately cell death. FACScan analysis has shown that this compound causes significant membrane damage in multidrug-resistant P. aeruginosa, with an 85% shifting effect observed.[1][2]

While the precise mechanism of pore formation is still under investigation, it is suggested that this compound can form small channels that allow the passage of ions and protons, leading to membrane depolarization. This disruption of the electrochemical gradient across the membrane is a critical blow to the bacterium's viability. Unlike its parent peptide BMAP-27, which causes near-complete dye leakage from bacterial-membrane-mimicking vesicles, this compound and its analogs induce less extensive leakage, suggesting the formation of smaller, more selective channels.

C. Stage 3: Intracellular Targeting

Beyond membrane disruption, evidence suggests that this compound can also translocate into the bacterial cytoplasm and interact with intracellular targets.[1][2][3][6] Studies have shown that this compound can bind to intracellular DNA, which may contribute to its overall antimicrobial efficacy by interfering with essential cellular processes such as replication and transcription.[1][7] This dual-action mechanism of membrane disruption and intracellular targeting makes it more difficult for bacteria to develop resistance.

III. Experimental Protocols

A. Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound is typically determined using the broth microdilution method.

  • Bacterial Preparation: A mid-logarithmic phase culture of the target Gram-negative bacterium is diluted in Mueller-Hinton broth (MHB) to a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL.

  • Peptide Preparation: this compound is serially diluted in MHB in a 96-well microtiter plate.

  • Incubation: An equal volume of the bacterial suspension is added to each well containing the serially diluted peptide. The plate is then incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.[4]

B. Membrane Permeabilization Assay (Propidium Iodide Uptake)

This assay assesses the integrity of the bacterial cytoplasmic membrane using the fluorescent dye propidium iodide (PI), which can only enter cells with compromised membranes and fluoresces upon binding to nucleic acids.

  • Bacterial Preparation: Mid-log phase bacterial cells are harvested, washed, and resuspended in a suitable buffer (e.g., PBS) to an optical density (OD600) of 0.5.

  • Treatment: The bacterial suspension is incubated with this compound at its MIC for a defined period.

  • Staining: Propidium iodide is added to the bacterial suspension.

  • Analysis: The uptake of PI is quantified by measuring the increase in fluorescence intensity using a fluorometer or by flow cytometry (FACScan).[1][7] An increase in fluorescence indicates membrane damage.

C. LPS Neutralization Assay (Nitric Oxide Inhibition)

This assay evaluates the ability of this compound to neutralize the pro-inflammatory effects of LPS.

  • Cell Culture: Mouse macrophage cells (e.g., RAW 264.7) are cultured in a 96-well plate.

  • Treatment: The macrophages are stimulated with LPS in the presence or absence of varying concentrations of this compound.

  • Incubation: The cells are incubated for 24 hours to allow for the production of nitric oxide (NO).

  • NO Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. A decrease in nitrite production in the presence of this compound indicates LPS neutralization.

IV. Visualizing the Mechanism of Action

The following diagrams, generated using Graphviz (DOT language), illustrate the key steps in the mechanism of action of this compound against Gram-negative bacteria.

BMAP18_Mechanism cluster_extracellular Extracellular Space cluster_bacterium Gram-Negative Bacterium BMAP18 This compound (Cationic) OuterMembrane Outer Membrane (LPS) BMAP18->OuterMembrane 1. Electrostatic Attraction & LPS Binding Periplasm Periplasmic Space OuterMembrane->Periplasm 2. Translocation InnerMembrane Inner Membrane Periplasm->InnerMembrane 3. Interaction InnerMembrane->InnerMembrane Membrane Depolarization Cytoplasm Cytoplasm (DNA) InnerMembrane->Cytoplasm 4. Permeabilization & Translocation Cytoplasm->Cytoplasm 5. Intracellular Targeting (DNA Binding)

Caption: Overview of this compound's mechanism of action against Gram-negative bacteria.

LPS_Neutralization LPS LPS TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 Binds BMAP18 This compound BMAP18->LPS Binds & Neutralizes Macrophage Macrophage (e.g., RAW 264.7) InflammatoryResponse Pro-inflammatory Cytokine Production (NO, TNF-α) Macrophage->InflammatoryResponse Initiates TLR4->Macrophage Activates

Caption: this compound's neutralization of LPS-induced inflammatory response.

Experimental_Workflow cluster_mic MIC Determination cluster_pi_uptake Membrane Permeabilization Assay Bacteria_MIC Bacterial Culture Incubation_MIC Incubation (18-24h) Bacteria_MIC->Incubation_MIC Peptide_Dilution Serial Dilution of this compound Peptide_Dilution->Incubation_MIC Observation Visual Inspection for Growth Incubation_MIC->Observation Bacteria_PI Bacterial Suspension BMAP18_Treatment Incubate with this compound Bacteria_PI->BMAP18_Treatment PI_Staining Add Propidium Iodide BMAP18_Treatment->PI_Staining Fluorescence_Measurement Measure Fluorescence PI_Staining->Fluorescence_Measurement

Caption: Simplified workflow for key experimental protocols.

V. Conclusion and Future Directions

This compound employs a robust and multi-pronged mechanism of action against Gram-negative bacteria, encompassing initial electrostatic interactions with the outer membrane, potent membrane permeabilization, and subsequent engagement with intracellular targets. Its ability to neutralize LPS further underscores its therapeutic potential, particularly in the context of sepsis. The detailed understanding of these mechanisms, supported by the experimental protocols outlined in this guide, provides a solid foundation for the rational design of more potent and selective this compound analogues. Future research should focus on elucidating the precise nature of the pores formed by this compound, identifying a broader range of intracellular targets, and optimizing its activity and stability in in vivo models. Such efforts will be crucial in translating the promise of this compound into tangible clinical applications for combating the growing threat of antibiotic resistance.

References

BMAP-18: A Technical Guide to its Discovery, Origin, and Multifunctional Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMAP-18 is a promising antimicrobial peptide (AMP) derived from a larger bovine cathelicidin, BMAP-27. This document provides a comprehensive technical overview of this compound, detailing its discovery, origin, and multifaceted biological activities. It includes a summary of its potent antimicrobial and antibiofilm efficacy against drug-resistant bacteria, alongside a profile of its comparatively low cytotoxicity. The guide outlines the experimental methodologies employed for its characterization and visualizes its mechanisms of action, including membrane disruption and immunomodulatory signaling pathways. This information is intended to serve as a valuable resource for researchers and professionals in the fields of microbiology, immunology, and drug development.

Discovery and Origin

This compound is a synthetic, truncated version of the bovine myeloid antimicrobial peptide BMAP-27.[1][2] BMAP-27 itself is a 27-residue cathelicidin peptide found in cattle, which, despite its broad-spectrum antimicrobial activity, exhibits significant cytotoxicity to host cells, limiting its therapeutic potential.[1][3] In an effort to develop novel antimicrobial agents with improved cell selectivity, researchers synthesized this compound, which consists of the N-terminal 18 amino acid residues of BMAP-27.[1][3][4] This truncation removes the hydrophobic C-terminal region of BMAP-27, a modification that has been shown to reduce hemolytic activity and enhance cell selectivity while retaining potent antimicrobial effects.[3][4] The amino acid sequence of this compound is GRFKRFRKKFKKLFKKLS-am.[5]

Quantitative Data on Biological Activity

The biological activities of this compound and its analogs have been quantified across several studies. The following tables summarize key findings regarding its antimicrobial, antibiofilm, and cytotoxic effects.

Table 1: Antimicrobial Activity of this compound and its Analogs

PeptideOrganismMIC (μM)MIC (μg/mL)MBC (μg/mL)Killing Quotient (KQ)Reference
This compoundMethicillin-resistant Staphylococcus aureus (MRSA) (CCARM 3090)16---[6]
This compound-FLMethicillin-resistant Staphylococcus aureus (MRSA) (CCARM 3090)16---[6]
This compoundMultidrug-resistant Pseudomonas aeruginosa (MDRPA) (CCARM 2095)32---[6]
This compound-FLMultidrug-resistant Pseudomonas aeruginosa (MDRPA) (CCARM 2095)32---[6]
L-BMAP18Pseudomonas aeruginosa (MIC90)-16-≤ 4[5]
D-BMAP18Pseudomonas aeruginosa (MIC90)-16-≤ 4[5]
L-BMAP18Stenotrophomonas maltophilia (MIC90)->32--[5]
D-BMAP18Stenotrophomonas maltophilia (MIC90)-16--[5]
L-BMAP18Staphylococcus aureus->32--[5]
D-BMAP18Staphylococcus aureus->32--[5]

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration; KQ ≤ 4 is suggestive of a bactericidal effect.

Table 2: Antibiofilm Activity of this compound and this compound-FL

PeptideOrganismBiofilm Inhibition (MBIC)Biofilm Eradication (MBEC)Reference
This compoundMRSAEffective inhibition starting at 16 µMStrong eradication[1][3]
This compound-FLMRSAEffective inhibition starting at 16 µMStrong eradication[1][3]
This compoundMDRPAEffective inhibition starting at 16 µMStrong eradication[1][3]
This compound-FLMDRPAEffective inhibition starting at 16 µMStrong eradication[1][3]

MBIC: Minimum Biofilm Inhibitory Concentration; MBEC: Minimum Biofilm Eradication Concentration.

Table 3: Cytotoxicity of this compound and its Analogs

PeptideCell TypeAssayConcentrationCytotoxicity/Cell ViabilityReference
This compoundSheep Red Blood CellsHemolysis< 16 µMNo hemolytic activity[1][7]
This compoundSheep Red Blood CellsHemolysis64 µM~20% hemolysis[1][7]
This compound-FLSheep Red Blood CellsHemolysis< 16 µMNo hemolytic activity[1][7]
This compound-FLSheep Red Blood CellsHemolysis64 µM< 10% hemolysis[1][7]
This compoundRAW 264.7 Mouse MacrophagesMTT-> 70% cell survival[1][7]
This compound-FLRAW 264.7 Mouse MacrophagesMTT-> 70% cell survival[1][7]
L-BMAP18A-549 Human Pulmonary Epithelial CellsMTT5 µg/mLNo significant effect on cell viability[5][8]
D-BMAP18A-549 Human Pulmonary Epithelial CellsMTT5 µg/mLNo significant effect on cell viability[5][8]
L-BMAP18A-549 Human Pulmonary Epithelial CellsMTT50 µg/mLCytotoxic[5][8]
D-BMAP18A-549 Human Pulmonary Epithelial CellsMTT50 µg/mLMore cytotoxic than L-isomer[5][8]

Experimental Protocols

This section details the methodologies for key experiments cited in the characterization of this compound.

Peptide Synthesis

This compound (GRFKRFRKKFKKLFKKLS-am) and its analogs are synthesized using solid-phase Fmoc (9-fluorenylmethoxycarbonyl) chemistry on a microwave peptide synthesizer.[5] Protected amino acids and appropriate resins are used, with a 5-fold molar excess of the Fmoc-protected amino acid and coupling reagents for each coupling step.[5]

Antimicrobial Susceptibility Testing (MIC & MBC)

Minimum Inhibitory Concentrations (MICs) are determined by the broth microdilution method. Briefly, two-fold serial dilutions of the peptides are prepared in a 96-well plate. Bacterial strains are grown to the mid-logarithmic phase and diluted to a final concentration of 2 x 10^6 CFU/mL. An equal volume of the bacterial suspension is added to each well. The plates are incubated at 37°C for 16-18 hours. The MIC is defined as the lowest peptide concentration that inhibits visible bacterial growth.[5] For the Minimum Bactericidal Concentration (MBC), an aliquot from the wells showing no visible growth is plated on agar plates and incubated. The MBC is the lowest concentration that results in a 99.9% reduction in CFU/mL compared to the initial inoculum.

Hemolysis Assay

The hemolytic activity of the peptides is assessed using fresh sheep red blood cells (sRBCs).[1][7] The sRBCs are washed and resuspended in phosphate-buffered saline (PBS). The peptides at various concentrations are incubated with the sRBC suspension for a specified time (e.g., 1 hour) at 37°C. The samples are then centrifuged, and the absorbance of the supernatant is measured at a wavelength corresponding to hemoglobin release (e.g., 540 nm). Complete hemolysis is determined using a positive control like Triton X-100, and the percentage of hemolysis is calculated relative to this control.[7]

Cytotoxicity Assay (MTT Assay)

The cytotoxicity of the peptides against mammalian cells (e.g., RAW 264.7 macrophages or A549 human pulmonary cells) is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) dye reduction assay.[1][5][8] Cells are seeded in 96-well plates and incubated until they reach sub-confluence.[8] Serial dilutions of the peptides are added to the cells and incubated for 24 hours.[5][8] After incubation, the medium is removed, and MTT solution is added to each well, followed by further incubation to allow for the formation of formazan crystals. A solubilizing agent (e.g., 10% IGEPAL in 0.01N HCl) is then added to dissolve the crystals.[5] The absorbance is measured at a specific wavelength (e.g., 620 nm), and cell viability is expressed as a percentage of the untreated control.[5]

Membrane Permeabilization Assay (SYTOX Green/Propidium Iodide Uptake)

The ability of this compound to permeabilize bacterial membranes is assessed using fluorescent dyes like SYTOX Green or Propidium Iodide (PI), which can only enter cells with compromised membranes.[1][6] Bacterial cells in their mid-log phase are washed and resuspended in a suitable buffer. The fluorescent dye is added to the cell suspension. The baseline fluorescence is measured before the addition of the peptide. Upon addition of the peptide at its MIC, the fluorescence intensity is monitored over time. An increase in fluorescence indicates membrane permeabilization.[6]

DNA Binding Assay

The interaction of this compound with DNA is evaluated by an agarose gel retardation assay.[1][6] Plasmid DNA (e.g., pBR322) is incubated with increasing concentrations of the peptide for a set time (e.g., 1 hour) at room temperature.[6] The samples are then subjected to electrophoresis on an agarose gel.[6] The migration of the DNA is visualized under UV light after staining with an intercalating agent like ethidium bromide. Retardation of DNA migration indicates the formation of a peptide-DNA complex.[6]

Anti-inflammatory Activity Assay (LPS Neutralization)

The anti-inflammatory properties of this compound are investigated by measuring its ability to neutralize lipopolysaccharide (LPS).[1][4] This can be done through a BODIPY-TR cadaverine (BC) displacement assay, where the fluorescence of BC is quenched upon binding to LPS. The addition of an AMP that binds to LPS will displace BC, leading to an increase in fluorescence.[1] Furthermore, the inhibition of pro-inflammatory cytokine production (e.g., TNF-α, IL-6, MCP-1) in LPS-stimulated macrophages (e.g., RAW 264.7 cells) is quantified using ELISA.[1][4]

Mechanism of Action and Signaling Pathways

This compound exerts its antimicrobial effects through a multi-pronged approach that involves both direct interaction with the bacterial cell membrane and subsequent engagement with intracellular targets.[1][2] Its anti-inflammatory activity is mediated by its ability to bind and neutralize LPS, thereby inhibiting a key signaling cascade responsible for the inflammatory response.

Antimicrobial Mechanism

The primary mode of action of this compound involves the permeabilization of the bacterial cell membrane.[1][2] As a cationic peptide, it is electrostatically attracted to the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and lipoteichoic acid in Gram-positive bacteria.[9] This initial interaction is followed by the insertion of the peptide into the lipid bilayer, leading to membrane disruption. Evidence from dye leakage assays and the uptake of membrane-impermeable dyes like SYTOX Green and propidium iodide confirms this membrane-destabilizing effect.[1][4][6]

Beyond membrane disruption, this compound can also translocate into the bacterial cytoplasm to interact with intracellular components, including DNA.[1][2] This dual mechanism of action, targeting both the cell envelope and internal processes, contributes to its potent bactericidal activity.

BMAP-18_Antimicrobial_Mechanism This compound This compound Bacterial_Membrane Bacterial_Membrane This compound->Bacterial_Membrane Electrostatic Interaction Intracellular_Space Intracellular_Space This compound->Intracellular_Space Translocation Membrane_Permeabilization Membrane_Permeabilization Bacterial_Membrane->Membrane_Permeabilization Disruption Bacterial_Cell_Death Bacterial_Cell_Death Membrane_Permeabilization->Bacterial_Cell_Death Intracellular_Targets Intracellular_Targets Intracellular_Space->Intracellular_Targets Binding (e.g., DNA) Intracellular_Targets->Bacterial_Cell_Death

Caption: Antimicrobial mechanism of this compound.

Anti-inflammatory and LPS Neutralization Pathway

This compound demonstrates significant anti-inflammatory properties by directly binding to and neutralizing LPS, a major component of the outer membrane of Gram-negative bacteria and a potent trigger of septic shock.[1][3] The process begins with this compound competitively binding to the CD14 receptor on macrophages, a key receptor for LPS.[1] Subsequently, it can also bind to free LPS, preventing it from interacting with the Toll-like receptor 4 (TLR4) complex.[3] This inhibition of the LPS-TLR4 signaling cascade leads to a significant reduction in the production and release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Monocyte Chemoattractant Protein-1 (MCP-1).[1][4]

BMAP-18_Anti-inflammatory_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular LPS LPS CD14 CD14 LPS->CD14 This compound This compound This compound->LPS Direct Binding & Neutralization This compound->CD14 Competitive Binding TLR4_MD2 TLR4/MD-2 This compound->TLR4_MD2 Inhibition CD14->TLR4_MD2 LPS Transfer Signaling_Cascade MyD88/TRIF Signaling TLR4_MD2->Signaling_Cascade Activation NF_kB_Activation NF-κB Activation Signaling_Cascade->NF_kB_Activation Cytokine_Production Pro-inflammatory Cytokine Production (TNF-α, IL-6, MCP-1) NF_kB_Activation->Cytokine_Production

Caption: Anti-inflammatory pathway of this compound via LPS neutralization.

Conclusion

This compound represents a significant advancement in the development of antimicrobial peptides. Its discovery as a truncated analog of BMAP-27 has successfully addressed the challenge of cytotoxicity while preserving potent antimicrobial and antibiofilm activities against clinically relevant, drug-resistant pathogens. The dual mechanism of membrane disruption and intracellular targeting, coupled with its notable anti-inflammatory and LPS-neutralizing capabilities, positions this compound as a promising candidate for further preclinical and clinical investigation. This technical guide provides a foundational understanding of this compound for researchers and professionals dedicated to combating the growing threat of antibiotic resistance.

References

BMAP-18: A Technical Guide to its Biological Properties and Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMAP-18, a truncated peptide derived from the bovine myeloid antimicrobial peptide BMAP-27, has emerged as a promising candidate for novel antimicrobial and anti-inflammatory therapies. This document provides an in-depth technical overview of the core biological properties and activities of this compound. It summarizes key quantitative data, details experimental methodologies for its characterization, and visualizes its mechanisms of action and related signaling pathways. This guide is intended to serve as a comprehensive resource for researchers and professionals engaged in the development of new anti-infective and immunomodulatory agents.

Core Biological Activities

This compound exhibits a spectrum of biological activities, primarily centered around its potent antimicrobial and anti-inflammatory properties. Unlike its parent peptide, BMAP-27, this compound demonstrates reduced cytotoxicity, making it a more attractive candidate for therapeutic development.[1]

Antimicrobial Activity

This compound displays broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.[2][3] Its efficacy is particularly noted against pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Pseudomonas aeruginosa (MDRPA).[2][3] The D-enantiomer of this compound, D-BMAP18, has also shown significant activity against P. aeruginosa and Stenotrophomonas maltophilia isolates from cystic fibrosis patients.

Anti-biofilm Activity

In addition to its effects on planktonic bacteria, this compound is effective in both preventing the formation of and eradicating existing bacterial biofilms.[2][3] This is a critical property for combating chronic and persistent infections that are often associated with biofilm formation.

Anti-inflammatory Activity

This compound demonstrates significant anti-inflammatory properties by neutralizing lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria and a potent trigger of septic shock.[4] This neutralization leads to a reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and monocyte chemoattrapent protein-1 (MCP-1) in LPS-stimulated macrophages.[5]

Cytotoxicity

A key advantage of this compound over its parent molecule is its reduced toxicity towards mammalian cells.[1] It exhibits low hemolytic activity against red blood cells and lower cytotoxicity against various cell lines, including human pulmonary epithelial cells and mouse macrophages, when compared to BMAP-27 and other antimicrobial peptides like melittin.[5][6]

Quantitative Data Summary

The following tables summarize the quantitative data on the biological activities of this compound and its analogues.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound and Analogues

PeptideOrganismStrainMIC (µM)Reference
This compoundStaphylococcus aureusMRSA (CCARM 3090)16[2]
This compound-FLStaphylococcus aureusMRSA (CCARM 3090)16[2]
This compoundPseudomonas aeruginosaMDRPA (CCARM 2095)32[2]
This compound-FLPseudomonas aeruginosaMDRPA (CCARM 2095)32[2]
D-BMAP18Pseudomonas aeruginosaRP7316 µg/mL[6]
D-BMAP18Pseudomonas aeruginosaPA1016 µg/mL[6]
D-BMAP18Stenotrophomonas maltophiliaSM12216 µg/mL[6]

Table 2: Cytotoxicity Data for this compound and Analogues

PeptideAssayCell TypeConcentrationResultReference
This compoundHemolysisSheep Red Blood Cells< 16 µMNo hemolysis[5]
This compoundHemolysisSheep Red Blood Cells64 µM~20% hemolysis[5]
This compound-FLHemolysisSheep Red Blood Cells64 µM< 10% hemolysis[5]
This compoundMTT AssayRAW 264.7 MacrophagesNot specified> 70% cell survival[5]
This compound-FLMTT AssayRAW 264.7 MacrophagesNot specified> 70% cell survival[5]
D-BMAP18MTT AssayA-549 Human Pulmonary Cells5 µg/mLNo significant effect on viability[6]
D-BMAP18MTT AssayA-549 Human Pulmonary Cells50 µg/mLCytotoxic[6]

Mechanism of Action

The antimicrobial and anti-inflammatory activities of this compound are attributed to a multi-faceted mechanism of action that involves direct interaction with bacterial components and modulation of host immune responses.

Antimicrobial Mechanism

The primary antimicrobial mechanism of this compound involves a two-step process: membrane permeabilization followed by intracellular targeting.[2][3]

  • Membrane Permeabilization: As a cationic peptide, this compound electrostatically interacts with the negatively charged components of bacterial membranes, such as lipopolysaccharide (LPS) in Gram-negative bacteria and lipoteichoic acid in Gram-positive bacteria. This interaction disrupts the membrane integrity, leading to permeabilization.[2][3] However, unlike peptides that cause complete membrane lysis, this compound is suggested to form small channels or pores that allow the passage of ions and protons, leading to membrane depolarization, but not larger molecules.[4]

  • Intracellular Targeting: Following membrane translocation, this compound can interact with intracellular components. Evidence suggests that this compound has a high affinity for intracellular DNA, and this binding may interfere with essential cellular processes like DNA replication and protein synthesis, ultimately leading to bacterial cell death.[7][8] At low concentrations, this compound has also been shown to disrupt the mitochondrial potential in parasites, inducing apoptosis, while at higher concentrations, it causes necrotic cell death by inducing membrane lesions.[1]

BMAP18_Antimicrobial_Mechanism cluster_extracellular Extracellular Space cluster_membrane Bacterial Membrane cluster_intracellular Intracellular Space BMAP18 This compound Membrane Outer Membrane (LPS/LTA) Inner Membrane BMAP18->Membrane:f0 Electrostatic Interaction Membrane:f0->Membrane:f1 Membrane Permeabilization (Pore Formation) DNA Bacterial DNA Membrane:f1->DNA Intracellular Targeting Mitochondria Mitochondria Membrane:f1->Mitochondria Disruption of Mitochondrial Potential CellDeath Cell Death (Apoptosis/Necrosis) DNA->CellDeath Mitochondria->CellDeath

Diagram of this compound's antimicrobial mechanism of action.
Anti-inflammatory Signaling Pathway

The anti-inflammatory activity of this compound is primarily mediated by its ability to bind and neutralize LPS.[4] This action prevents the activation of the Toll-like receptor 4 (TLR4) signaling pathway, a key cascade in the innate immune response to Gram-negative bacterial infections.

  • LPS Binding: this compound directly binds to LPS, preventing it from interacting with LPS-binding protein (LBP) and the CD14 receptor on the surface of macrophages.[5]

  • Inhibition of TLR4 Activation: By sequestering LPS, this compound inhibits the formation of the LPS-CD14-MD2-TLR4 complex, which is essential for initiating the downstream signaling cascade.

  • Suppression of Pro-inflammatory Cytokines: The inhibition of TLR4 activation leads to the downregulation of intracellular signaling pathways, such as the NF-κB pathway, resulting in a significant reduction in the transcription and release of pro-inflammatory cytokines like TNF-α, IL-6, and MCP-1.[5]

BMAP18_Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4/MD2/CD14 Complex LPS->TLR4 Activates BMAP18 This compound BMAP18->LPS Binds & Neutralizes NFkB NF-κB Pathway TLR4->NFkB Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, MCP-1) NFkB->Cytokines Induces Transcription

Signaling pathway of this compound's anti-inflammatory activity.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assay

This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism (MIC) and the lowest concentration that results in microbial death (MBC).

Materials:

  • Test peptide (this compound)

  • Bacterial strains

  • Mueller-Hinton Broth (MHB)

  • Mueller-Hinton Agar (MHA)

  • Sterile 96-well microtiter plates

  • Sterile test tubes

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation: Inoculate a single bacterial colony into MHB and incubate overnight at 37°C with shaking. Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Peptide Dilution: Prepare a stock solution of this compound. Perform serial two-fold dilutions of the peptide in MHB in a 96-well microtiter plate.

  • Inoculation: Add an equal volume of the prepared bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria without peptide) and a negative control (MHB without bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the peptide at which no visible bacterial growth (turbidity) is observed.

  • MBC Determination: To determine the MBC, take an aliquot from the wells showing no visible growth and plate it onto MHA plates. Incubate the plates at 37°C for 24 hours. The MBC is the lowest concentration of the peptide that results in a ≥99.9% reduction in the initial inoculum count.[6]

Hemolysis Assay

This assay assesses the cytotoxic effect of the peptide on red blood cells.

Materials:

  • Test peptide (this compound)

  • Fresh red blood cells (e.g., sheep or human)

  • Phosphate-buffered saline (PBS)

  • Triton X-100 (for positive control)

  • Sterile microcentrifuge tubes

  • 96-well microtiter plate

  • Spectrophotometer

Procedure:

  • RBC Preparation: Wash the red blood cells three times with PBS by centrifugation. Resuspend the washed RBCs in PBS to a final concentration of 4% (v/v).

  • Peptide Dilution: Prepare serial dilutions of this compound in PBS in microcentrifuge tubes.

  • Incubation: Add the RBC suspension to each tube containing the peptide dilutions. For the positive control, add Triton X-100 (to a final concentration of 1%) to induce 100% hemolysis. For the negative control, use PBS alone. Incubate the tubes at 37°C for 1 hour with gentle shaking.

  • Centrifugation: Centrifuge the tubes to pellet the intact RBCs.

  • Absorbance Measurement: Carefully transfer the supernatant to a 96-well plate and measure the absorbance at 540 nm, which corresponds to the release of hemoglobin.

  • Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100.[9][10][11][12]

Cytotoxicity (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Test peptide (this compound)

  • Mammalian cell line (e.g., RAW 264.7 macrophages, A-549)

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Sterile 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Peptide Treatment: Remove the medium and add fresh medium containing various concentrations of this compound to the wells. Include untreated cells as a negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT-containing medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Calculation: Cell viability is expressed as a percentage of the absorbance of the untreated control cells.[1][13][14][15][16]

Experimental_Workflow_MTT_Assay Start Start SeedCells Seed Cells in 96-well Plate Start->SeedCells Adherence Allow Cells to Adhere Overnight SeedCells->Adherence PeptideTreatment Treat Cells with this compound Adherence->PeptideTreatment Incubate24h Incubate for 24 hours PeptideTreatment->Incubate24h AddMTT Add MTT Reagent Incubate24h->AddMTT Incubate4h Incubate for 4 hours AddMTT->Incubate4h Solubilize Add Solubilization Solution Incubate4h->Solubilize ReadAbsorbance Read Absorbance at 570 nm Solubilize->ReadAbsorbance AnalyzeData Calculate Cell Viability (%) ReadAbsorbance->AnalyzeData End End AnalyzeData->End

Workflow for the MTT cytotoxicity assay.

Conclusion

This compound is a multifunctional peptide with potent antimicrobial and anti-inflammatory activities, coupled with a favorable safety profile. Its dual mechanism of action, involving both membrane disruption and intracellular targeting, makes it a robust candidate against a wide range of pathogens, including those resistant to conventional antibiotics. Furthermore, its ability to neutralize LPS and dampen the subsequent inflammatory cascade highlights its potential for treating sepsis and other inflammatory conditions. The data and protocols presented in this technical guide provide a solid foundation for further research and development of this compound as a novel therapeutic agent.

References

The Predicted Secondary Structure of BMAP-18: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the predicted and experimentally determined secondary structure of BMAP-18, a potent 18-residue antimicrobial peptide (AMP) derived from the N-terminal region of the bovine myeloid antimicrobial peptide BMAP-27.[1][2] Understanding the structural characteristics of this compound is crucial for elucidating its mechanism of action and for the rational design of novel therapeutic agents with enhanced efficacy and selectivity.

Physicochemical Properties of this compound

This compound is a cationic peptide characterized by a specific amino acid sequence that dictates its amphipathic nature. Its key physicochemical properties, predicted using tools like the HeliQuest server, are summarized below.[1][3]

PropertyValueReference
Amino Acid Sequence GRFKRFRKKFKKLFKKLS[4]
Net Charge (at pH 7) +10[1][3]
Hydrophobic Moment (µH) 0.710[1][3]
Molecular Formula C113H188N34O20[4]
Molecular Weight 2343 g/mol [4]

Predicted Secondary Structure: The Amphipathic α-Helix

In silico modeling predicts that this compound forms an amphipathic α-helical structure, a common feature among many membrane-active antimicrobial peptides.[1] This amphipathicity, characterized by the spatial separation of hydrophobic and hydrophilic (cationic) residues, is critical for its interaction with and disruption of microbial membranes.

A helical wheel projection visually represents this amphipathicity. The diagram below illustrates how the positively charged (Arg, Lys) and hydrophobic (Phe, Leu) residues are segregated on opposite faces of the helix. This arrangement facilitates the peptide's initial electrostatic attraction to the negatively charged components of bacterial membranes and subsequent insertion of its hydrophobic face into the lipid bilayer.

BMAP18_Helical_Wheel This compound Helical Wheel Projection cluster_0 cluster_legend node_G1 G node_R2 R node_F3 F node_K4 K node_R5 R node_F6 F node_R7 R node_K8 K node_K9 K node_F10 F node_K11 K node_K12 K node_L13 L node_F14 F node_K15 K node_K16 K node_L17 L node_S18 S key1 Hydrophilic (Cationic) key2 Hydrophobic key3 Polar/Neutral

Amphipathic α-helical projection of this compound.

Experimental Determination of Secondary Structure

Circular Dichroism (CD) spectroscopy is the primary experimental technique used to analyze the secondary structure of peptides in different environments.[5] Studies on this compound reveal that its conformation is highly dependent on the solvent environment, a characteristic feature of many AMPs that are unstructured in aqueous solution and fold upon encountering a microbial membrane.[1][3]

Summary of CD Spectroscopy Findings

In an aqueous environment, such as a phosphate buffer, this compound adopts a disordered or random coil conformation.[3] However, in the presence of membrane-mimicking environments, such as sodium dodecyl sulfate (SDS) micelles or 2,2,2-trifluoroethanol (TFE), the peptide undergoes a significant conformational change to a predominantly α-helical structure.[1][3] This is evidenced by the characteristic CD spectra with double-negative maxima at approximately 208 nm and 222 nm.[3]

EnvironmentMimicsPredominant Secondary StructureReference
10 mM Sodium Phosphate Buffer (pH 7.4) Aqueous / PhysiologicalRandom Coil / Unstructured[1][3]
30 mM Sodium Dodecyl Sulfate (SDS) Anionic Bacterial Membraneα-Helical[1][3]
50% 2,2,2-Trifluoroethanol (TFE) Hydrophobic Membrane Coreα-Helical[1][3]
Experimental Protocol: Circular Dichroism Spectroscopy

The following is a generalized protocol for analyzing the secondary structure of this compound based on published methodologies.[1][6]

1. Peptide Preparation:

  • Synthesize and purify this compound (Sequence: GRFKRFRKKFKKLFKKLS) via solid-phase synthesis and reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Confirm the molecular mass using mass spectrometry.

  • Prepare a stock solution of the peptide in sterile water or a suitable buffer. Determine the precise concentration, for example, by UV absorbance if aromatic residues are present or by quantitative amino acid analysis.

2. Sample Preparation:

  • Prepare the following solvents:

    • Aqueous buffer: 10 mM sodium phosphate, pH 7.4.

    • Anionic micelle solution: 30 mM SDS in 10 mM sodium phosphate buffer.

    • Hydrophobic solution: 50% (v/v) TFE in 10 mM sodium phosphate buffer.

  • Dilute the peptide stock solution in each of the above solvents to a final concentration typically in the range of 30-75 µM.

3. CD Spectropolarimeter Setup:

  • Use a calibrated CD spectropolarimeter (e.g., Jasco J-715/J-815).[1]

  • Purge the instrument with dry nitrogen gas.

  • Set the temperature to 25°C using a Peltier temperature controller.[1]

  • Use a quartz cuvette with a 1 mm path length.[1][3]

4. Data Acquisition:

  • Record a baseline spectrum for each solvent (without the peptide) and subtract it from the corresponding sample spectrum.

  • Scan the peptide samples over a wavelength range of 190 nm to 250 nm.[1]

  • Typical scan parameters include:

    • Scan speed: 20-50 nm/min

    • Bandwidth: 1.0 nm

    • Response time: 2 seconds

  • Average at least three scans for each sample to improve the signal-to-noise ratio.[1][7]

5. Data Analysis:

  • Convert the raw CD signal (in millidegrees) to Mean Residue Ellipticity ([θ]) using the following formula: [θ] = (θ_obs * 100) / (c * n * l) where:

    • θ_obs is the observed ellipticity in degrees.

    • c is the molar concentration of the peptide.

    • n is the number of amino acid residues (18 for this compound).

    • l is the path length of the cuvette in centimeters (0.1 cm for a 1 mm cuvette).

  • Analyze the resulting spectra: a spectrum with negative bands near 208 nm and 222 nm is characteristic of an α-helix, while a strong negative band near 200 nm indicates a random coil structure.[5]

In Silico Prediction and Analysis Workflow

Computational tools are invaluable for predicting the structure and function of novel peptides before undertaking costly and time-consuming experimental work. A typical workflow for the in silico analysis of an antimicrobial peptide like this compound is outlined below.

In_Silico_Workflow start Peptide Sequence Input (e.g., from database or design) physchem Predict Physicochemical Properties (Charge, Hydrophobicity, pI) start->physchem secondary_struct Secondary Structure Prediction (e.g., PSIPRED, JPred) physchem->secondary_struct activity_pred Predict Antimicrobial Activity (e.g., AMPA, CAMPR3) physchem->activity_pred toxicity_pred Predict Toxicity / Hemolysis (e.g., HemoPI) physchem->toxicity_pred helical_wheel Generate Helical Wheel / Net (e.g., HeliQuest) secondary_struct->helical_wheel If α-helical docking Molecular Docking Simulation (Peptide-Membrane Interaction) helical_wheel->docking evaluation Evaluate & Select Candidates for Synthesis activity_pred->evaluation toxicity_pred->evaluation docking->evaluation

A generalized workflow for in silico AMP analysis.

Biological Context: Mechanism and Inhibition of LPS Signaling

The amphipathic α-helical structure of this compound is directly related to its dual functions: direct antimicrobial activity and potent anti-inflammatory (LPS-neutralizing) activity.[1][8] this compound can bind to and neutralize lipopolysaccharide (LPS), the major endotoxin component of the outer membrane of Gram-negative bacteria. This prevents LPS from triggering a hyperinflammatory response in host cells via the Toll-like receptor 4 (TLR4) signaling pathway.[9][10]

The pathway begins when LPS, aided by LPS-Binding Protein (LBP), is transferred to the CD14 receptor, which then presents it to the TLR4/MD-2 complex.[9][10] This initiates a downstream cascade, primarily through the MyD88-dependent pathway, leading to the activation of NF-κB and the subsequent transcription of pro-inflammatory cytokines like TNF-α and IL-6.[10][11] this compound can interrupt this cascade at its earliest stages, likely by directly binding and sequestering LPS and potentially by competing with LPS for binding to the CD14 receptor.[1]

TLR4_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space bmap This compound lps LPS bmap->lps Binding & Neutralization lbp LBP lps->lbp cd14 CD14 lbp->cd14 LPS Transfer tlr4 TLR4/MD-2 Complex cd14->tlr4 LPS Presentation myd88 MyD88 tlr4->myd88 irak IRAKs myd88->irak traf6 TRAF6 irak->traf6 nfkb_activation IKK Complex → NF-κB Activation traf6->nfkb_activation nfkb NF-κB nfkb_activation->nfkb nucleus Nucleus nfkb->nucleus Translocation cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, etc.) nucleus->cytokines Transcription inhibit1->cd14 Inhibition

This compound inhibits the LPS-induced TLR4 signaling pathway.

References

BMAP-18: A Comprehensive Technical Guide to its Amino Acid Sequence, Multifunctional Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of BMAP-18, a promising antimicrobial peptide (AMP). It details its amino acid sequence, physicochemical characteristics, and multifaceted biological activities, including its potent antimicrobial, antibiofilm, and immunomodulatory effects. This document also includes detailed experimental protocols for key assays and visual representations of its mechanism of action and experimental workflows to support further research and development.

Introduction to this compound

This compound (Bovine Myeloid Antimicrobial Peptide-18) is an 18-residue cathelicidin-derived peptide, truncated from the N-terminus of the bovine peptide BMAP-27.[1][2] The removal of the hydrophobic C-terminal of BMAP-27 results in this compound having significantly lower cytotoxicity to mammalian cells while retaining potent antimicrobial activity.[1][3] This improved therapeutic index makes this compound and its analogs promising candidates for the development of novel therapeutics against multidrug-resistant bacteria.[1][2]

This compound exhibits a broad spectrum of activity, not only directly killing pathogens but also modulating the host's immune response and combating bacterial biofilms.[1][2] Its mechanism of action involves membrane permeabilization and subsequent interaction with intracellular targets.[1][2] This guide will explore these properties in detail, providing the necessary quantitative data and methodologies for its study.

This compound: Amino Acid Sequence and Physicochemical Properties

This compound is characterized by a high proportion of cationic and hydrophobic residues, which are crucial for its antimicrobial function.[1] In aqueous solutions, this compound has an unstructured conformation, but it adopts a distinct α-helical structure in membrane-mimicking environments, a key feature for its membrane-disrupting activity.[1]

One notable analog, this compound-FL, was developed by replacing the aromatic phenylalanine (F) residues with the aliphatic amino acid leucine (L) to investigate the role of aromaticity in the peptide's function.[1]

Table 1: Physicochemical Properties of this compound and its Aliphatic Analog, this compound-FL

PeptideAmino Acid SequenceNet ChargeHydrophobic Moment (µH)Molecular Mass (Da)
This compound GRFKRFRKKFKKLFKKLS+100.7102344.9
This compound-FL GRLKRLRKKFKKLFKKLS+100.6932240.9

Data sourced from a study by Lee et al., 2023.[1][4]

Multifunctional Significance of this compound

This compound's therapeutic potential stems from its diverse biological activities, which are summarized below.

Antimicrobial Activity

This compound demonstrates potent antimicrobial activity against a range of pathogens, including antibiotic-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Pseudomonas aeruginosa (MDRPA).[1][2] Its efficacy is quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the peptide that inhibits visible bacterial growth.

Table 2: Minimum Inhibitory Concentration (MIC) of this compound and Analogs

PeptideMIC (µM) vs. MRSA (CCARM 3090)MIC (µM) vs. MDRPA (CCARM 2095)
This compound 1632
This compound-FL 1632
Melittin (Control) 48

These values indicate that both this compound and its aliphatic analog have comparable and potent activity against these resistant strains.[1][5]

Mechanism of Action

The primary mechanism of this compound involves a multi-step process targeting the bacterial cell.

  • Electrostatic Attraction : The cationic nature of this compound facilitates its initial binding to the anionic components of bacterial membranes (like lipopolysaccharides in Gram-negative bacteria and teichoic acids in Gram-positive bacteria).

  • Membrane Permeabilization : Upon binding, the peptide inserts into the lipid bilayer, adopting an α-helical structure. This disrupts the membrane integrity, leading to the formation of pores or channels.[3][6] This permeabilization causes leakage of cellular contents and dissipation of the membrane potential, ultimately leading to cell death.[1][6]

  • Intracellular Targeting : Following membrane disruption, this compound can translocate into the cytoplasm and interact with intracellular targets, such as DNA, further ensuring bacterial killing.[1][2]

This compound demonstrates a preference for Gram-negative bacteria in its membrane-targeting capability, while its analog this compound-FL shows a more pronounced effect against Gram-positive bacteria.[1]

Antibiofilm Activity

Bacterial biofilms are notoriously difficult to treat due to their protective extracellular matrix. This compound is effective at both preventing the formation of biofilms and eradicating pre-formed ones.[1][2]

Table 3: Antibiofilm Activity of this compound and this compound-FL

ActivityConcentration (µM) vs. MRSAConcentration (µM) vs. MDRPA
MBIC₉₀ (90% Biofilm Inhibition) 1616
MBEC₉₀ (90% Biofilm Eradication) 88

MBIC (Minimum Biofilm Inhibitory Concentration) and MBEC (Minimum Biofilm Eradication Concentration) values demonstrate the potent antibiofilm properties of this compound and its analog.[1][5]

Immunomodulatory and Anti-Inflammatory Effects

Beyond its direct antimicrobial actions, this compound can modulate the host immune response. A key activity is its ability to neutralize lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria and a potent trigger of septic shock.[1][6] By binding to LPS, this compound prevents it from interacting with host receptors like CD14 and Toll-like receptor 4 (TLR4), thereby inhibiting the downstream signaling cascade that leads to the production of pro-inflammatory cytokines.[1]

Table 4: Inhibition of Pro-inflammatory Cytokines by this compound Analogs in LPS-Stimulated RAW 264.7 Macrophages

Peptide (at 4 µM)IL-6 Expression (% of Control)MCP-1 Expression (% of Control)TNF-α Expression (% of Control)
This compound-FL ≤10%No significant inhibition by this compound≤10%
LL-37 (Control) ≤10%≤10%≤10%

The aliphatic analog this compound-FL shows superior anti-inflammatory activity, significantly reducing cytokine expression even at low concentrations.[1][5][7]

Cytotoxicity Profile

A critical aspect for any therapeutic candidate is its safety profile. This compound is noted for its low cytotoxicity towards mammalian cells compared to its parent peptide, BMAP-27.[1][3] This is assessed through hemolysis assays (measuring red blood cell lysis) and cytotoxicity assays against cell lines.

Table 5: Cytotoxicity of this compound and this compound-FL

PeptideHemolysis (%) at 64 µMCell Viability (%) in RAW 264.7 cells
This compound ~20%>70%
This compound-FL <10%>70%

Both peptides exhibit low hemolytic activity and maintain high cell viability in mouse macrophages at concentrations effective for antimicrobial activity.[1][8]

Visualizing this compound's Context and Mechanisms

The following diagrams, generated using Graphviz, illustrate key relationships and pathways involving this compound.

BMAP_Peptide_Family BMAP27 BMAP-27 (Parent Peptide) - Potent Antimicrobial - High Cytotoxicity BMAP18 This compound - N-terminal 18 residues of BMAP-27 - Retained Antimicrobial Activity - Reduced Cytotoxicity BMAP27->BMAP18 Truncation (removes C-terminus) BMAP18_FL This compound-FL (Analog) - Phenylalanine -> Leucine - Similar Antimicrobial Activity - Superior Anti-inflammatory Activity BMAP18->BMAP18_FL Modification (aliphatic substitution) LPS_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular LPS LPS CD14 CD14 Receptor LPS->CD14 binds BMAP18 This compound BMAP18->LPS neutralizes BMAP18->CD14 competes for binding TLR4 TLR4 CD14->TLR4 activates Signaling Signaling Cascade (e.g., NF-κB) TLR4->Signaling initiates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Signaling->Cytokines leads to production Experimental_Workflow start Start: Synthesize and Purify this compound mic_assay Antimicrobial Susceptibility Testing (MIC Assay) start->mic_assay cytotoxicity Cytotoxicity Assessment start->cytotoxicity antibiofilm Antibiofilm Activity (Crystal Violet Assay) mic_assay->antibiofilm hemolysis Hemolysis Assay (vs. Red Blood Cells) cytotoxicity->hemolysis mtt_assay MTT Assay (vs. Mammalian Cells) cytotoxicity->mtt_assay evaluate Evaluate Therapeutic Potential hemolysis->evaluate mtt_assay->evaluate mbic Biofilm Inhibition (MBIC) antibiofilm->mbic mbec Biofilm Eradication (MBEC) antibiofilm->mbec mbic->evaluate mbec->evaluate

References

An In-depth Technical Guide to the Core Relationship Between BMAP-18 and BMAP-27

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bovine Myeloid Antimicrobial Peptides (BMAPs) are members of the cathelicidin family of host defense peptides, characterized by their potent, broad-spectrum antimicrobial activity. This guide focuses on two prominent members of this family, BMAP-27, and its truncated derivative, BMAP-18. Understanding the nuanced relationship between their structure, activity, and toxicity is paramount for the development of novel antimicrobial and immunomodulatory therapeutics. This compound, which comprises the N-terminal 18 amino acid residues of BMAP-27, has emerged as a promising therapeutic candidate due to its retained antimicrobial efficacy and significantly reduced cytotoxicity compared to the full-length peptide.[1][2][3][4] This document provides a comprehensive analysis of their comparative properties, detailed experimental methodologies, and visual representations of their structural and functional relationships.

Structural and Physicochemical Properties

BMAP-27 is a 27-amino-acid peptide with an amidated C-terminus, possessing an α-helical structure.[1] this compound is a direct truncation of BMAP-27, lacking the nine C-terminal hydrophobic residues of the parent molecule.[5][6] This structural modification is the primary determinant of the differences in their biological activities.

PropertyBMAP-27This compoundReference(s)
Amino Acid Sequence GRFKRFRKKFKKLFKKLSPVIPLLHLGGRFKRFRKKFKKLFKKLS[5][7]
Molecular Weight ( g/mol ) ~3283.1~2343[7][8]
Net Charge +12+10[1][9]
Hydrophobic Moment (µH) Not explicitly stated0.710[10]

Comparative Biological Activity

Antimicrobial Activity

Both BMAP-27 and this compound exhibit potent antimicrobial activity against a broad range of pathogens, including antibiotic-resistant strains. However, the removal of the hydrophobic C-terminus in this compound influences its activity spectrum and potency.

OrganismBMAP-27 MIC (µM)This compound MIC (µM)Reference(s)
Methicillin-resistant Staphylococcus aureus (MRSA) (CCARM 3090)Not explicitly stated16[1]
Multidrug-resistant Pseudomonas aeruginosa (MDRPA) (CCARM 2095)Not explicitly stated32[1]
Pseudomonas aeruginosa (MIC90)Not explicitly stated16 µg/mL[11]
Stenotrophomonas maltophilia (MIC90)Not explicitly stated>32 and 16 µg/mL (L- and D-isomers)[11]
Streptococcus mutans (clinical isolates)1.8-3.8 µg/mL (as BMAP27-Melittin-NP)Not applicable[12][13]
Escherichia coliMIC often ≤ 2-fold different from BMAP-27BNot explicitly stated[14]
Klebsiella pneumoniaeMIC often ≤ 2-fold different from BMAP-27BNot explicitly stated[14]
Cytotoxicity

A key differentiator between BMAP-27 and this compound is their toxicity towards mammalian cells. The truncation of the hydrophobic C-terminus in this compound significantly reduces its hemolytic and cytotoxic effects, leading to a much-improved therapeutic index.[1][2][3][4]

Cell TypeBMAP-27This compoundReference(s)
Sheep Red Blood Cells (sRBCs) Higher hemolytic activity~20% hemolysis at 64 µM[1][15]
RAW 264.7 Mouse Macrophages Higher cytotoxicity>70% cell survival at concentrations below 64 µM[1][16]
Various Mammalian and Insect Cell Lines More cytotoxicReduced cytotoxicity (approximately 2-8 fold)[17]

Mechanism of Action

The antimicrobial mechanism of both peptides involves membrane interaction and disruption, though the specifics differ due to their structural variations.

Comparative mechanisms of action for BMAP-27 and this compound.

BMAP-27 is thought to act via a more disruptive "carpet-like" or pore-forming mechanism, leading to rapid and extensive membrane damage.[2] In contrast, this compound appears to form smaller, more selective ion channels, causing membrane depolarization and subsequently targeting intracellular components like DNA.[2][10]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is adapted from the broth microdilution method.[18][19][20]

Workflow for Minimum Inhibitory Concentration (MIC) assay.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Bacterial strains

  • Peptide stock solutions

  • Spectrophotometer or plate reader

Procedure:

  • Prepare serial two-fold dilutions of this compound and BMAP-27 in MHB in a 96-well plate.

  • Grow bacterial cultures to the mid-logarithmic phase and dilute to a final concentration of approximately 5 x 10^5 CFU/mL in MHB.

  • Add the bacterial suspension to each well of the microtiter plate containing the peptide dilutions. Include positive (bacteria only) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the peptide that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

Hemolytic Assay

This protocol assesses the peptide's ability to lyse red blood cells.[21][22][23]

Materials:

  • Fresh red blood cells (e.g., human or sheep)

  • Phosphate-buffered saline (PBS)

  • Triton X-100 (for positive control)

  • 96-well plates

  • Centrifuge

  • Spectrophotometer

Procedure:

  • Wash fresh red blood cells with PBS three times by centrifugation.

  • Resuspend the washed red blood cells in PBS to a final concentration of 1-2% (v/v).

  • Prepare serial dilutions of the peptides in PBS in a 96-well plate.

  • Add the red blood cell suspension to each well. Include a negative control (PBS) and a positive control (0.1-1% Triton X-100 for 100% hemolysis).

  • Incubate the plate at 37°C for 1 hour.

  • Centrifuge the plate to pellet the intact red blood cells.

  • Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 540 nm.

  • Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100

MTT Cytotoxicity Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.[24][25][26][27][28]

Workflow for MTT cytotoxicity assay.

Materials:

  • Mammalian cell line (e.g., RAW 264.7)

  • Cell culture medium

  • 96-well tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilizing agent (e.g., DMSO, acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a desired density and allow them to attach overnight.

  • Replace the medium with fresh medium containing serial dilutions of the peptides.

  • Incubate the plate for 24 hours at 37°C in a CO2 incubator.

  • Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Remove the MTT solution and add a solubilizing agent to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the untreated control.

Conclusion

The relationship between this compound and BMAP-27 provides a compelling case study in peptide engineering for therapeutic applications. The truncation of BMAP-27 to this compound successfully mitigates the cytotoxicity associated with the hydrophobic C-terminus while preserving potent antimicrobial and immunomodulatory activities. This enhanced therapeutic window makes this compound a more attractive candidate for further development as a novel anti-infective agent. The detailed protocols and comparative data presented in this guide offer a valuable resource for researchers and drug developers working to harness the potential of these and other antimicrobial peptides.

References

In Silico Deep Dive: Unraveling the Multifaceted Properties of BMAP-18

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

BMAP-18 (Bovine Myeloid Antimicrobial Peptide-18) is a cationic antimicrobial peptide, a truncated form of BMAP-27, which has garnered significant scientific interest due to its potent antimicrobial activity against a broad spectrum of pathogens, including multidrug-resistant strains.[1] Its multifaceted properties, including anti-inflammatory and antibiofilm activities, coupled with reduced cytotoxicity compared to its parent molecule, position it as a promising candidate for therapeutic development.[1][2] This technical guide provides a comprehensive in silico analysis of this compound, offering a detailed exploration of its physicochemical properties, biological activities, and mechanism of action. Furthermore, this document outlines detailed protocols for key in silico experiments, enabling researchers to replicate and expand upon these findings.

Data Presentation

Physicochemical Properties of this compound

The fundamental physicochemical characteristics of this compound are crucial for understanding its biological function. These properties, determined through in silico analysis and experimental validation, are summarized below.

PropertyValueReference
Amino Acid Sequence GRFKRFRKKFKKLFKKLS[3]
Molecular Mass 2343.0 g/mol [1][3]
Net Charge (at pH 7) +10[1]
Hydrophobic Moment (µH) 0.710[1]
Antimicrobial Activity of this compound

This compound exhibits potent antimicrobial activity against a range of Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) is a key measure of this activity.

Target OrganismStrainMIC (µM)MIC (µg/mL)Reference
Staphylococcus aureus (MRSA)CCARM 309016-[1][4]
Pseudomonas aeruginosa (MDRPA)CCARM 209532-[1][4]
Pseudomonas aeruginosaClinical Isolates (MIC90)-16[5]
Stenotrophomonas maltophiliaClinical Isolates (MIC90)->32[5]
Cytotoxicity of this compound

A critical aspect of therapeutic peptide development is assessing its toxicity towards host cells. This compound generally displays low cytotoxicity at its effective antimicrobial concentrations.

Cell TypeAssayConcentrationEffectReference
Sheep Red Blood CellsHemolysis< 16 µMNo significant hemolysis[1][2]
Sheep Red Blood CellsHemolysis64 µM~20% hemolysis[1][2]
RAW 264.7 MacrophagesMTT AssayNot specified>70% cell survival[1]
A-549 Human Pulmonary Epithelial CellsMTT Assay5 µg/mLNo significant effect on cell viability[5][6]
A-549 Human Pulmonary Epithelial CellsMTT Assay50 µg/mLCytotoxic[5][6]

Mechanism of Action

The antimicrobial action of this compound is primarily attributed to its ability to interact with and disrupt bacterial cell membranes, leading to increased permeability and ultimately cell death.[1][2] This interaction is facilitated by the peptide's cationic nature, which promotes binding to the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria.[7] Following membrane binding, this compound is thought to form pores or channels, disrupting the membrane integrity.[8] Additionally, there is evidence for intracellular targeting, suggesting that this compound may also exert its effects after translocation across the bacterial membrane.[1][2]

Anti-inflammatory Activity

This compound exhibits notable anti-inflammatory properties by neutralizing LPS, a potent inflammatory trigger from Gram-negative bacteria.[7][8] This neutralization prevents LPS from binding to the CD14/TLR4 receptor complex on immune cells, thereby inhibiting the downstream signaling cascade that leads to the production of pro-inflammatory cytokines like TNF-α, IL-6, and MCP-1.[1][7][9]

Experimental Protocols: In Silico Analysis

The following protocols outline the methodologies for the in silico analysis of this compound properties.

Physicochemical Property Prediction

This protocol describes the use of online bioinformatics tools to predict the basic physicochemical properties of this compound.

Objective: To determine the molecular weight, net charge, and hydrophobic moment of this compound.

Methodology:

  • Obtain the Amino Acid Sequence: The primary amino acid sequence of this compound (GRFKRFRKKFKKLFKKLS) is the input for all analyses.

  • Utilize a Peptide Analysis Tool: Employ a comprehensive online tool such as the Antimicrobial Peptide Database (APD) calculator or ExPASy's ProtParam.

  • Input the Sequence: Paste the this compound sequence into the designated input field of the chosen tool.

  • Calculate Properties:

    • Molecular Weight: The tool will calculate the molecular weight based on the sum of the average isotopic masses of the amino acids, adjusted for the loss of a water molecule per peptide bond.

    • Net Charge: The net charge is calculated based on the number of positively charged (Lysine, Arginine) and negatively charged (Aspartic Acid, Glutamic Acid) residues at a specified pH (typically 7.0).

  • Helical Wheel Projection and Hydrophobic Moment:

    • Use a specialized tool like HeliQuest to generate a helical wheel projection.

    • Input the this compound sequence.

    • The tool will generate a visual representation of the peptide's alpha-helical conformation, illustrating the distribution of hydrophobic and hydrophilic residues.

    • The hydrophobic moment (µH), a measure of the amphipathicity of the helix, will be calculated.

Secondary Structure Prediction

This protocol details the prediction of the secondary structure of this compound in different environments.

Objective: To predict the secondary structure of this compound in aqueous and membrane-mimicking environments.

Methodology:

  • Access a Secondary Structure Prediction Server: Utilize a server such as PSIPRED or JPred.

  • Input the Peptide Sequence: Submit the this compound amino acid sequence.

  • Perform Prediction: The server will use algorithms based on machine learning or neural networks to predict the propensity of each amino acid to be in an alpha-helix, beta-sheet, or random coil conformation.

  • Interpret Results: The output will typically be a graphical representation of the predicted secondary structure along the length of the peptide. For antimicrobial peptides like this compound, an induced alpha-helical structure is often observed in membrane-mimicking environments.

Molecular Docking with a Bacterial Membrane Model

This protocol provides a conceptual framework for performing molecular docking of this compound with a model bacterial membrane.

Objective: To predict the binding orientation and interaction of this compound with a bacterial membrane.

Methodology:

  • Prepare the Peptide Structure:

    • Generate a 3D structure of this compound, likely in an alpha-helical conformation, using a peptide structure prediction tool like PEP-FOLD.

  • Construct a Model Bacterial Membrane:

    • Use a molecular modeling software (e.g., CHARMM-GUI) to build a simplified model of a bacterial membrane. For a Gram-negative bacterium, this would typically consist of a lipid bilayer with an outer leaflet containing lipopolysaccharides (LPS) and an inner leaflet of phospholipids (e.g., POPE, POPG).

  • Perform Molecular Docking:

    • Use a docking program such as AutoDock or HADDOCK.

    • Define the peptide as the ligand and the membrane as the receptor.

    • Set the docking parameters to allow for flexible peptide conformations.

    • The software will explore various binding poses of the peptide on the membrane surface.

  • Analyze the Docking Results:

    • Examine the predicted binding modes and interaction energies.

    • Identify key residues in this compound that are involved in interactions with the lipid and LPS components of the membrane. This can provide insights into the initial steps of membrane disruption.

Molecular Dynamics (MD) Simulation

This protocol outlines the general steps for conducting an MD simulation to study the dynamic behavior of this compound in a membrane environment.

Objective: To simulate the interaction and potential membrane disruption by this compound over time.

Methodology:

  • System Setup:

    • Use the best-docked pose from the molecular docking experiment as the starting configuration.

    • Embed the peptide-membrane complex in a box of water molecules and add ions to neutralize the system and mimic physiological salt concentrations.

  • Select a Force Field: Choose an appropriate force field for proteins and lipids, such as CHARMM36 or AMBER.

  • Energy Minimization: Perform energy minimization to relax the system and remove any steric clashes.

  • Equilibration: Gradually heat the system to the desired temperature and then equilibrate it under constant pressure and temperature (NPT ensemble) to allow the system to reach a stable state.

  • Production Run: Run the MD simulation for a significant period (nanoseconds to microseconds) to observe the dynamic behavior of the peptide and its effect on the membrane.

  • Trajectory Analysis: Analyze the simulation trajectory to investigate:

    • The stability of the peptide's secondary structure.

    • The depth of peptide insertion into the membrane.

    • Disruption of the lipid bilayer, such as changes in membrane thickness, lipid disorder, and water penetration.

    • Formation of pores or other membrane defects.

Mandatory Visualizations

dot

In_Silico_Analysis_Workflow cluster_input Input Data cluster_analysis In Silico Analysis cluster_output Predicted Properties & Interactions BMAP_18_Sequence This compound Amino Acid Sequence (GRFKRFRKKFKKLFKKLS) Physicochemical_Properties Physicochemical Property Prediction BMAP_18_Sequence->Physicochemical_Properties Secondary_Structure Secondary Structure Prediction BMAP_18_Sequence->Secondary_Structure Molecular_Docking Molecular Docking BMAP_18_Sequence->Molecular_Docking Properties Molecular Weight Net Charge Hydrophobic Moment Physicochemical_Properties->Properties Structure α-helical conformation Amphipathicity Secondary_Structure->Structure MD_Simulation Molecular Dynamics Simulation Molecular_Docking->MD_Simulation Binding Binding Pose Interaction Sites Molecular_Docking->Binding Dynamics Membrane Disruption Pore Formation MD_Simulation->Dynamics

Caption: Workflow for the in silico analysis of this compound properties.

dot

TLR4_Signaling_Inhibition cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space LPS LPS CD14 CD14 LPS->CD14 Binds BMAP18 This compound BMAP18->LPS Neutralizes BMAP18->CD14 Inhibits Binding TLR4 TLR4/MD2 CD14->TLR4 Presents LPS to MyD88 MyD88 TLR4->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs Activates TRAF6 TRAF6 IRAKs->TRAF6 Activates NF_kB NF-κB Activation TRAF6->NF_kB Leads to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NF_kB->Cytokines Induces Transcription

Caption: Inhibition of the TLR4 signaling pathway by this compound.

References

Methodological & Application

Application Notes and Protocols for BMAP-18 Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the solid-phase peptide synthesis (SPPS) of BMAP-18, a potent antimicrobial peptide. The protocol is based on the widely used Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Introduction

This compound (Bovine Myeloid Antimicrobial Peptide-18) is an 18-residue cationic antimicrobial peptide derived from BMAP-27.[1][2] It exhibits broad-spectrum antimicrobial activity with reduced cytotoxicity compared to its parent peptide, making it a promising candidate for therapeutic development.[3][4] The peptide's sequence is H-GRFKRFRKKFKKLFKKLS-OH.[3] The synthesis of this compound is effectively achieved using Fmoc-based solid-phase peptide synthesis (SPPS).[5] This method involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain anchored to a solid resin support.[6]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Amino Acid Sequence H-GRFKRFRKKFKKLFKKLS-OH[3]
Molecular Weight (Theoretical) 2341.5 g/mol [3]
Net Charge (at pH 7) +10[1]
RP-HPLC Retention Time 18.1 min[1][4]

Solid-Phase Peptide Synthesis Protocol

The following protocol details the manual synthesis of this compound using Fmoc chemistry. This process consists of a series of cyclical steps for chain assembly, followed by a final cleavage and deprotection step.

Materials and Reagents
  • Resin: Wang resin is a suitable choice for peptides with a C-terminal carboxylic acid.[7]

  • Fmoc-protected Amino Acids: All amino acids with reactive side chains should be protected with acid-labile groups (e.g., Pbf for Arginine, Boc for Lysine, tBu for Serine).

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Methanol (MeOH).[8][9]

  • Deprotection Reagent: 20% piperidine in DMF.[6][10]

  • Coupling Reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or a similar coupling agent.[8]

  • Activator Base: N,N-Diisopropylethylamine (DIPEA).[8]

  • Washing Solvents: DMF and DCM.[6]

  • Cleavage Cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (H₂O) in a ratio of 95:2.5:2.5 (v/v/v).[7]

  • Precipitation and Washing: Cold diethyl ether.[8]

  • Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC).[8]

  • Analysis: Mass spectrometry (e.g., MALDI-TOF).[8]

Experimental Workflow Diagram

BMAP18_SPPS_Workflow Resin 1. Resin Preparation (Swelling in DMF) Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 3. DMF Wash Deprotection->Wash1 Coupling 4. Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) Wash1->Coupling Wash2 5. DMF Wash Coupling->Wash2 Cycle Repeat Steps 2-5 for each amino acid Wash2->Cycle Next Amino Acid FinalWash 6. Final Wash (DCM) & Dry Cycle->FinalWash Final Amino Acid Coupled Cleavage 7. Cleavage & Deprotection (TFA/TIS/H2O) FinalWash->Cleavage Precipitation 8. Precipitation (Cold Ether) Cleavage->Precipitation Purification 9. Purification (RP-HPLC) Precipitation->Purification Analysis 10. Analysis (Mass Spectrometry) Purification->Analysis FinalProduct Pure this compound Peptide Analysis->FinalProduct BMAP18_Signaling cluster_cell Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates BMAP18 This compound BMAP18->LPS binds/neutralizes BMAP18->TLR4 inhibits NFkB NF-κB MyD88->NFkB activates Cytokines Pro-inflammatory Cytokines (e.g., TNF-α) NFkB->Cytokines induces transcription

References

Application Notes and Protocols for Minimum Inhibitory Concentration (MIC) Assay of BMAP-18

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMAP-18 (Bovine Myeloid Antimicrobial Peptide-18) is a cationic antimicrobial peptide derived from the N-terminal region of BMAP-27. It exhibits potent antimicrobial activity against a broad spectrum of microorganisms, including multidrug-resistant bacteria.[1] The Minimum Inhibitory Concentration (MIC) assay is a fundamental in vitro method used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. This document provides detailed application notes and standardized protocols for determining the MIC of this compound.

Principle of the MIC Assay

The broth microdilution method is the most common technique for determining the MIC of antimicrobial agents. This method involves preparing a series of two-fold serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. Following incubation, the plates are visually inspected or read with a plate reader to determine the lowest concentration of the agent that prevents visible turbidity, which is recorded as the MIC.

Applications

  • Antimicrobial Potency Assessment: To quantify the in vitro antimicrobial activity of this compound against a wide range of bacterial and fungal pathogens.

  • Spectrum of Activity Determination: To characterize the spectrum of microorganisms susceptible to this compound.

  • Structure-Activity Relationship (SAR) Studies: To evaluate the impact of structural modifications to this compound on its antimicrobial potency.[2]

  • Drug Discovery and Development: As a primary screening tool in the development of new antimicrobial agents based on the this compound scaffold.

  • Resistance Monitoring: To monitor the development of resistance to this compound in clinical isolates.

Quantitative Data Summary

The following table summarizes the reported MIC values of this compound against various bacterial strains. It is important to note that MIC values can vary depending on the specific strain, testing conditions, and the protocol used.

MicroorganismStrainMIC (µM)MIC (µg/mL)Reference(s)
Staphylococcus aureus (Methicillin-resistant)MRSA (CCARM 3090)16-[2][3]
Pseudomonas aeruginosa (Multidrug-resistant)MDRPA (CCARM 2095)32-[2][3]
Pseudomonas aeruginosaRP73-16[4]
Pseudomonas aeruginosaPA10-16[4]
Stenotrophomonas maltophiliaSM122-16[4]
Staphylococcus aureus->32>32[5]

Note: Conversion between µM and µg/mL requires the molecular weight of this compound.

Experimental Protocols

Protocol 1: Standard Broth Microdilution MIC Assay (Adapted from CLSI M07)

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) document M07.[6][7][8]

Materials:

  • This compound peptide (lyophilized)

  • Sterile, deionized water or 0.01% acetic acid for peptide reconstitution

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)[9]

  • Sterile 96-well, round-bottom, polypropylene microtiter plates[10]

  • Test microorganism strains

  • Sterile petri dishes

  • Spectrophotometer

  • Incubator (37°C)

  • Micropipettes and sterile tips

Procedure:

  • Preparation of this compound Stock Solution:

    • Aseptically reconstitute lyophilized this compound in sterile, deionized water or 0.01% acetic acid to a high concentration (e.g., 1280 µg/mL).

    • Vortex gently to ensure complete dissolution.

    • Prepare fresh on the day of the assay or store at -80°C in small aliquots.[11]

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test microorganism.

    • Inoculate the colonies into a tube containing 5 mL of CAMHB.

    • Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (equivalent to a 0.5 McFarland standard, approximately 1-2 x 10^8 CFU/mL).

    • Adjust the turbidity of the bacterial suspension with sterile CAMHB to match the 0.5 McFarland standard.

    • Dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.[4][5]

  • Preparation of Serial Dilutions:

    • Add 100 µL of sterile CAMHB to all wells of a 96-well polypropylene plate.

    • Add 100 µL of the this compound stock solution to the first column of wells.

    • Perform two-fold serial dilutions by transferring 100 µL from the first column to the second, mixing, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last column of dilutions.

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted this compound. The final volume in each well will be 200 µL.

    • Include a growth control well (containing only medium and bacteria) and a sterility control well (containing only medium).

  • Incubation:

    • Seal the microtiter plate to prevent evaporation.

    • Incubate the plate at 37°C for 18-24 hours.[2][4]

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism.

    • Alternatively, the optical density (OD) at 600 nm can be measured using a microplate reader. The MIC is defined as the lowest concentration that inhibits growth by ≥90% compared to the growth control.

Protocol 2: Modified Broth Microdilution MIC Assay for Cationic Peptides

Cationic peptides like this compound can adhere to the surface of standard polystyrene plates, leading to inaccurate MIC values. This modified protocol helps to mitigate this issue.[10]

Key Modifications from Standard Protocol:

  • Peptide Diluent: Dissolve and serially dilute this compound in 0.01% acetic acid containing 0.2% bovine serum albumin (BSA) to prevent non-specific binding.[10]

  • Microtiter Plates: Use low-binding polypropylene 96-well plates.[10]

The remaining steps for inoculum preparation, inoculation, incubation, and MIC determination are the same as in Protocol 1.

Visualizations

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis prep_peptide Prepare this compound Stock Solution serial_dilution Perform 2-fold Serial Dilutions of this compound in 96-well plate prep_peptide->serial_dilution Add to first column prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate wells with Bacterial Suspension (5x10^5 CFU/mL) prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_mic Determine MIC (Lowest concentration with no visible growth) incubate->read_mic

Caption: Workflow for the Broth Microdilution MIC Assay.

Signaling_Pathway_Hypothesis BMAP18 This compound BacterialMembrane Bacterial Cell Membrane (Anionic Surface) BMAP18->BacterialMembrane Electrostatic Interaction IntracellularTargets Intracellular Targeting (e.g., DNA) BMAP18->IntracellularTargets Translocation MembranePerm Membrane Permeabilization BacterialMembrane->MembranePerm Disruption CellDeath Bacterial Cell Death MembranePerm->CellDeath IntracellularTargets->CellDeath

Caption: Hypothesized Mechanism of Action for this compound.

References

Application Notes and Protocols for Minimum Bactericidal Concentration (MBC) Assay of BMAP-18

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMAP-18 (Bovine Myeloid Antimicrobial Peptide-18) is a cationic antimicrobial peptide derived from BMAP-27, demonstrating significant antimicrobial activity against a broad spectrum of bacteria, including antibiotic-resistant strains.[1][2] Its mechanism of action involves the permeabilization of bacterial cell membranes, leading to cell death.[2][3] The Minimum Bactericidal Concentration (MBC) assay is a crucial in vitro method used to determine the lowest concentration of an antimicrobial agent required to kill 99.9% of a bacterial inoculum.[4][5] This document provides detailed application notes and a comprehensive protocol for performing an MBC assay for this compound.

Data Presentation

The bactericidal activity of this compound and its derivatives has been evaluated against several clinically relevant bacterial strains. The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values reported in the literature.

PeptideBacterial StrainMIC (µg/mL)MBC (µg/mL)Killing Quotient (MBC/MIC)Reference
L-BMAP-18 Pseudomonas aeruginosa (CF isolates)16 (MIC⁹⁰)-≤ 4[6][7]
D-BMAP-18 Pseudomonas aeruginosa (CF isolates)16 (MIC⁹⁰)-≤ 4[6][7]
L-BMAP-18 Stenotrophomonas maltophilia (CF isolates)>32 (MIC⁹⁰)-≤ 4[6][7]
D-BMAP-18 Stenotrophomonas maltophilia (CF isolates)16 (MIC⁹⁰)-≤ 4[6][7]
L-BMAP-18 Staphylococcus aureus (CF isolates)No effect--[6][7]
D-BMAP-18 Staphylococcus aureus (CF isolates)No effect--[6][7]
This compound Methicillin-resistant Staphylococcus aureus (MRSA)16 µM--[3][8]
This compound Multidrug-resistant Pseudomonas aeruginosa (MDRPA)32 µM--[3][8]

Note: The killing quotient (KQ), calculated as the MBC/MIC ratio, is an indicator of bactericidal activity. A KQ ≤ 4 is generally considered indicative of a bactericidal effect.[6]

Experimental Protocols

This section details the protocol for determining the MBC of this compound. It is based on the broth microdilution method, a standard procedure for antimicrobial susceptibility testing.[9][10]

Materials
  • This compound peptide (lyophilized)

  • Sterile, cation-adjusted Mueller-Hinton Broth (MHB)[11][12]

  • Sterile 96-well polypropylene microtiter plates (low protein binding)[10][11]

  • Bacterial strains of interest (e.g., P. aeruginosa, S. aureus)

  • Sterile 0.9% NaCl (saline)

  • Sterile deionized water

  • Incubator (37°C)

  • Spectrophotometer or microplate reader

  • Sterile Mueller-Hinton Agar (MHA) plates

  • Pipettes and sterile tips

  • Vortex mixer

Procedure

Part 1: Determination of Minimum Inhibitory Concentration (MIC)

  • Preparation of this compound Stock Solution:

    • Aseptically dissolve lyophilized this compound in sterile deionized water or a suitable buffer (e.g., 0.01% acetic acid) to create a high-concentration stock solution (e.g., 1 mg/mL).

    • Further dilute the stock solution in MHB to prepare a working solution at twice the highest desired final concentration.

  • Preparation of Bacterial Inoculum:

    • From a fresh culture plate (18-24 hours old), select 3-5 isolated colonies of the test bacterium.

    • Inoculate the colonies into a tube containing 5 mL of MHB.

    • Incubate at 37°C with shaking until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.[6][7]

  • Broth Microdilution Assay:

    • Add 100 µL of MHB to wells 2 through 12 of a 96-well polypropylene plate.

    • Add 200 µL of the working this compound solution to well 1.

    • Perform serial two-fold dilutions by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as a positive control (bacteria, no peptide), and well 12 as a negative control (MHB only).

    • Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

    • Incubate the plate at 37°C for 18-24 hours.[6]

    • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[6][7]

Part 2: Determination of Minimum Bactericidal Concentration (MBC)

  • Subculturing from MIC Wells:

    • Following the MIC determination, select the wells showing no visible growth (the MIC well and at least two more concentrated wells).

    • Homogenize the contents of each selected well by gentle pipetting.

    • From each of these wells, plate a 25 µL aliquot onto an MHA plate.[6]

  • Incubation and Colony Counting:

    • Incubate the MHA plates at 37°C for 24 hours.[6]

    • After incubation, count the number of colonies (CFU) on each plate.

  • Determination of MBC:

    • The MBC is defined as the lowest concentration of this compound that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum.[4][5][6]

Mandatory Visualizations

This compound Mechanism of Action

BMAP18_Mechanism cluster_extracellular Extracellular Space cluster_bacterium Bacterial Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BMAP18 This compound Peptide Membrane Lipid Bilayer BMAP18->Membrane Electrostatic Interaction DNA Bacterial DNA BMAP18->DNA Intracellular Targeting Ions Ions (K+, Na+) Membrane->Ions Pore Formation & Ion Channel Disruption Death Cell Death DNA->Death Ions->Death

Caption: Proposed mechanism of action for this compound against bacteria.

Experimental Workflow for MBC Assay

MBC_Workflow prep_peptide Prepare this compound Stock & Dilutions mic_assay Perform Broth Microdilution (96-well plate) prep_peptide->mic_assay prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) prep_inoculum->mic_assay incubate_mic Incubate at 37°C for 18-24 hours mic_assay->incubate_mic read_mic Read MIC (Lowest concentration with no visible growth) incubate_mic->read_mic plate_mbc Plate Aliquots from Clear Wells onto MHA Plates read_mic->plate_mbc incubate_mbc Incubate MHA Plates at 37°C for 24 hours plate_mbc->incubate_mbc count_colonies Count CFUs incubate_mbc->count_colonies determine_mbc Determine MBC (≥99.9% killing) count_colonies->determine_mbc

Caption: Workflow for the Minimum Bactericidal Concentration (MBC) assay.

References

Application Notes and Protocols for BMAP-18 Cytotoxicity Testing Using MTT Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMAP-18 (Bovine Myeloid Antimicrobial Peptide-18) is a truncated cathelicidin-derived peptide with potent antimicrobial properties. As a potential therapeutic agent, evaluating its cytotoxic profile against mammalian cells is a critical step in preclinical development. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation. This document provides detailed application notes and a comprehensive protocol for determining the cytotoxicity of this compound using the MTT assay.

Mechanism of Action and Cytotoxicity of this compound

This compound is the N-terminal 18-residue fragment of BMAP-27 and exhibits broad-spectrum antimicrobial activity.[1] Its cytotoxicity against mammalian cells is significantly lower than that of the full-length BMAP-27, making it a more promising candidate for therapeutic development.[1][2] The cytotoxic effects of this compound are concentration-dependent and appear to be mediated by two primary mechanisms:

  • Apoptosis at Low Concentrations: At lower concentrations, this compound can induce apoptosis. This programmed cell death is initiated by the disruption of the mitochondrial membrane potential without causing immediate plasma membrane damage.[3]

  • Necrosis at High Concentrations: At higher concentrations, this compound leads to rapid cell death through necrosis. This is characterized by the formation of lesions in the cell membrane, leading to a loss of membrane integrity and cell lysis.[3]

Data Presentation: this compound Cytotoxicity

The following tables summarize the cytotoxic effects of this compound and its derivatives on various cell lines as determined by the MTT assay.

Table 1: Cytotoxicity of L- and D-BMAP-18 on A-549 Human Pulmonary Epithelial Cells

Peptide ConcentrationMean Cell Viability (%)
L-BMAP-18
5 µg/mLNot significantly affected
50 µg/mLCytotoxic
D-BMAP-18
5 µg/mLNot significantly affected
50 µg/mLMore cytotoxic than L-isomer

Data sourced from a study on A-549 cells after 24 hours of exposure.[4]

Table 2: Cytotoxicity of this compound and this compound-FL on RAW 264.7 Mouse Macrophages

PeptideConcentration (µM)Cell Viability (%)
This compound< 16> 70%
64~70%
This compound-FL< 16> 70%
64> 70%

This compound-FL is an aliphatic analogue of this compound. Data reflects cell survival of RAW 264.7 cells.[2][5]

Experimental Protocols

Principle of the MTT Assay

The MTT assay is based on the ability of mitochondrial dehydrogenases in viable cells to cleave the yellow tetrazolium salt MTT into purple formazan crystals. These insoluble crystals are then dissolved in a solubilizing solution, and the absorbance of the resulting colored solution is measured spectrophotometrically. The intensity of the color is directly proportional to the number of viable, metabolically active cells.

Materials and Reagents
  • This compound peptide (lyophilized)

  • Mammalian cell line of interest (e.g., A-549, RAW 264.7)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS), sterile

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, 10% IGEPAL in 0.01N HCl, or a solution of DMSO and SDS-lysis buffer)

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader (capable of measuring absorbance at 570 nm and a reference wavelength of 630-650 nm)

  • Humidified incubator (37°C, 5% CO₂)

Experimental Workflow

MTT_Workflow Experimental Workflow for this compound Cytotoxicity MTT Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed cells in a 96-well plate cell_adherence Incubate for 24h to allow cell adherence cell_seeding->cell_adherence peptide_prep Prepare serial dilutions of this compound cell_adherence->peptide_prep add_peptide Add this compound dilutions to the cells peptide_prep->add_peptide incubate_treatment Incubate for 24h add_peptide->incubate_treatment add_mtt Add MTT solution to each well incubate_treatment->add_mtt incubate_mtt Incubate for 4h to allow formazan formation add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize incubate_solubilize Incubate overnight to dissolve formazan solubilize->incubate_solubilize read_absorbance Measure absorbance at 570 nm incubate_solubilize->read_absorbance calculate_viability Calculate cell viability read_absorbance->calculate_viability

Caption: Workflow of the MTT assay for this compound cytotoxicity testing.

Step-by-Step Protocol
  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁵ cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours in a humidified incubator at 37°C with 5% CO₂ to allow for cell attachment and recovery.

  • Peptide Preparation and Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS).

    • Perform serial two-fold dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include wells with untreated cells (vehicle control) and a blank (medium only).

    • Incubate the plate for 24 hours (or the desired exposure time) at 37°C with 5% CO₂.

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C in a humidified atmosphere.

    • After the 4-hour incubation, add 100-150 µL of the solubilization solution to each well.[4]

    • Allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm). Use a reference wavelength of >650 nm.

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of untreated cells) x 100

Signaling Pathways in this compound Cytotoxicity

Cytotoxicity_Pathways Proposed Cytotoxic Mechanisms of this compound cluster_low_conc Low Concentration cluster_high_conc High Concentration BMAP18 This compound mitochondria Mitochondrial Membrane Disruption BMAP18->mitochondria disrupts potential plasma_membrane Plasma Membrane Lesion Formation BMAP18->plasma_membrane forms lesions apoptosis Apoptosis mitochondria->apoptosis necrosis Necrosis plasma_membrane->necrosis

Caption: this compound induces apoptosis or necrosis depending on its concentration.

Optimization and Considerations

  • Cell Density: The optimal cell seeding density should be determined for each cell line to ensure that the cells are in the logarithmic growth phase during the assay.

  • MTT Concentration and Incubation Time: The concentration of MTT and the incubation time may need to be optimized for different cell lines to achieve a satisfactory signal-to-noise ratio.

  • Solubilization Agent: The choice of solubilizing agent can affect the results. DMSO is commonly used, but other agents may be more suitable for certain cell types, especially suspension cells.[6]

  • Interference from Cationic Peptides: Cationic peptides like this compound can potentially interact with the negatively charged MTT, leading to its precipitation and inaccurate results. It is advisable to wash the cells with PBS after the treatment incubation and before adding the MTT solution to minimize this interaction.[7]

  • Controls: Always include appropriate controls:

    • Untreated Control: Cells treated with the vehicle (solvent used to dissolve this compound) to represent 100% viability.

    • Blank Control: Wells containing only cell culture medium and MTT to measure background absorbance.

    • Positive Control: A known cytotoxic agent to ensure the assay is working correctly.

References

Application Notes and Protocols: In Vitro Antibacterial Activity of BMAP-18 against Pseudomonas aeruginosa

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro antibacterial activity of the bovine myeloid antimicrobial peptide BMAP-18 and its D-enantiomer, D-BMAP-18, against the opportunistic pathogen Pseudomonas aeruginosa. This document includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the peptide's mechanism of action and experimental workflows.

Introduction

This compound, a cationic antimicrobial peptide derived from bovine myeloid antimicrobial peptide 27 (BMAP-27), has demonstrated significant antimicrobial activity against a range of bacteria, including multidrug-resistant strains of Pseudomonas aeruginosa.[1][2] Its mechanism of action primarily involves the disruption and permeabilization of the bacterial cell membrane, a process that is rapid and less likely to induce resistance compared to conventional antibiotics.[1][2][3] The D-enantiomer, D-BMAP-18, has been synthesized to enhance proteolytic stability, a crucial factor for potential therapeutic applications.[3][4][5][6]

Quantitative Antibacterial Activity

The in vitro efficacy of this compound and its analogs has been quantified using several standard microbiological assays. The data presented below is a summary from multiple studies.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.

Table 1: MIC and MBC Values of this compound and D-BMAP-18 against Pseudomonas aeruginosa

PeptideStrain(s)MIC (µg/mL)MIC (µM)MBC (µg/mL)Killing Quotient (MBC/MIC)Reference
This compoundMultidrug-resistant P. aeruginosa (CCARM 2095)-16 - 32--[1]
L-BMAP-18P. aeruginosa (CF isolates)MIC⁹⁰: 16-≤ 4 for most strains≤ 4[3][4]
D-BMAP-18P. aeruginosa (CF isolates)8 - 16-≤ 4 for most strains≤ 4[7]
D-BMAP-18P. aeruginosa RP73 and PA10Significantly more active than L-isomer---[3][4]
D-BMAP-18Pro-D-BMAP184-32 fold lower activity than D-BMAP18---[8]

Note: MIC⁹⁰ represents the concentration required to inhibit the growth of 90% of the tested isolates.

Time-Kill Kinetics

Time-kill assays provide insight into the pharmacodynamics of an antimicrobial agent by measuring the rate of bacterial killing over time. Studies have shown that D-BMAP-18 exhibits rapid bactericidal activity against P. aeruginosa. For instance, at concentrations of 16–64 µM, D-BMAP-18 caused a 2–4 log reduction in P. aeruginosa cells in Synthetic Cystic Fibrosis Sputum Medium (SCFM) after only 4 hours of incubation.[7]

Mechanism of Action: Membrane Disruption

The primary mechanism of action for this compound and its analogs against P. aeruginosa is the permeabilization and disruption of the bacterial cell membrane.[1][2] This interaction is initiated by the electrostatic attraction between the cationic peptide and the negatively charged components of the bacterial outer membrane, such as lipopolysaccharide (LPS). Following this initial binding, the peptide inserts into the membrane, leading to pore formation, loss of membrane potential, leakage of intracellular contents, and ultimately, cell death.[1][2]

Mechanism of this compound Action against Pseudomonas aeruginosa cluster_extracellular Extracellular Space cluster_membrane P. aeruginosa Cell Membrane cluster_intracellular Intracellular Space BMAP18 This compound Peptide OuterMembrane Outer Membrane (LPS) BMAP18->OuterMembrane Electrostatic Attraction InnerMembrane Inner Membrane OuterMembrane->InnerMembrane Membrane Insertion & Pore Formation IntracellularContents Intracellular Contents (Ions, ATP, etc.) InnerMembrane->IntracellularContents Leakage CellDeath Cell Death IntracellularContents->CellDeath Metabolic Disruption

Caption: Mechanism of this compound action on P. aeruginosa.

Experimental Protocols

The following are detailed protocols for the key in vitro assays used to evaluate the antibacterial activity of this compound against P. aeruginosa.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assay

This protocol is based on the broth microdilution method.

1. Materials:

  • This compound or D-BMAP-18 peptide stock solution
  • Pseudomonas aeruginosa strain(s) of interest
  • Mueller-Hinton Broth (MHB)
  • Sterile 96-well microtiter plates
  • Incubator (37°C)
  • Spectrophotometer or plate reader (600 nm)
  • Mueller-Hinton Agar (MHA) plates

2. Procedure: a. Prepare a bacterial suspension of P. aeruginosa in MHB, adjusted to a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.[4] b. Prepare serial twofold dilutions of the this compound peptide in MHB in the 96-well plate. c. Add the bacterial suspension to each well containing the peptide dilutions. Include a positive control (bacteria without peptide) and a negative control (broth only). d. Incubate the plate at 37°C for 18-24 hours.[4] e. Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest peptide concentration that completely inhibits visible bacterial growth.[4] f. To determine the MBC, take a 25 µL aliquot from each well that shows no visible growth and plate it onto an MHA plate.[4] g. Incubate the MHA plates at 37°C for 24 hours.[4] h. The MBC is the lowest peptide concentration that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 0.1% of the original bacteria survive).[4]

MIC/MBC Assay Workflow start Start prep_bacteria Prepare Bacterial Suspension (~5x10^5 CFU/mL) start->prep_bacteria prep_peptide Prepare Serial Dilutions of this compound start->prep_peptide inoculate Inoculate Microtiter Plate prep_bacteria->inoculate prep_peptide->inoculate incubate_mic Incubate at 37°C for 18-24h inoculate->incubate_mic read_mic Determine MIC (Lowest concentration with no visible growth) incubate_mic->read_mic plate_for_mbc Plate Aliquots from Clear Wells onto MHA Plates read_mic->plate_for_mbc incubate_mbc Incubate MHA Plates at 37°C for 24h plate_for_mbc->incubate_mbc read_mbc Determine MBC (≥99.9% killing) incubate_mbc->read_mbc end End read_mbc->end

Caption: Workflow for MIC and MBC determination.

Time-Kill Kinetics Assay

This protocol outlines the procedure for assessing the rate of bacterial killing by this compound.

1. Materials:

  • This compound or D-BMAP-18 peptide stock solution
  • Pseudomonas aeruginosa strain(s) of interest
  • Mueller-Hinton Broth (MHB) or other suitable media (e.g., Synthetic Cystic Fibrosis Sputum Medium)
  • Sterile culture tubes or flasks
  • Incubator with shaking capabilities (37°C)
  • Phosphate-buffered saline (PBS) for serial dilutions
  • Mueller-Hinton Agar (MHA) plates

2. Procedure: a. Prepare a mid-logarithmic phase culture of P. aeruginosa in MHB. b. Dilute the culture to a starting inoculum of approximately 1 x 10⁶ CFU/mL in fresh MHB.[4] c. Add this compound at desired concentrations (e.g., 1x, 2x, 4x MIC) to the bacterial suspension. Include a growth control (no peptide). d. Incubate the cultures at 37°C with agitation. e. At various time points (e.g., 0, 0.5, 1, 2, 4, 6, 24 hours), withdraw an aliquot from each culture. f. Perform serial tenfold dilutions of the aliquots in sterile PBS. g. Plate the dilutions onto MHA plates and incubate at 37°C for 18-24 hours. h. Count the number of colonies on the plates to determine the CFU/mL at each time point. i. Plot the log₁₀ CFU/mL versus time to generate the time-kill curves.

Time-Kill Kinetics Assay Workflow start Start prep_culture Prepare Mid-Log Phase Bacterial Culture start->prep_culture inoculate Inoculate Fresh Medium with Bacteria and this compound prep_culture->inoculate incubate Incubate at 37°C with Shaking inoculate->incubate sampling Collect Aliquots at Defined Time Points incubate->sampling sampling->incubate Continue Incubation dilute_plate Perform Serial Dilutions and Plate on MHA sampling->dilute_plate incubate_plates Incubate MHA Plates at 37°C for 18-24h dilute_plate->incubate_plates count_colonies Count Colonies and Calculate CFU/mL incubate_plates->count_colonies plot_data Plot log10 CFU/mL vs. Time count_colonies->plot_data end End plot_data->end

References

Application Notes and Protocols: BMAP-18 Activity Against Multidrug-Resistant (MDR) Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health, necessitating the development of novel antimicrobial agents. BMAP-18, a truncated peptide derived from the N-terminal region of bovine myeloid antimicrobial peptide BMAP-27, has emerged as a promising candidate.[1][2] It demonstrates potent antimicrobial activity against a range of Gram-positive and Gram-negative MDR bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Pseudomonas aeruginosa (MDRPA).[1][3] This document provides a summary of its activity, key quantitative data, and detailed protocols for its evaluation.

Mechanism of Action

This compound exhibits a multi-faceted mechanism of action that contributes to its potent bactericidal effects. The primary mode of action involves targeting and disrupting the integrity of the bacterial cell membrane.[1][4] However, its activity is not limited to membrane lysis; it also involves subsequent intracellular targeting.[3][5]

Key mechanistic features include:

  • Membrane Permeabilization: Upon interaction with the bacterial surface, this compound induces membrane permeability.[1] This is achieved by forming small ion channels that cause membrane depolarization, disrupting the essential electrochemical gradients across the bacterial membrane.[4]

  • Intracellular Targeting: Following membrane translocation, this compound can interact with intracellular components. Studies have demonstrated its ability to bind to bacterial DNA, which likely interferes with critical cellular processes such as replication and transcription.[1][6]

  • Biofilm Disruption: this compound is effective not only against planktonic bacteria but also against structured biofilm communities. It can both inhibit the formation of new biofilms and eradicate pre-existing, mature biofilms of MRSA and MDRPA.[1][3][7]

cluster_start Initial Interaction cluster_membrane Membrane Disruption cluster_internal Intracellular Targeting cluster_outcome Bactericidal Outcome start This compound Peptide interaction Electrostatic Attraction to Bacterial Membrane (LPS/Teichoic Acids) start->interaction Approaches Bacterium permeabilization Membrane Permeabilization interaction->permeabilization Inserts into Membrane depolarization Ion Channel Formation & Membrane Depolarization permeabilization->depolarization death Bacterial Cell Death permeabilization->death Direct Lysis at High Concentrations translocation Peptide Translocation into Cytoplasm depolarization->translocation Allows Entry dna_binding Binding to Intracellular DNA translocation->dna_binding inhibition Inhibition of Cellular Processes (Replication, Transcription) dna_binding->inhibition inhibition->death

Caption: Proposed dual-action mechanism of this compound against MDR bacteria.

Data Presentation

Antimicrobial and Antibiofilm Activity

This compound and its variants have demonstrated significant efficacy against various MDR strains. The Minimum Inhibitory Concentration (MIC) is defined as the lowest peptide concentration that completely inhibits visible bacterial growth, while the Minimum Bactericidal Concentration (MBC) is the lowest concentration that kills at least 99.9% of the initial inoculum.[8] The Minimum Biofilm Inhibitory Concentration (MBIC) and Minimum Biofilm Eradication Concentration (MBEC) quantify its activity against bacterial biofilms.[1]

Table 1: Antimicrobial Activity of this compound Peptides against MDR Bacteria

Peptide Bacterial Strain MIC (µM) MIC (µg/mL) MBC (µg/mL) Killing Quotient (MBC/MIC) Reference(s)
This compound MRSA (CCARM 3090) 16 - - - [1][5]
This compound MDR P. aeruginosa (CCARM 2095) 32 - - - [1][5]
D-BMAP18 P. aeruginosa (MIC₉₀) - 16 - - [8][9]
D-BMAP18 S. maltophilia (MIC₉₀) - 16 - - [8][9]
D-BMAP18 S. aureus - >32 >32 - [8]
D-BMAP18 P. aeruginosa (RP73) - 4 8 2 [8]
D-BMAP18 S. maltophilia (SM122) - 8 16 2 [8]

Note: A Killing Quotient (KQ) of ≤4 is indicative of bactericidal activity.[8]

Table 2: Antibiofilm Activity of this compound against MDR Bacteria

Peptide Bacterial Strain MBIC₅₀ (µM) MBEC₅₀ (µM) Reference(s)
This compound MRSA (CCARM 3090) ~16 ~32 [1]
This compound MDR P. aeruginosa (CCARM 2095) ~16 ~64 [1]

Note: MBIC₅₀/MBEC₅₀ is the concentration required to inhibit/eradicate 50% of the biofilm.

Cytotoxicity Profile

A critical parameter for any potential therapeutic is its selectivity for microbial cells over host cells. This compound generally displays low toxicity toward mammalian cells at its effective antimicrobial concentrations.[1][2]

Table 3: Cytotoxicity Profile of this compound Peptides

Peptide Assay Cell Type Concentration Result Reference(s)
This compound Hemolysis Sheep RBCs < 16 µM No significant hemolysis [1][10]
This compound Hemolysis Sheep RBCs 64 µM ~20% hemolysis [1][10]
This compound MTT Assay RAW 264.7 Macrophages up to 64 µM >70% cell viability [1]
D-BMAP18 MTT Assay A-549 Lung Epithelial Cells 5 µg/mL No significant effect on viability [8][9]

| D-BMAP18 | MTT Assay | A-549 Lung Epithelial Cells | 50 µg/mL | Significant cytotoxicity observed |[8][9] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing findings. The following are standard protocols for evaluating the antimicrobial and cytotoxic properties of this compound.

Protocol 1: Determination of Minimum Inhibitory/Bactericidal Concentration (MIC/MBC)

This protocol uses the broth microdilution method to determine the lowest concentration of this compound required to inhibit or kill MDR bacteria.[8]

prep Prepare 2-fold serial dilutions of this compound in Mueller-Hinton Broth in a 96-well plate inoculate Inoculate each well with bacterial suspension to a final concentration of ~5 x 10^5 CFU/mL prep->inoculate incubate Incubate plate at 37°C for 18-24 hours inoculate->incubate read_mic Determine MIC: Lowest concentration with no visible bacterial growth incubate->read_mic plate_mbc Plate 25 µL from clear wells onto MH agar plates read_mic->plate_mbc incubate_agar Incubate agar plates at 37°C for 24 hours plate_mbc->incubate_agar read_mbc Determine MBC: Lowest concentration that killed ≥99.9% of the inoculum incubate_agar->read_mbc

Caption: Experimental workflow for MIC and MBC determination.

Materials:

  • This compound peptide stock solution

  • Mueller-Hinton (MH) broth

  • MDR bacterial strain

  • Sterile 96-well round-bottom microtiter plates

  • MH agar plates

  • Incubator (37°C)

Procedure:

  • Prepare serial two-fold dilutions of this compound in MH broth directly in a 96-well plate.

  • Grow the bacterial strain to the mid-log phase and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Include positive (bacteria, no peptide) and negative (broth only) controls.

  • Incubate the plate at 37°C for 24 hours.[8]

  • MIC Determination: The MIC is the lowest peptide concentration in which no visible turbidity is observed.

  • MBC Determination: Following MIC reading, aliquot 25 µL from each well showing no growth onto an MH agar plate.

  • Incubate the agar plates at 37°C for 24 hours.

  • The MBC is the lowest concentration of the peptide that results in a ≥99.9% reduction in CFU compared to the initial inoculum.[8]

Protocol 2: Mammalian Cell Cytotoxicity Assay (MTT Assay)

This protocol assesses the effect of this compound on the viability of mammalian cell lines, such as RAW 264.7 macrophages or A-549 lung cells.[1][8]

Materials:

  • Mammalian cell line (e.g., RAW 264.7)

  • Complete cell culture medium (e.g., DMEM with 5% FBS)

  • This compound peptide

  • 96-well flat-bottom tissue culture plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Plate reader (550-570 nm)

Procedure:

  • Seed cells in a 96-well plate and incubate for 18-24 hours at 37°C with 5% CO₂ to allow adherence.[1]

  • Prepare serial dilutions of this compound in cell culture medium and add them to the cells.

  • Include untreated cells as a negative control and a known cytotoxic agent (e.g., melittin) as a positive control.

  • Incubate the plate for 24 hours.[1]

  • Add 20 µL of MTT solution to each well and incubate for an additional 3 hours.

  • Remove the medium and dissolve the formed formazan crystals in 200 µL of DMSO.

  • Measure the absorbance at 550 nm.[1]

  • Calculate cell viability as a percentage relative to the untreated control cells.

Protocol 3: Hemolysis Assay

This protocol measures the membrane-disrupting activity of this compound against red blood cells (RBCs), an indicator of its potential toxicity in vivo.

Materials:

  • Fresh sheep or human red blood cells (RBCs)

  • Phosphate-buffered saline (PBS)

  • This compound peptide

  • Triton X-100 (1%) for positive control

  • Centrifuge

Procedure:

  • Wash RBCs three times with PBS by centrifugation and resuspend to a final concentration of 4-8% (v/v).

  • Add serial dilutions of this compound to the RBC suspension in a microtiter plate or microcentrifuge tubes.

  • Use PBS as a negative control (0% hemolysis) and 1% Triton X-100 as a positive control (100% hemolysis).

  • Incubate the mixture for 1 hour at 37°C.

  • Centrifuge the samples to pellet intact RBCs.

  • Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 450 nm or 540 nm.

  • Calculate the percentage of hemolysis relative to the positive control.

Protocol 4: Antibiofilm Activity Assay (MBIC & MBEC)

This protocol quantifies the ability of this compound to inhibit biofilm formation (MBIC) and eradicate established biofilms (MBEC) using the crystal violet staining method.[1][7]

Materials:

  • MDR bacterial strain

  • Tryptic Soy Broth (TSB) or other suitable growth medium

  • This compound peptide

  • 96-well flat-bottom plates

  • Methanol (for fixation)

  • 0.1% Crystal Violet solution

  • 95% Ethanol

Procedure:

  • For MBIC (Inhibition): a. Add serial dilutions of this compound to the wells of a 96-well plate. b. Add a standardized bacterial inoculum to each well. c. Incubate for 24 hours at 37°C without shaking to allow biofilm formation.

  • For MBEC (Eradication): a. First, grow biofilms by inoculating bacteria in a 96-well plate and incubating for 24-48 hours. b. Gently wash the wells with PBS to remove planktonic cells. c. Add fresh medium containing serial dilutions of this compound to the established biofilms. d. Incubate for another 24 hours.

  • Staining and Quantification (for both MBIC and MBEC): a. Discard the medium and gently wash the wells with PBS. b. Fix the biofilms with methanol for 15 minutes. c. Air dry the plate completely. d. Stain the adherent biofilms with 100 µL of 0.1% crystal violet for 5 minutes.[7] e. Wash away excess stain with water and dry the plate. f. Solubilize the bound dye with 95% ethanol and shake for 30 minutes.[7] g. Measure the absorbance at 600 nm. The reduction in absorbance compared to the untreated control indicates biofilm inhibition or eradication.

References

Investigating the Anti-Biofilm Properties of BMAP-18: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for investigating the anti-biofilm properties of the bovine myeloid antimicrobial peptide, BMAP-18. This compound, a truncated form of BMAP-27, has demonstrated significant activity against a broad spectrum of bacteria, including multi-drug resistant strains, by effectively inhibiting biofilm formation and eradicating established biofilms. Its proposed mechanism of action involves membrane permeabilization and subsequent interaction with intracellular targets, making it a promising candidate for novel anti-biofilm therapies.

Data Presentation: Efficacy of this compound Against Bacterial Biofilms

The anti-biofilm activity of this compound has been quantified against key pathogenic bacteria, including Methicillin-Resistant Staphylococcus aureus (MRSA) and Multidrug-Resistant Pseudomonas aeruginosa (MDRPA). The following tables summarize the minimum biofilm inhibitory concentration (MBIC) and minimum biofilm eradication concentration (MBEC) data.

MicroorganismPeptideMBIC₅₀ (µM)MBIC₉₀ (µM)
MRSAThis compound~8~16
MDRPAThis compound~8~16
MRSAThis compound-FL (aliphatic analogue)~8~16
MDRPAThis compound-FL (aliphatic analogue)~8~16
MRSALL-37 (Control)>64>128
MDRPALL-37 (Control)>64>128

Table 1: Minimum Biofilm Inhibitory Concentration (MBIC) of this compound and its analogue. MBIC₅₀ and MBIC₉₀ represent the concentrations required to inhibit 50% and 90% of biofilm formation, respectively.

MicroorganismPeptideMBEC₅₀ (µM)MBEC₉₀ (µM)
MRSAThis compound~4~8
MDRPAThis compound~4~8
MRSAThis compound-FL (aliphatic analogue)~4~8
MDRPAThis compound-FL (aliphatic analogue)~4~8
MRSALL-37 (Control)>64>128
MDRPALL-37 (Control)>64>128

Table 2: Minimum Biofilm Eradication Concentration (MBEC) of this compound and its analogue. MBEC₅₀ and MBEC₉₀ represent the concentrations required to eradicate 50% and 90% of pre-formed biofilms, respectively.

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable reproducible investigation of this compound's anti-biofilm properties.

Biofilm Inhibition and Eradication Assays (Crystal Violet Method)

This protocol quantifies the ability of this compound to prevent biofilm formation (inhibition) and destroy existing biofilms (eradication).

Materials:

  • 96-well flat-bottom polystyrene microtiter plates

  • Bacterial strains (e.g., MRSA, MDRPA)

  • Tryptic Soy Broth (TSB) supplemented with 0.5% glucose

  • This compound peptide stock solution

  • Phosphate-buffered saline (PBS)

  • 0.1% (w/v) Crystal Violet solution

  • 95% Ethanol or 30% Acetic Acid

  • Microplate reader

Protocol for Minimum Biofilm Inhibitory Concentration (MBIC):

  • Prepare a serial dilution of this compound in TSB in the wells of a 96-well plate.

  • Inoculate each well with a bacterial suspension to a final concentration of 1 x 10⁶ CFU/mL. Include positive (bacteria without peptide) and negative (broth only) controls.

  • Incubate the plate at 37°C for 24 hours without shaking.

  • Gently wash the wells twice with PBS to remove planktonic cells.

  • Add 100 µL of 0.1% crystal violet to each well and incubate at room temperature for 10-15 minutes.

  • Wash the wells three times with PBS to remove excess stain.

  • Solubilize the bound crystal violet by adding 100 µL of 95% ethanol or 30% acetic acid to each well and incubate for 10-15 minutes.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The MBIC is the lowest concentration of this compound that shows a significant reduction in absorbance compared to the positive control.

Protocol for Minimum Biofilm Eradication Concentration (MBEC):

  • Inoculate a 96-well plate with 1 x 10⁶ CFU/mL of bacteria in TSB and incubate at 37°C for 24 hours to allow for biofilm formation.

  • After incubation, gently wash the wells twice with PBS to remove planktonic cells.

  • Add fresh TSB containing serial dilutions of this compound to the wells.

  • Incubate the plate for a further 24 hours at 37°C.

  • Quantify the remaining biofilm using the crystal violet staining method described in steps 4-9 of the MBIC protocol.

  • The MBEC is the lowest concentration of this compound that results in a significant reduction in the established biofilm.[1][2]

G cluster_inhibition Biofilm Inhibition Assay cluster_eradication Biofilm Eradication Assay A Prepare this compound Serial Dilutions B Inoculate with Bacterial Suspension A->B C Incubate (24h, 37°C) B->C D Wash with PBS C->D E Crystal Violet Staining D->E F Wash and Solubilize E->F G Measure Absorbance (570nm) F->G H Grow Biofilm (24h, 37°C) I Wash with PBS H->I J Add this compound Serial Dilutions I->J K Incubate (24h, 37°C) J->K L Crystal Violet Staining K->L M Wash and Solubilize L->M N Measure Absorbance (570nm) M->N G A Grow Biofilm on Glass Surface B Treat with this compound A->B C Wash with PBS B->C D Stain with SYTO® 9 and Propidium Iodide C->D E Incubate in Dark D->E F Wash with PBS E->F G Visualize with CLSM F->G G cluster_cell Bacterial Cell cluster_pathways Signaling Pathways BMAP18 This compound Membrane Cell Membrane BMAP18->Membrane Permeabilization BMAP18_intra This compound (intracellular) DNA DNA QS Quorum Sensing Biofilm Biofilm Formation QS->Biofilm SR Stringent Response ((p)ppGpp) SR->Biofilm PIA PIA Synthesis (icaADBC) PIA->Biofilm BMAP18_intra->DNA Binding BMAP18_intra->QS Inhibition BMAP18_intra->SR Inhibition BMAP18_intra->PIA Inhibition

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cystic fibrosis (CF) is a genetic disorder characterized by chronic lung infections and inflammation, which are the primary causes of morbidity and mortality. Pseudomonas aeruginosa is a major pathogen in CF lung disease, notorious for its antibiotic resistance and biofilm formation. BMAP-18, a bovine myeloid antimicrobial peptide, and its D-enantiomer, D-BMAP-18, have emerged as promising therapeutic candidates due to their dual antimicrobial and anti-inflammatory properties. D-BMAP-18 is particularly noteworthy for its resistance to proteolytic degradation in the lung environment.[1] This document provides detailed application notes and protocols for the investigation of D-BMAP-18's efficacy against CF-related lung infections.

Mechanism of Action

This compound and its analogs exert their antimicrobial effects primarily by permeabilizing bacterial cell membranes, a mechanism that is less likely to induce resistance compared to conventional antibiotics.[2] Mechanistic studies have shown that these peptides induce membrane permeabilization and subsequently target intracellular components.[2] Furthermore, D-BMAP-18 has demonstrated significant anti-inflammatory activity by downregulating the production of key pro-inflammatory cytokines in macrophages stimulated with bacterial lipopolysaccharide (LPS).[3][4]

Data Presentation

Table 1: Antimicrobial Activity of D-BMAP-18 against Pseudomonas aeruginosa from CF Patients
StrainMIC (µg/mL)MBC (µg/mL)Killing Quotient (MBC/MIC)Reference
P. aeruginosa RP7316161[1]
P. aeruginosa PA1016161[1]
P. aeruginosa (MIC90)16--[3]

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration. A Killing Quotient ≤ 4 is indicative of bactericidal activity.[1]

Table 2: Anti-biofilm Activity of D-BMAP-18 against P. aeruginosa CF Isolates
StrainBiofilm Inhibition (at ½ MIC)Biofilm Eradication (at 8x MIC)Reference
PAO1Significant InhibitionNo significant reduction[4]
RP73Stimulated Biofilm GrowthNo significant reduction[4]
PA08Significant Inhibition>90% eradication[4]
PA09Significant Inhibition~50% eradication[4]
Table 3: Cytotoxicity of D-BMAP-18
Cell LineConcentration (µg/mL)% Cell ViabilityReference
A-549 (Human Lung Epithelial)5~100%[1]
A-549 (Human Lung Epithelial)50~40%[1]
A-549 (in 25% CF Sputum)50~100%[3]
THP-1 (Human Monocytic)50~60%[5]
HaCaT (Human Keratinocyte)50~20%[5]
MEC-1 (Human Lymphocytic Leukemia)50~30%[5]
Table 4: Anti-inflammatory Activity of D-BMAP-18 on LPS-Stimulated Macrophages
CytokineCell TypeFold Decrease vs. ControlReference
TNF-αTHP-1 derived macrophagesSignificant downregulation[3][4]
IL-1βTHP-1 derived macrophagesSignificant downregulation[3][4]
TGF-βTHP-1 derived macrophagesSignificant downregulation[3][4]
IL-6RAW 264.7Dose-dependent decrease[6]
MCP-1RAW 264.7No significant inhibition[6]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol is adapted from Mardirossian et al., 2017.[1]

Materials:

  • D-BMAP-18 peptide

  • Mueller-Hinton (MH) broth

  • 96-well round-bottom microtiter plates

  • P. aeruginosa isolates

  • MH agar plates

  • Spectrophotometer

Protocol:

  • Prepare serial 2-fold dilutions of D-BMAP-18 in MH broth in a 96-well microtiter plate.

  • Grow P. aeruginosa isolates to logarithmic phase and dilute to a final concentration of approximately 5 x 10^5 CFU/mL in MH broth.

  • Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (bacteria without peptide) and a negative control (broth only).

  • Incubate the plates at 37°C for 24 hours.

  • Determine the MIC as the lowest concentration of the peptide that completely inhibits visible bacterial growth.

  • To determine the MBC, plate 25 µL of the broth from clear wells (wells with no visible growth) onto MH agar plates.

  • Incubate the agar plates at 37°C for 24 hours.

  • The MBC is the lowest concentration of the peptide that results in a ≥99.9% reduction in the initial inoculum.

Anti-Biofilm Formation Assay

This protocol is based on the methodology described by Pompilio et al., 2020.[4]

Materials:

  • D-BMAP-18 peptide

  • Tryptic Soy Broth (TSB) or other suitable biofilm growth medium

  • 96-well flat-bottom microtiter plates

  • P. aeruginosa isolates

  • Crystal Violet solution (0.1%)

  • Ethanol (95%)

  • Plate reader

Protocol:

  • Prepare serial dilutions of D-BMAP-18 at sub-inhibitory concentrations (e.g., ½ to ⅛ MIC) in TSB in a 96-well plate.

  • Adjust the bacterial suspension to a starting optical density (OD600) of 0.05 in TSB.

  • Add the bacterial suspension to the wells containing the peptide dilutions. Include a positive control (bacteria without peptide).

  • Incubate the plate at 37°C for 24 hours without shaking.

  • Carefully discard the planktonic cells and wash the wells twice with phosphate-buffered saline (PBS).

  • Fix the biofilms by adding 200 µL of methanol to each well for 15 minutes.

  • Remove the methanol and allow the plate to air dry.

  • Stain the biofilms with 200 µL of 0.1% crystal violet for 20 minutes.

  • Wash the wells with water to remove excess stain and allow the plate to dry.

  • Solubilize the bound crystal violet with 200 µL of 95% ethanol.

  • Measure the absorbance at 570 nm using a plate reader. The percentage of biofilm inhibition is calculated relative to the control wells.

Cytotoxicity Assay (MTT Assay)

This protocol is adapted from Mardirossian et al., 2017.[1]

Materials:

  • D-BMAP-18 peptide

  • A-549 human lung epithelial cells (or other relevant cell line)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • 96-well flat-bottom microtiter plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% Triton X-100 in acidic isopropanol)

  • Plate reader

Protocol:

  • Seed A-549 cells into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of D-BMAP-18 in cell culture medium.

  • Remove the old medium from the cells and add the peptide dilutions. Include a vehicle control (medium only).

  • Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of the solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm with a reference wavelength of 620 nm.

  • Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Visualizations

Signaling_Pathway cluster_bacterium P. aeruginosa cluster_macrophage Macrophage LPS Lipopolysaccharide (LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates NFkB NF-κB MyD88->NFkB Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines Induces Transcription BMAP18 D-BMAP-18 BMAP18->LPS Binds & Neutralizes BMAP18->NFkB Inhibits Activation

Caption: D-BMAP-18's Anti-inflammatory Mechanism.

Experimental_Workflow cluster_antimicrobial Antimicrobial Activity cluster_antibiofilm Anti-Biofilm Activity cluster_cellular Cellular Assays MIC MIC Determination MBC MBC Determination MIC->MBC Inhibition Biofilm Inhibition Assay Eradication Biofilm Eradication Assay Cytotoxicity Cytotoxicity Assay (MTT) AntiInflammatory Anti-inflammatory Assay (Cytokine Measurement) Start D-BMAP-18 Investigation cluster_antimicrobial cluster_antimicrobial Start->cluster_antimicrobial cluster_antibiofilm cluster_antibiofilm Start->cluster_antibiofilm cluster_cellular cluster_cellular Start->cluster_cellular

References

Application Notes and Protocols: Studying BMAP-18 Membrane Permeabilization using the SYTOX™ Green Uptake Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMAP-18 (Bovine Myeloid Antimicrobial Peptide-18) is a promising cationic antimicrobial peptide (AMP) derived from bovine cathelicidin BMAP-27.[1][2] Its potent antimicrobial activity against a broad spectrum of bacteria, including multidrug-resistant strains, makes it a subject of significant interest in the development of new anti-infective agents.[1][3] A primary mechanism of action for this compound and many other AMPs is the disruption and permeabilization of the bacterial cell membrane.[3][4]

The SYTOX™ Green uptake assay is a rapid and sensitive method for quantifying membrane permeabilization in real-time. SYTOX™ Green is a high-affinity nucleic acid stain that is impermeant to live cells with intact plasma membranes.[5] Upon membrane disruption, the dye enters the cell, binds to nucleic acids, and exhibits a significant increase in fluorescence.[5] This fluorescence intensity is directly proportional to the extent of membrane damage. These application notes provide a detailed protocol for utilizing the SYTOX™ Green uptake assay to investigate the membrane permeabilization activity of this compound.

Mechanism of Action of this compound

This compound, like many cationic AMPs, exerts its antimicrobial effect by targeting the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. This initial electrostatic interaction is followed by the insertion of the peptide into the lipid bilayer, leading to membrane destabilization, pore formation, and ultimately, cell death.[6] Studies have shown that this compound and its analogs can form small channels that allow the passage of ions, leading to membrane depolarization.[6][7] The SYTOX™ Green assay provides a direct measure of the membrane integrity loss caused by this mechanism.

Quantitative Data Summary

The following tables summarize the membrane permeabilizing activity of this compound against various bacterial strains as determined by flow cytometry and SYTOX™ Green uptake assays in published studies.

Table 1: Membrane Permeabilization of Methicillin-Resistant Staphylococcus aureus (MRSA) by this compound

PeptideConcentration% Permeabilized Cells (FACScan)Reference
This compound1 x MIC51%[2][3]

Table 2: Membrane Permeabilization of Multidrug-Resistant Pseudomonas aeruginosa (MDRPA) by this compound

PeptideConcentration% Permeabilized Cells (FACScan)Reference
This compound1 x MIC85%[2][3]

Experimental Protocols

Materials
  • This compound peptide (synthetic, high purity)

  • SYTOX™ Green nucleic acid stain (e.g., Thermo Fisher Scientific, Cat. No. S7020)

  • Bacterial strains of interest (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)

  • Appropriate bacterial growth medium (e.g., Tryptic Soy Broth, Mueller-Hinton Broth)

  • Phosphate-Buffered Saline (PBS), sterile

  • Dimethyl sulfoxide (DMSO) for SYTOX™ Green stock solution

  • 96-well black, clear-bottom microplates

  • Microplate reader with fluorescence detection (Excitation/Emission: ~485/520 nm)

  • Spectrophotometer for measuring optical density (OD)

  • Centrifuge

Protocol: SYTOX™ Green Uptake Assay

This protocol is a general guideline and may require optimization for specific bacterial strains and experimental conditions.

1. Preparation of Reagents:

  • This compound Stock Solution: Prepare a stock solution of this compound in sterile, nuclease-free water or a suitable buffer at a concentration of 1 mg/mL. Store at -20°C. Further dilutions should be made in the assay buffer (e.g., PBS) immediately before use.

  • SYTOX™ Green Stock Solution: Prepare a 5 mM stock solution of SYTOX™ Green in DMSO. Store at -20°C, protected from light.

  • SYTOX™ Green Working Solution: On the day of the experiment, dilute the SYTOX™ Green stock solution to a final working concentration of 1-5 µM in PBS. Protect from light.

2. Bacterial Culture Preparation:

  • Inoculate a single colony of the target bacterium into 5 mL of appropriate growth medium.

  • Incubate overnight at 37°C with shaking.

  • The following day, subculture the overnight culture into fresh medium and grow to the mid-logarithmic phase (typically OD₆₀₀ of 0.4-0.6).

  • Harvest the bacterial cells by centrifugation (e.g., 4000 x g for 10 minutes at 4°C).

  • Wash the cell pellet twice with sterile PBS.

  • Resuspend the bacterial pellet in PBS to a final OD₆₀₀ of 0.1 (approximately 1 x 10⁸ CFU/mL, this may need to be optimized).

3. Assay Procedure:

  • In a 96-well black, clear-bottom microplate, add 50 µL of the bacterial suspension to each well.

  • Add 50 µL of the SYTOX™ Green working solution to each well, resulting in a final SYTOX™ Green concentration of 0.5-2.5 µM.

  • Incubate the plate in the dark at room temperature for 15-30 minutes to allow for dye stabilization.

  • Measure the baseline fluorescence (Excitation/Emission: ~485/520 nm).

  • Add 100 µL of the desired concentrations of this compound (prepared in PBS) to the wells. Include the following controls:

    • Negative Control: 100 µL of PBS (no peptide).

    • Positive Control: 100 µL of a known membrane-permeabilizing agent (e.g., 70% isopropanol or melittin) to determine maximum fluorescence.

  • Immediately begin monitoring the fluorescence intensity in the microplate reader at regular intervals (e.g., every 1-5 minutes) for a total duration of 30-60 minutes at room temperature or 37°C.

4. Data Analysis:

  • Subtract the background fluorescence (wells with bacteria and SYTOX™ Green but no peptide) from all readings.

  • Normalize the fluorescence data by expressing it as a percentage of the maximum fluorescence obtained with the positive control (e.g., 70% isopropanol), which represents 100% permeabilization.

    • % Permeabilization = [(F_sample - F_negative) / (F_positive - F_negative)] * 100

    • Where:

      • F_sample is the fluorescence of the this compound treated sample.

      • F_negative is the fluorescence of the negative control.

      • F_positive is the fluorescence of the positive control.

  • Plot the percentage of permeabilization or the raw fluorescence units as a function of time for each this compound concentration.

Visualizations

BMAP18_Mechanism cluster_membrane Bacterial Membrane Lipid1 Lipid Lipid2 Lipid Lipid3 Lipid Pore Pore Formation Lipid3->Pore Insertion & Aggregation Lipid4 Lipid Lipid5 Lipid Lipid6 Lipid BMAP18 This compound Peptide BMAP18->Lipid3 Electrostatic Interaction Permeabilization Membrane Permeabilization Pore->Permeabilization CellDeath Cell Death Permeabilization->CellDeath

Caption: Mechanism of this compound induced membrane permeabilization.

SYTOX_Green_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Bacteria 1. Prepare Bacterial Culture (Mid-log phase) Wash 2. Wash & Resuspend Cells in PBS Bacteria->Wash Plate 4. Add Bacteria & SYTOX Green to 96-well Plate Wash->Plate Reagents 3. Prepare this compound & SYTOX Green Solutions AddPeptide 6. Add this compound & Controls Reagents->AddPeptide Incubate 5. Incubate for Dye Stabilization Plate->Incubate Incubate->AddPeptide Measure 7. Measure Fluorescence Kinetics AddPeptide->Measure Normalize 8. Normalize Data to Positive Control Measure->Normalize Plot 9. Plot Permeabilization vs. Time Normalize->Plot

Caption: Experimental workflow for the SYTOX™ Green uptake assay.

References

Application Notes and Protocols: FACScan Analysis for Elucidating the Mode of Action of BMAP-18

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMAP-18 (Bovine Myeloid Antimicrobial Peptide-18) is a truncated cathelicidin peptide derived from BMAP-27, known for its potent antimicrobial properties and reduced cytotoxicity compared to its parent peptide.[1] This document provides detailed application notes and protocols for utilizing Flow Activated Cell Sorting (FACScan) analysis, a powerful flow cytometry technique, to investigate the multifaceted mode of action of this compound. These protocols are designed to assess its effects on both bacterial and cancer cells, focusing on membrane integrity, apoptosis induction, and mitochondrial function.

This compound: Mechanism of Action Overview

This compound exhibits its antimicrobial effects primarily by disrupting the integrity of bacterial cell membranes.[2] Mechanistic studies, including FACScan analysis, have shown that this compound induces membrane permeabilization, leading to intracellular content leakage and cell death.[2] In addition to its bactericidal properties, this compound and its parent peptides have demonstrated pro-apoptotic activity against various cancer cell lines. This anti-tumor effect is believed to be mediated through the induction of apoptosis via mitochondrial pathways and the modulation of key signaling cascades.[3][4]

I. Analysis of Antimicrobial Activity: Membrane Permeabilization

FACScan analysis is a critical tool for quantifying the membrane-disruptive effects of this compound on bacteria. By using fluorescent dyes that are excluded by intact membranes, such as Propidium Iodide (PI) or SYTOX Green, the percentage of membrane-compromised cells in a population can be accurately determined.

Quantitative Data Summary: this compound Induced Bacterial Membrane Damage
Bacterial StrainPeptideConcentration (µM)% Membrane Damaged Cells (PI Uptake)Reference
Methicillin-resistant Staphylococcus aureus (MRSA)This compound1651%[2]
Multidrug-resistant Pseudomonas aeruginosa (MDRPA)This compound3285%[2]
Experimental Protocol: Bacterial Membrane Permeabilization Assay

1. Materials:

  • This compound peptide

  • Bacterial strains (e.g., MRSA, MDRPA)

  • Mueller-Hinton Broth (MHB)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Propidium Iodide (PI) staining solution (1 mg/mL stock)

  • FACS tubes

  • Flow cytometer (FACScan)

2. Bacterial Culture Preparation:

  • Inoculate the bacterial strain in MHB and grow to the mid-logarithmic phase (OD₆₀₀ ≈ 0.5).

  • Harvest the bacterial cells by centrifugation at 4000 x g for 10 minutes.

  • Wash the pellet twice with sterile PBS.

  • Resuspend the bacterial pellet in PBS to a final concentration of approximately 1 x 10⁷ CFU/mL.

3. This compound Treatment:

  • Aliquot 100 µL of the bacterial suspension into FACS tubes.

  • Add this compound to the desired final concentrations (e.g., 16 µM for MRSA, 32 µM for MDRPA).

  • Include a peptide-free control.

  • Incubate the tubes at 37°C for 30 minutes.

4. Staining and FACScan Analysis:

  • Add PI to each tube to a final concentration of 10 µg/mL.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the samples on a flow cytometer, exciting at 488 nm and collecting emission in the appropriate channel for PI (typically >650 nm).

  • Gate the bacterial population based on forward and side scatter characteristics.

  • Quantify the percentage of PI-positive cells, representing the population with compromised membranes.

Workflow Diagram: Bacterial Membrane Permeabilization Assay

G Workflow for Bacterial Membrane Permeabilization Assay cluster_prep Bacterial Preparation cluster_treatment Peptide Treatment cluster_analysis FACScan Analysis Culture Grow bacteria to mid-log phase Harvest Harvest and wash cells Culture->Harvest Resuspend Resuspend in PBS Harvest->Resuspend Aliquot Aliquot bacterial suspension Resuspend->Aliquot Add_BMAP18 Add this compound at desired concentrations Aliquot->Add_BMAP18 Incubate_37 Incubate at 37°C Add_BMAP18->Incubate_37 Add_PI Add Propidium Iodide Incubate_37->Add_PI Incubate_RT Incubate at room temperature Add_PI->Incubate_RT Analyze Analyze on flow cytometer Incubate_RT->Analyze Quantify Quantify PI-positive cells Analyze->Quantify

Caption: Workflow for assessing bacterial membrane damage using this compound and FACScan.

II. Analysis of Anti-Cancer Activity: Apoptosis Induction

The pro-apoptotic effects of BMAP peptides on cancer cells can be quantitatively assessed by FACScan using Annexin V and PI co-staining. Annexin V binds to phosphatidylserine (PS), which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI stains cells that have lost membrane integrity, indicative of late apoptosis or necrosis.

Experimental Protocol: Annexin V/PI Apoptosis Assay

1. Materials:

  • This compound peptide

  • Cancer cell line (e.g., colon, breast, or thyroid cancer cells)

  • Complete cell culture medium

  • PBS, pH 7.4

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)

  • FACS tubes

  • Flow cytometer (FACScan)

2. Cell Culture and Treatment:

  • Seed cancer cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for a specified duration (e.g., 24-72 hours).

  • Include an untreated control.

3. Cell Harvesting and Staining:

  • Harvest both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsin-EDTA.

  • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

  • Wash the cells once with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a FACS tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube before analysis.

4. FACScan Analysis:

  • Analyze the samples on a flow cytometer.

  • Use appropriate excitation and emission filters for FITC (Annexin V) and PI.

  • Set up compensation to correct for spectral overlap.

  • Gate the cell population and analyze the distribution of cells in four quadrants:

    • Annexin V- / PI- (Live cells)

    • Annexin V+ / PI- (Early apoptotic cells)

    • Annexin V+ / PI+ (Late apoptotic/necrotic cells)

    • Annexin V- / PI+ (Necrotic cells)

Signaling Pathway Diagram: BMAP-Induced Apoptosis

G Proposed Signaling Pathway for BMAP-Induced Apoptosis in Cancer Cells BMAP18 This compound Membrane Cancer Cell Membrane (Increased Anionic Lipids) BMAP18->Membrane Interaction p53 p53 Activation BMAP18->p53 Mitochondria Mitochondria Membrane->Mitochondria Permeabilization CytoC Cytochrome c Release Mitochondria->CytoC Bax Bax Bax->Mitochondria Promotes Permeabilization Bcl2 Bcl-2 Bcl2->Mitochondria Inhibits Permeabilization Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis p53->Bax Upregulation p53->Bcl2 Downregulation

Caption: Proposed intrinsic apoptosis pathway activated by this compound in cancer cells.

III. Analysis of Mitochondrial Membrane Potential (ΔΨm)

A key event in the intrinsic pathway of apoptosis is the disruption of the mitochondrial membrane potential (ΔΨm). FACScan analysis using potentiometric dyes like JC-1 or TMRM allows for the detection of changes in ΔΨm.

Experimental Protocol: JC-1 Assay for Mitochondrial Membrane Potential

1. Materials:

  • This compound peptide

  • Cancer cell line

  • Complete cell culture medium

  • PBS, pH 7.4

  • JC-1 dye solution

  • FACS tubes

  • Flow cytometer (FACScan)

2. Cell Culture and Treatment:

  • Culture and treat cancer cells with this compound as described in the apoptosis protocol.

3. Staining:

  • Harvest the cells and wash with PBS.

  • Resuspend the cells in complete medium at 1 x 10⁶ cells/mL.

  • Add JC-1 dye to a final concentration of 2 µM.

  • Incubate for 15-30 minutes at 37°C in a CO₂ incubator.

  • Centrifuge the cells at 400 x g for 5 minutes and wash with PBS.

  • Resuspend the cells in PBS for analysis.

4. FACScan Analysis:

  • Analyze the samples on a flow cytometer.

  • In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence (FL2 channel).

  • In apoptotic cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence (FL1 channel).

  • Analyze the shift from red to green fluorescence to quantify the percentage of cells with depolarized mitochondria.

Logical Relationship Diagram: FACScan Analysis of this compound Effects

G FACScan Analysis Strategy for this compound's Mode of Action cluster_bacterial Antimicrobial Effects cluster_cancer Anti-Cancer Effects BMAP18 This compound Membrane_Damage Membrane Permeabilization BMAP18->Membrane_Damage Apoptosis_Induction Apoptosis Induction BMAP18->Apoptosis_Induction PI_Uptake PI/SYTOX Green Uptake Assay Membrane_Damage->PI_Uptake FACScan_Bacteria FACScan Analysis: % Damaged Cells PI_Uptake->FACScan_Bacteria Mito_Depolarization Mitochondrial Depolarization Apoptosis_Induction->Mito_Depolarization Annexin_PI Annexin V/PI Assay Apoptosis_Induction->Annexin_PI JC1_Assay JC-1/TMRM Assay Mito_Depolarization->JC1_Assay FACScan_Apoptosis FACScan Analysis: % Apoptotic Cells Annexin_PI->FACScan_Apoptosis FACScan_Mito FACScan Analysis: ΔΨm Shift JC1_Assay->FACScan_Mito

Caption: Strategy for using FACScan to analyze this compound's dual antimicrobial and anti-cancer activities.

Conclusion

FACScan analysis is an indispensable tool for characterizing the mode of action of this compound. The protocols outlined in this document provide a robust framework for quantifying its membrane-disruptive effects on bacteria and for elucidating the apoptotic pathways it triggers in cancer cells. By employing these methods, researchers and drug development professionals can gain valuable insights into the therapeutic potential of this compound as both an antimicrobial and an anti-cancer agent.

References

Application Notes and Protocols for BMAP-18 DNA Binding Affinity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to BMAP-18 and its DNA Binding Activity

This compound is a cationic antimicrobial peptide derived from the N-terminal region of the bovine myeloid antimicrobial peptide BMAP-27. It exhibits potent antimicrobial activity against a broad spectrum of bacteria, including drug-resistant strains.[1][2][3] The mechanism of action for this compound is multifaceted, involving the disruption of bacterial membranes and interaction with intracellular targets, including DNA.[1][2][3][4] Understanding the affinity and specificity of this compound for DNA is crucial for elucidating its complete antimicrobial mechanism and for the development of novel therapeutic agents. These application notes provide detailed protocols for key assays used to characterize the DNA binding affinity of this compound.

Quantitative Data Summary

The following table summarizes the available quantitative data on the DNA binding of this compound and its analogue, this compound-FL, as determined by electrophoretic mobility shift assay (EMSA). This compound, which is rich in aromatic phenylalanine residues, demonstrates a higher affinity for DNA compared to its aliphatic analogue, this compound-FL.[1][4]

PeptideAssayDNA TargetObserved Binding ConcentrationReference
This compoundAgarose Gel Retardation (EMSA)E. coli plasmid pBR322Complete retardation at 2 µM[4]
This compound-FLAgarose Gel Retardation (EMSA)E. coli plasmid pBR322Complete retardation at 8 µM[4]

I. Electrophoretic Mobility Shift Assay (EMSA)

The electrophoretic mobility shift assay (EMSA), or gel retardation assay, is a widely used technique to detect protein-DNA interactions.[5][6] This method is based on the principle that a protein-DNA complex will migrate more slowly through a non-denaturing polyacrylamide or agarose gel than the free DNA fragment.[5]

Experimental Protocol

1. Preparation of Reagents:

  • This compound Peptide Stock Solution: Prepare a 1 mM stock solution of this compound in sterile, nuclease-free water. Aliquot and store at -20°C or -80°C.

  • DNA Probe: Bacterial plasmid DNA (e.g., pBR322) or a specific oligonucleotide sequence can be used.[1][7] The concentration should be determined by UV spectroscopy.

  • 10X Binding Buffer: 100 mM Tris-HCl (pH 7.5), 50% glycerol, 500 mg/mL BSA, 10 mM EDTA, 200 mM KCl. Store at -20°C.

  • 6X Loading Dye: 0.25% Bromophenol Blue, 0.25% Xylene Cyanol FF, 30% Glycerol in water. Store at 4°C.

  • Agarose Gel (1%): Prepare in 0.5X TBE buffer (45 mM Tris-borate, 1 mM EDTA).

2. Binding Reaction:

  • On ice, set up the binding reactions in sterile microcentrifuge tubes as follows:

ComponentVolumeFinal Concentration
Sterile WaterVariable-
10X Binding Buffer2 µL1X
Plasmid DNA (100 ng/µL)1 µL100 ng
This compound (various dilutions)Variable0 - 10 µM
Total Volume 20 µL
  • Add the components in the order listed, adding the peptide last.

  • Gently mix the contents of the tubes.

  • Incubate the reactions at 37°C for 1 hour.[1]

3. Electrophoresis:

  • After incubation, add 4 µL of 6X loading dye to each reaction.

  • Load the samples onto a 1% agarose gel.

  • Run the gel in 0.5X TBE buffer at 100V for 45-60 minutes.

4. Visualization:

  • Stain the gel with an appropriate nucleic acid stain (e.g., Ethidium Bromide or SYBR Safe) according to the manufacturer's instructions.

  • Visualize the DNA bands under UV illumination.

  • The retardation of the DNA band in the presence of this compound indicates a binding interaction.

Workflow Diagram

EMSA_Workflow cluster_prep Preparation cluster_binding Binding Reaction cluster_gel Electrophoresis cluster_vis Visualization P1 Prepare this compound Stock B1 Mix DNA, Buffer, and this compound P1->B1 P2 Prepare Plasmid DNA P2->B1 P3 Prepare Buffers P3->B1 B2 Incubate at 37°C for 1h B1->B2 G1 Add Loading Dye B2->G1 G2 Load Samples on Agarose Gel G1->G2 G3 Run Electrophoresis G2->G3 V1 Stain Gel G3->V1 V2 Visualize under UV V1->V2 V3 Analyze Band Shift V2->V3

Caption: Workflow for this compound DNA binding analysis using EMSA.

II. Fluorescence Polarization (FP) Assay

Fluorescence polarization is a powerful technique for studying molecular interactions in solution.[8][9] It measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[8] When a small, fluorescently labeled DNA molecule binds to the larger this compound peptide, its tumbling rate slows, resulting in an increase in the polarization of the emitted light.

Experimental Protocol

1. Preparation of Reagents:

  • This compound Peptide Stock Solution: Prepare a 1 mM stock solution of this compound in sterile, nuclease-free water.

  • Fluorescently Labeled DNA: A short (15-30 bp) double-stranded DNA oligonucleotide labeled with a fluorophore (e.g., FITC or TAMRA). The concentration should be accurately determined.

  • FP Buffer: 25 mM Phosphate Buffer (pH 7.2), 225 mM NaCl, 10% v/v glycerol, 5 mM DTT.[10] To minimize non-specific binding, 0.2 mg/mL BSA can be added.[10]

  • Assay Plate: Black, low-volume 96-well or 384-well microplates.[10]

2. Assay Procedure:

  • Prepare a series of dilutions of the this compound peptide in FP buffer.

  • In the wells of the microplate, add a fixed concentration of the fluorescently labeled DNA (e.g., 10-20 nM).[10]

  • Add the varying concentrations of this compound to the wells. Include a control with no peptide.

  • The final volume in each well should be constant (e.g., 100 µL).

  • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Measure the fluorescence polarization using a suitable microplate reader equipped with the appropriate filters for the chosen fluorophore.

3. Data Analysis:

  • Plot the fluorescence polarization values (in millipolarization units, mP) against the concentration of this compound.

  • The data can be fitted to a sigmoidal binding curve using appropriate software to determine the dissociation constant (Kd).

Workflow Diagram

FP_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_measure Measurement cluster_analysis Data Analysis P1 Prepare this compound Dilutions A2 Add this compound Dilutions P1->A2 P2 Prepare Fluorescent DNA A1 Add DNA to Microplate Wells P2->A1 A1->A2 A3 Incubate at RT A2->A3 M1 Read Fluorescence Polarization A3->M1 D1 Plot mP vs. [this compound] M1->D1 D2 Fit Binding Curve D1->D2 D3 Determine Kd D2->D3

Caption: Workflow for this compound DNA binding analysis using FP.

III. Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a label-free technique that allows for the real-time monitoring of biomolecular interactions.[11][12] One interacting partner is immobilized on a sensor chip, and the other is flowed over the surface. The binding event causes a change in the refractive index at the surface, which is detected as a change in the SPR signal.

Experimental Protocol

1. Preparation of Reagents and Sensor Chip:

  • This compound Peptide: Prepare a stock solution in a suitable buffer (e.g., HBS-EP+ buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).

  • Biotinylated DNA: A biotinylated DNA oligonucleotide of a specific sequence.

  • Sensor Chip: A streptavidin-coated sensor chip (e.g., SA chip).

  • Running Buffer: HBS-EP+ buffer.

  • Regeneration Solution: A solution to remove the bound analyte without damaging the immobilized ligand (e.g., a high salt buffer or a brief pulse of a low pH solution).

2. Immobilization of DNA:

  • Prime the SPR instrument with running buffer.

  • Inject the biotinylated DNA over the streptavidin-coated sensor chip surface to achieve a stable immobilization level (e.g., 30-50 RU).[13]

3. Interaction Analysis:

  • Inject a series of concentrations of this compound in running buffer over the immobilized DNA surface. Include a zero-concentration (buffer only) injection for baseline subtraction.

  • Each injection cycle consists of:

    • Association: Flowing the this compound solution over the surface for a defined period to monitor binding.

    • Dissociation: Flowing running buffer over the surface to monitor the dissociation of the complex.

    • Regeneration: Injecting the regeneration solution to remove all bound peptide.

4. Data Analysis:

  • The resulting sensorgrams (plots of response units vs. time) are corrected for non-specific binding and bulk refractive index changes by subtracting the signal from a reference flow cell and the buffer-only injection.

  • The corrected data is then fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Workflow Diagram

SPR_Workflow cluster_setup Instrument & Chip Setup cluster_binding Interaction Analysis Cycle cluster_analysis Data Analysis S1 Prime SPR Instrument S2 Immobilize Biotinylated DNA on SA Chip S1->S2 B1 Inject this compound (Association) S2->B1 B2 Inject Buffer (Dissociation) B1->B2 Repeat for each concentration B3 Inject Regeneration Solution B2->B3 Repeat for each concentration B3->B1 Repeat for each concentration A1 Generate Sensorgrams B3->A1 A2 Correct Data A1->A2 A3 Fit to Binding Model A2->A3 A4 Determine ka, kd, and Kd A3->A4

Caption: Workflow for this compound DNA binding analysis using SPR.

References

Application Notes and Protocols for BMAP-18 In Vivo Efficacy Studies in Murine Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo efficacy of the bovine myeloid antimicrobial peptide-18 (BMAP-18) and its D-enantiomer (D-BMAP-18) in murine models, with a focus on its antimicrobial and anti-inflammatory properties. The following sections detail experimental protocols, summarize quantitative data, and visualize key processes to guide future research and development.

Introduction to this compound

This compound is a cationic antimicrobial peptide derived from the N-terminal region of BMAP-27. It exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Pseudomonas aeruginosa (MDRPA).[1][2] Its mechanism of action involves membrane permeabilization and potential intracellular targeting.[1][2] Additionally, this compound and its analogs have demonstrated anti-inflammatory properties by modulating cytokine responses in mouse macrophage cell lines.[1][3]

Despite promising in vitro activity, the in vivo efficacy of the native L-form of this compound is limited due to its susceptibility to proteolytic degradation.[4][5] To overcome this, the all-D enantiomer, D-BMAP-18, was synthesized, which is resistant to proteases found in biological fluids like bronchoalveolar lavage (BAL) fluid.[4] This document focuses on the in vivo evaluation of D-BMAP-18 in a murine model of acute lung infection.

In Vivo Efficacy of D-BMAP-18 in a Murine Model of Pseudomonas aeruginosa Lung Infection

A key study investigated the in vivo protective effect of D-BMAP-18 in an acute pulmonary infection model in mice. Despite its resistance to proteases and potent in vitro activity, D-BMAP-18 was found to be ineffective in treating P. aeruginosa lung infections in mice when compared to the antibiotic tobramycin.[4][6][7]

Summary of In Vivo Antimicrobial Efficacy

The administration of D-BMAP-18 via intratracheal instillation did not confer protection against P. aeruginosa infection.[5] There was no significant reduction in the pulmonary bacterial load in mice treated with D-BMAP-18 at doses of 0.5, 1, and 2 mg/kg compared to untreated control mice.[4][5] In contrast, tobramycin (10 mg/kg) significantly reduced the bacterial load.[5]

Table 1: In Vivo Efficacy of D-BMAP-18 against P. aeruginosa Lung Infection in C57/Bl6NCrl Mice

Treatment GroupDose (mg/kg)Route of AdministrationBacterial Load in Lungs (CFU/g)Macroscopic Lung Pathology Score
Control (Infected, Untreated)--HighSevere
D-BMAP-180.5IntratrachealNo significant reduction vs. controlNot specified
D-BMAP-181IntratrachealNo significant reduction vs. controlSlight edema
D-BMAP-182IntratrachealSignificantly higher than tobramycinSlight edema
Tobramycin10IntratrachealSignificant reduction vs. controlNot specified

Data compiled from Mardirossian et al., 2017.[4][5]

Experimental Protocol: Murine Acute Lung Infection Model

This protocol details the methodology used to assess the in vivo antimicrobial efficacy of D-BMAP-18.

Objective: To evaluate the protective effect of D-BMAP-18 against an acute Pseudomonas aeruginosa lung infection in mice.

Materials:

  • Animal Model: C57/Bl6NCrl mice (male, 2-3 months old)[4][5]

  • Bacterial Strain: Pseudomonas aeruginosa RP73 (clinical isolate)[4][5]

  • Test Article: D-BMAP-18

  • Positive Control: Tobramycin[4][5]

  • Vehicle: Sterile distilled water[4]

  • Anesthesia

  • Intratracheal instillation device

Procedure:

  • Animal Acclimatization: House mice under standard laboratory conditions for a suitable period before the experiment.

  • Bacterial Preparation: Culture P. aeruginosa RP73 to the mid-logarithmic phase. Wash and dilute the bacterial suspension in sterile saline to the desired concentration (e.g., 1 x 10⁷ CFU in the challenge volume).

  • Anesthesia: Anesthetize the mice using an appropriate method.

  • Bacterial Challenge: Intratracheally challenge the mice with 1 x 10⁷ CFU of P. aeruginosa RP73.[4][5]

  • Treatment Administration: 5 minutes post-infection, administer a single dose of D-BMAP-18 (0.5, 1, or 2 mg/kg), tobramycin (10 mg/kg), or vehicle via intratracheal instillation.[4][5]

  • Monitoring: Monitor the mice for clinical signs of infection and mortality.

  • Endpoint Analysis (Day 1 Post-Infection):

    • Humanely euthanize the mice.

    • Record body weight and lung weight.

    • Perform macroscopic evaluation of lung pathology.

    • Homogenize the lungs and perform serial dilutions for bacterial load enumeration (CFU/g of lung tissue).

Diagram 1: Experimental Workflow for Murine Lung Infection Model

G cluster_prep Preparation cluster_exp Experimental Procedure cluster_treatments Treatment Groups cluster_analysis Endpoint Analysis (Day 1) bact_prep P. aeruginosa Culture (1x10^7 CFU) infection Intratracheal Infection bact_prep->infection animal_prep C57/Bl6NCrl Mice animal_prep->infection treatment Intratracheal Treatment (5 min post-infection) infection->treatment d_bmap D-BMAP-18 (0.5, 1, 2 mg/kg) treatment->d_bmap tobramycin Tobramycin (10 mg/kg) treatment->tobramycin vehicle Vehicle treatment->vehicle monitoring Monitoring euthanasia Euthanasia monitoring->euthanasia d_bmap->monitoring tobramycin->monitoring vehicle->monitoring analysis Lung Weight Macroscopic Pathology Bacterial Load (CFU/g) euthanasia->analysis

Caption: Workflow for evaluating D-BMAP-18 in a murine acute lung infection model.

In Vitro Anti-Inflammatory Activity in a Murine Cell Line

While in vivo anti-inflammatory studies in murine models are not extensively documented for this compound, in vitro studies using the murine macrophage cell line RAW 264.7 provide insights into its potential immunomodulatory effects. This compound and its aliphatic analog, this compound-FL, have been shown to reduce the expression of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.[1][8]

Summary of In Vitro Anti-Inflammatory Effects

This compound-FL, an analog of this compound, demonstrated superior anti-inflammatory activity by significantly reducing the expression of pro-inflammatory cytokines such as IL-6, MCP-1, and TNF-α in LPS-stimulated RAW 264.7 cells.[1][3][8] This effect is attributed to the peptide's ability to bind to LPS, thereby neutralizing its pro-inflammatory effects.[3][9]

Table 2: In Vitro Anti-Inflammatory Activity of this compound Analogs in LPS-Stimulated RAW 264.7 Macrophages

PeptideConcentration (µM)Inhibition of IL-6Inhibition of MCP-1Inhibition of TNF-α
This compound4-16Dose-dependent decreaseNo significant inhibitionDose-dependent decrease
This compound-FL4-16Excellent inhibitionExcellent inhibitionExcellent inhibition

Data compiled from Park et al., 2023.[1][3][8]

Experimental Protocol: In Vitro Cytokine Inhibition Assay

Objective: To determine the effect of this compound on the production of pro-inflammatory cytokines in LPS-stimulated murine macrophages.

Materials:

  • Cell Line: RAW 264.7 murine macrophage cells[1][3]

  • Stimulant: Lipopolysaccharide (LPS) from E. coli[1][3]

  • Test Article: this compound or its analogs

  • Cell Culture Medium: DMEM supplemented with FBS and antibiotics

  • ELISA kits for IL-6, MCP-1, and TNF-α[3]

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in 96-well plates and incubate until they reach the desired confluence.

  • Peptide Pre-incubation (LPS Neutralization): In a separate plate, pre-incubate LPS (e.g., 1 µg/mL) with various concentrations of the this compound peptide for 1 hour.

  • Cell Treatment: Add the LPS/peptide mixture to the RAW 264.7 cells.

  • Incubation: Incubate the treated cells for a specified period (e.g., 24 hours).

  • Supernatant Collection: Collect the cell culture supernatant.

  • Cytokine Quantification: Measure the concentrations of IL-6, MCP-1, and TNF-α in the supernatants using specific ELISA kits according to the manufacturer's instructions.

Diagram 2: Signaling Pathway of this compound Mediated Anti-Inflammatory Action

G LPS LPS TLR4 TLR4 Receptor on Macrophage LPS->TLR4 Binds BMAP18 This compound BMAP18->LPS NFkB NF-κB Pathway TLR4->NFkB Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, MCP-1) NFkB->Cytokines Induces Production Inflammation Inflammation Cytokines->Inflammation

Caption: this compound neutralizes LPS, inhibiting TLR4 activation and pro-inflammatory cytokine production.

Discussion and Future Directions

The available data indicate a discrepancy between the in vitro and in vivo efficacy of D-BMAP-18 in a murine model of P. aeruginosa lung infection.[4][7] While D-BMAP-18 is stable against proteolysis, other factors within the in vivo environment may inhibit its antimicrobial activity.[4] These factors could include binding to host components, sequestration in mucus, or suboptimal local concentrations at the site of infection.

The anti-inflammatory properties of this compound and its analogs observed in vitro are promising.[1][3] Future in vivo studies in murine models could explore these effects further, particularly in models of sepsis or inflammatory skin conditions where both antimicrobial and immunomodulatory activities would be beneficial. Investigating different delivery systems or formulations to enhance the bioavailability and local concentration of this compound at the target site may also improve its in vivo efficacy.

References

Assessing the Anti-Inflammatory Activity of BMAP-18: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMAP-18, a bovine myeloid antimicrobial peptide, has demonstrated significant potential beyond its antimicrobial properties, exhibiting notable anti-inflammatory activity. This document provides detailed application notes and protocols for researchers to assess the anti-inflammatory capabilities of this compound and its analogs. The methodologies outlined herein focus on in vitro assays that are fundamental to characterizing the immunomodulatory effects of this peptide, particularly its ability to counteract lipopolysaccharide (LPS)-induced inflammation.

This compound is derived from the N-terminal region of BMAP-27 and has been shown to neutralize the effects of LPS, a major component of the outer membrane of Gram-negative bacteria and a potent initiator of inflammatory responses.[1][2] The primary mechanism of this compound's anti-inflammatory action involves direct binding to LPS, which can prevent the activation of key signaling pathways in immune cells, such as macrophages, thereby reducing the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Monocyte Chemoattractant Protein-1 (MCP-1).[1][3][4]

These protocols are designed to provide a standardized framework for evaluating the efficacy of this compound and its derivatives in mitigating inflammatory responses, a critical step in the development of novel anti-inflammatory therapeutics.

Data Presentation

Table 1: Inhibition of Pro-inflammatory Cytokine Production by this compound and Analogs in LPS-Stimulated RAW264.7 Macrophages
PeptideConcentration (µM)TNF-α Inhibition (%)IL-6 Inhibition (%)MCP-1 Inhibition (%)Reference
This compound10Significant InhibitionData not specifiedNo Inhibition[1][4]
This compound-FL4Significant ReductionSignificant ReductionSignificant Reduction[3][4]
This compound-W10Significant InhibitionData not specifiedData not specified[1]
D-BMAP185 µg/mLSignificant DecreaseData not specifiedData not specified[5]
D-BMAP1825 µg/mLSignificant DecreaseData not specifiedData not specified[5]

Note: "Significant Inhibition/Reduction/Decrease" indicates a statistically relevant effect as reported in the cited literature. Specific percentage values were not consistently provided across all studies.

Table 2: LPS Binding Affinity of this compound and its Analog this compound-FL
PeptideMethodKey FindingReference
This compoundBODIPY-TR cadaverine (BC) displacement assayBinds to LPS[3]
This compound-FLBODIPY-TR cadaverine (BC) displacement assay>80% stronger binding to LPS than this compound at higher concentrations[3][6]

Experimental Protocols

Protocol 1: Measurement of Pro-inflammatory Cytokines in LPS-Stimulated Macrophages

This protocol details the procedure to quantify the inhibitory effect of this compound on the production of pro-inflammatory cytokines (TNF-α, IL-6, MCP-1) in a macrophage cell line stimulated with LPS.

Materials:

  • RAW264.7 macrophage cell line

  • This compound peptide stock solution (sterile, endotoxin-free)

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin)

  • 96-well cell culture plates

  • Phosphate-Buffered Saline (PBS), sterile

  • ELISA kits for mouse TNF-α, IL-6, and MCP-1

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW264.7 cells into 96-well plates at a density of 3 x 10^5 cells per well.[7] Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell adherence.

  • Peptide Treatment: Prepare serial dilutions of this compound in complete culture medium to achieve final concentrations ranging from 4 to 16 µM.[7] Remove the old medium from the cells and add 100 µL of the medium containing the respective this compound concentrations.

  • LPS Stimulation: Immediately after adding the peptide, stimulate the cells by adding 20 ng/mL of LPS to each well (except for the negative control wells).[7]

  • Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.[7]

  • Supernatant Collection: After incubation, centrifuge the plates at a low speed to pellet any detached cells. Carefully collect the supernatant from each well for cytokine analysis.

  • Cytokine Quantification (ELISA): Measure the concentrations of TNF-α, IL-6, and MCP-1 in the collected supernatants using the respective ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of each cytokine for the this compound treated groups compared to the LPS-only control group.

Protocol 2: LPS Binding Assay using BODIPY-TR Cadaverine (BC) Displacement

This assay directly measures the ability of this compound to bind to LPS, which is a key mechanism of its anti-inflammatory activity.[3][8]

Materials:

  • This compound peptide stock solution

  • LPS from E. coli O111:B4

  • BODIPY-TR cadaverine (BC)

  • Assay buffer (e.g., Tris buffer)

  • 96-well black microplate

  • Fluorometer/microplate reader

Procedure:

  • Preparation of LPS-BC Complex: In the assay buffer, mix LPS and BC. The fluorescence of BC is quenched upon binding to LPS.[3]

  • Peptide Addition: Add varying concentrations of this compound to the wells containing the pre-formed LPS-BC complex.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 1 hour), protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 580 nm and an emission wavelength of 620 nm.[6][7]

  • Data Analysis: An increase in fluorescence intensity indicates that this compound is displacing BC from LPS, signifying a direct binding interaction. Calculate the percentage of BC displacement for each peptide concentration.

Mandatory Visualization

BMAP18_AntiInflammatory_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space LPS LPS CD14 CD14 LPS->CD14 BMAP18 BMAP18 BMAP18->LPS Direct Binding & Neutralization BMAP18->CD14 Competitive Binding TLR4/MD2 TLR4/MD2 CD14->TLR4/MD2 MyD88 MyD88 TLR4/MD2->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK NFkB NFkB IKK->NFkB Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Pro_inflammatory_Cytokines Upregulation

Caption: this compound's anti-inflammatory signaling pathway.

Experimental_Workflow_Cytokine_Assay A Seed RAW264.7 cells in 96-well plate B Incubate overnight A->B C Treat cells with This compound (4-16 µM) B->C D Stimulate with LPS (20 ng/mL) C->D E Incubate for 24 hours D->E F Collect supernatant E->F G Measure cytokines (TNF-α, IL-6, MCP-1) using ELISA F->G H Analyze data: % inhibition vs control G->H

Caption: Workflow for cytokine production inhibition assay.

References

Application Notes and Protocols: Stability and Activity of BMAP-18 in Bronchoalveolar Lavage Fluid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMAP-18 (Bovine Myeloid Antimicrobial Peptide-18) is a cationic antimicrobial peptide with potent antimicrobial and immunomodulatory properties. Its potential as a therapeutic agent for pulmonary infections is of significant interest. However, the stability of therapeutic peptides in the complex environment of the lung, specifically in the bronchoalveolar lavage (BAL) fluid, is a critical factor for their efficacy. BAL fluid contains various proteases that can rapidly degrade peptide-based drugs. This document provides a detailed overview of the stability of this compound and its D-enantiomer (D-BMAP-18) in BAL fluid, along with their antimicrobial activity and cytotoxicity profiles. Detailed experimental protocols are provided to enable researchers to assess the stability and efficacy of this compound and its analogs.

Data Presentation

Table 1: Stability of L-BMAP-18 and D-BMAP-18 in Murine Bronchoalveolar Lavage (BAL) Fluid
PeptideIncubation Time in BAL FluidRemaining PeptideReference
L-BMAP-1810 minutesPartially degraded[1][2]
L-BMAP-1820 minutesAlmost completely degraded[1][2][3]
D-BMAP-18Up to 7 daysNo degradation observed[1][2]
Table 2: In Vitro Cytotoxicity of L-BMAP-18 and D-BMAP-18 against Human Lung Epithelial Cells (A-549)
PeptideConcentration (µg/mL)Cell ViabilityNotesReference
L-BMAP-18 & D-BMAP-185Not significantly affected---[1][2]
L-BMAP-1850CytotoxicLess cytotoxic than D-BMAP-18, likely due to degradation by cell-secreted proteases.[1][2]
D-BMAP-1850More cytotoxic than L-isomerHigher stability leads to a more pronounced cytotoxic effect at higher concentrations.[1][2]
Table 3: Antimicrobial Activity of D-BMAP-18 against Clinical Isolates from Cystic Fibrosis Patients
PathogenMIC₉₀ (µg/mL)MBC (µg/mL)Reference
Pseudomonas aeruginosa16Not specified[1][2]
Stenotrophomonas maltophilia16Not specified[1][2]
Staphylococcus aureus>32Not specified[1]

MIC₉₀: Minimum Inhibitory Concentration for 90% of isolates. MBC: Minimum Bactericidal Concentration.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

BMAP18_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LPS LPS CD14 CD14 LPS->CD14 Binds BMAP18 This compound BMAP18->LPS Neutralizes TLR4 TLR4 BMAP18->TLR4 May modulate MyD88 MyD88 TLR4->MyD88 Recruits CD14->TLR4 Presents LPS to TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκB IKK->IkB Phosphorylates & Degrades NFkB NF-κB p65 p65 NFkB->p65 Releases Nucleus Nucleus p65->Nucleus Translocates to IkB->NFkB Inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Nucleus->Cytokines Induces Transcription

Caption: Putative anti-inflammatory signaling pathway of this compound in lung epithelial cells.

BALF_Stability_Workflow start Start peptide This compound (L- or D-isomer) start->peptide balf Bronchoalveolar Lavage Fluid (BALF) start->balf incubate Incubate at 37°C peptide->incubate balf->incubate collect Collect Samples at Time Points incubate->collect analysis Analyze by SDS-PAGE or RP-HPLC collect->analysis quantify Quantify Peptide Degradation analysis->quantify end End quantify->end

Caption: Experimental workflow for assessing this compound stability in BAL fluid.

Protease_Interaction cluster_balf BAL Fluid Environment Proteases Proteases (Elastase, Cathepsins, etc.) L_BMAP18 L-BMAP-18 Proteases->L_BMAP18 Acts on D_BMAP18 D-BMAP-18 Proteases->D_BMAP18 No effect Degradation Rapid Degradation L_BMAP18->Degradation Stability High Stability D_BMAP18->Stability LossOfActivity Loss of Antimicrobial & Anti-inflammatory Activity Degradation->LossOfActivity RetainedActivity Retained Antimicrobial & Anti-inflammatory Activity Stability->RetainedActivity

Caption: Logical relationship of proteases in BAL fluid with L- and D-BMAP-18 stability and activity.

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Bronchoalveolar Lavage (BAL) Fluid

Objective: To determine the stability of this compound and its analogs when exposed to the proteolytic enzymes present in BAL fluid.

Materials:

  • This compound (L- and D-isomers)

  • Murine or human BAL fluid, pooled and sterile-filtered

  • Phosphate-buffered saline (PBS)

  • Incubator at 37°C

  • SDS-PAGE apparatus and reagents (Tris-Tricine gels are recommended for small peptides)

  • Coomassie Brilliant Blue or silver stain

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system (optional, for more quantitative analysis)

Procedure:

  • Preparation of BAL Fluid: Collect BAL fluid from healthy subjects (murine or human) according to established protocols. Pool the samples and centrifuge to remove cells and debris. Sterile-filter the supernatant and determine the total protein concentration (e.g., using a BCA assay).[1]

  • Peptide Incubation: Dilute the this compound isomer to a final concentration of 300 µg/mL in the pooled BAL fluid.[1] A control sample of the peptide in PBS should be prepared in parallel.

  • Time-Course Incubation: Incubate the peptide-BAL fluid mixture and the control sample at 37°C.[1]

  • Sample Collection: At designated time points (e.g., 0, 10, 20, 30, 60 minutes, and longer for D-BMAP-18, up to 7 days), withdraw aliquots of the incubation mixture.[1] Immediately stop the proteolytic reaction by adding a protease inhibitor cocktail or by flash-freezing in liquid nitrogen.

  • Analysis by SDS-PAGE:

    • Mix the collected samples with an equal volume of 2x Tris-Tricine SDS sample buffer.

    • Load the samples onto a high-percentage Tris-Tricine polyacrylamide gel.

    • Run the gel at a constant voltage until the dye front reaches the bottom.

    • Stain the gel with Coomassie Brilliant Blue or silver stain to visualize the peptide bands.[1]

    • The disappearance or reduction in the intensity of the this compound band over time indicates degradation.

  • Analysis by RP-HPLC (Optional):

    • Inject the collected samples into an RP-HPLC system equipped with a C18 column.

    • Elute the peptide using a gradient of acetonitrile in water with 0.1% trifluoroacetic acid.

    • Monitor the elution profile at 220 nm.

    • Quantify the area of the this compound peak at each time point to determine the percentage of remaining peptide.

Protocol 2: In Vitro Cytotoxicity Assay using MTT

Objective: To evaluate the cytotoxic effect of this compound on human lung epithelial cells.

Materials:

  • A-549 human lung carcinoma cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (L- and D-isomers)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed A-549 cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight in the CO₂ incubator.[1]

  • Peptide Treatment: Prepare serial dilutions of the this compound isomers in complete cell culture medium. Remove the old medium from the cells and add 100 µL of the peptide solutions at various concentrations (e.g., 0.1 to 100 µg/mL).[1] Include a vehicle control (medium only).

  • Incubation: Incubate the plate for 24 hours in the CO₂ incubator.[1]

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.[1]

    • Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Agitate the plate gently for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the vehicle control:

    • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

Objective: To determine the lowest concentration of this compound that inhibits the growth of and kills pathogenic bacteria.

Materials:

  • Bacterial strains (P. aeruginosa, S. maltophilia, S. aureus)

  • Mueller-Hinton Broth (MHB)

  • Mueller-Hinton Agar (MHA)

  • This compound (D-isomer)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator at 37°C

Procedure:

  • Bacterial Inoculum Preparation:

    • Culture the bacterial strains overnight in MHB.

    • Dilute the overnight culture to achieve a final concentration of 5 x 10⁵ CFU/mL in each well of the microtiter plate.[2]

  • MIC Assay:

    • Prepare two-fold serial dilutions of D-BMAP-18 in MHB in the 96-well plate.

    • Add the bacterial inoculum to each well.

    • Include a positive control (bacteria without peptide) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.[2]

    • The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth.[2]

  • MBC Assay:

    • After determining the MIC, take 10 µL aliquots from the wells with no visible growth.

    • Plate the aliquots onto MHA plates.

    • Incubate the plates at 37°C for 18-24 hours.[2]

    • The MBC is the lowest concentration of the peptide that results in a ≥99.9% reduction in the initial inoculum count.[2]

Conclusion

The stability of this compound in BAL fluid is highly dependent on its stereochemistry. The native L-isomer is rapidly degraded by proteases, limiting its therapeutic potential for pulmonary applications. In contrast, the D-enantiomer, D-BMAP-18, is highly resistant to proteolysis and retains its potent antimicrobial activity against key respiratory pathogens. While D-BMAP-18 shows promise, its increased cytotoxicity at higher concentrations due to its stability warrants careful consideration in dose selection for in vivo studies. The provided protocols offer a framework for the preclinical evaluation of this compound and other antimicrobial peptides for the treatment of lung infections. Further research into the immunomodulatory signaling pathways of this compound in the lung will be crucial for its development as a novel therapeutic agent.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Proteolytic Degradation of BMAP-18 In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of proteolytic degradation of the antimicrobial peptide BMAP-18 in vivo.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peptide showing good in vitro activity but failing in in vivo models?

A1: A common reason for this discrepancy is the rapid proteolytic degradation of this compound in biological fluids. The L-isomer of this compound is susceptible to degradation by proteases found in tissues and biological fluids, such as bronchoalveolar lavage (BAL) fluid, which can completely degrade the peptide in as little as 20 minutes.[1] This rapid breakdown prevents the peptide from reaching its target at a therapeutic concentration in vivo.

Q2: What are the primary strategies to prevent this compound degradation in vivo?

A2: The main strategies to overcome proteolytic degradation of this compound include:

  • Stereochemical Modification: Synthesizing the D-enantiomer of this compound (D-BMAP-18) has been shown to confer resistance to proteolysis.[1]

  • Amino Acid Substitution: Creating analogs by substituting specific amino acids can enhance stability and other properties. For example, replacing phenylalanine with leucine (this compound-FL) has been explored.[2][3]

  • Encapsulation in Delivery Systems: Utilizing nanocarriers like liposomes or polymeric nanoparticles (e.g., PLGA) can protect this compound from enzymatic degradation and control its release.

  • Conjugation to Nanoparticles: Attaching this compound to nanoparticles, such as gold nanoparticles, can improve its stability in biological environments.[4]

Q3: Is D-BMAP-18 a better alternative to L-BMAP-18 for in vivo applications?

A3: D-BMAP-18 is significantly more resistant to proteolytic degradation than L-BMAP-18.[1] Studies have shown that while L-BMAP-18 is degraded within 20 minutes in murine BAL fluid, D-BMAP-18 remains stable for at least 7 days under the same conditions.[1] However, it is important to note that despite its stability, D-BMAP-18 was found to be ineffective in a murine model of Pseudomonas aeruginosa lung infection for reasons other than degradation, suggesting other factors may influence its in vivo efficacy.[1][5] Additionally, D-BMAP-18 has shown higher cytotoxicity compared to its L-isomer in some cell lines.[1][2]

Q4: Are there any this compound analogs with improved properties?

A4: Yes, this compound-FL is an analog where the phenylalanine residues have been replaced by leucine. This modification results in a peptide with comparable antimicrobial and antibiofilm activity to this compound but with superior anti-inflammatory properties and lower cytotoxicity.[2][3][6][7]

Q5: What kind of delivery systems can be used for this compound?

A5: While specific data for this compound is limited, general strategies for antimicrobial peptides that can be applied include:

  • Liposomes: These lipid-based vesicles can encapsulate this compound, protecting it from degradation and potentially reducing its cytotoxicity.

  • Polymeric Nanoparticles: Biodegradable polymers like Poly(lactic-co-glycolic acid) (PLGA) can be used to create nanoparticles that provide sustained release of this compound.[8][9][10]

  • Gold Nanoparticles: Conjugation to gold nanoparticles can enhance the stability and antimicrobial efficiency of peptides.[4]

Troubleshooting Guides

Problem: I am observing rapid loss of this compound activity in my cell culture or in vivo model.

Possible Cause Troubleshooting Step
Proteolytic degradation of L-BMAP-18.Solution 1: Switch to the protease-resistant D-enantiomer (D-BMAP-18).Solution 2: Synthesize or obtain a stabilized analog like this compound-FL.Solution 3: Encapsulate your this compound in a protective delivery system like liposomes or PLGA nanoparticles.
Non-specific binding to proteins or other biological molecules.Action: Include control groups to assess peptide loss due to binding versus degradation. Consider modifying the peptide to reduce non-specific interactions or using a delivery system to shield the peptide.

Problem: My D-BMAP-18 is stable, but I am still not seeing the expected in vivo efficacy.

Possible Cause Troubleshooting Step
Inhibition by local environmental factors.Investigation: Test the activity of D-BMAP-18 in the presence of relevant biological fluids (e.g., serum, BAL fluid from the animal model) to check for inhibitory components.[1]
Suboptimal biodistribution or target site accumulation.Action: Consider using a targeted delivery system to ensure the peptide reaches the site of infection in sufficient concentrations.
In vivo toxicity limiting the effective dose.Evaluation: Perform dose-escalation studies to determine the maximum tolerated dose and assess for any signs of toxicity.[1] Compare the in vivo toxicity to that of the L-isomer or other analogs.

Problem: I am observing high cytotoxicity with my this compound formulation.

Possible Cause Troubleshooting Step
Inherent cytotoxicity of the peptide, especially the D-isomer.Solution 1: Switch to a less cytotoxic analog like this compound-FL.[2][3]Solution 2: Encapsulate the peptide in a delivery system like liposomes to reduce its direct interaction with host cells.
High local concentration of the peptide.Action: Optimize the dosage and administration route. A controlled-release formulation could help maintain therapeutic levels while minimizing peak concentrations.

Data Presentation

Table 1: Comparative Stability of L-BMAP-18 and D-BMAP-18 in Murine Bronchoalveolar Lavage (BAL) Fluid

PeptideIncubation Time in BAL FluidRemaining PeptideReference
L-BMAP-1810 minutesPartially degraded[1]
L-BMAP-1820 minutesCompletely degraded[1]
D-BMAP-187 daysStable (no degradation observed)[1]

Table 2: Antimicrobial Activity (MIC/MBC in µg/mL) of this compound Enantiomers and Analogs

OrganismL-BMAP-18 (MIC/MBC)D-BMAP-18 (MIC/MBC)This compound-FL (MIC)Reference
P. aeruginosa (MIC90)16 / -16 / -16-32[1][6]
S. maltophilia (MIC90)>32 / -16 / --[1]
MRSA--16-32[6]
*MIC90: Minimum inhibitory concentration for 90% of strains. Data for this compound-FL is presented as a range.

Table 3: Cytotoxicity of this compound Enantiomers and Analogs

PeptideCell LineAssayKey FindingReference
L-BMAP-18A-549 (human lung epithelial)MTTCytotoxic at 50 µg/mL[1]
D-BMAP-18A-549 (human lung epithelial)MTTMore cytotoxic than L-BMAP-18 at 50 µg/mL[1]
This compoundSheep Red Blood CellsHemolysis~20% hemolysis at 64 µM[2]
This compound-FLSheep Red Blood CellsHemolysis<10% hemolysis at 64 µM[2]
This compoundRAW 264.7 (macrophage)MTT>70% cell survival[2]
This compound-FLRAW 264.7 (macrophage)MTT>70% cell survival[2]

Experimental Protocols

Protocol 1: Peptide Stability Assay in Biological Fluid (General Protocol)

This protocol can be adapted to test the stability of this compound and its analogs in various biological fluids like serum, plasma, or BAL fluid.

  • Peptide Preparation: Dissolve the peptide (e.g., L-BMAP-18, D-BMAP-18) in an appropriate buffer to a known concentration.

  • Incubation: Mix the peptide solution with the biological fluid (e.g., human serum, pre-warmed to 37°C) at a specific ratio (e.g., 1:1 v/v).

  • Time Points: Incubate the mixture at 37°C. At designated time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the sample.

  • Reaction Quenching: Immediately stop the enzymatic degradation by adding a quenching solution, such as a strong acid (e.g., trifluoroacetic acid - TFA) or by heating.

  • Sample Preparation for Analysis: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for analysis.

  • HPLC Analysis: Analyze the supernatant using reverse-phase high-performance liquid chromatography (RP-HPLC).[11][12][13][14]

    • Column: C18 column

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • Gradient: A linear gradient from low to high percentage of mobile phase B.

    • Detection: UV absorbance at 214 nm or 280 nm.

  • Data Analysis: Quantify the peak area of the intact peptide at each time point. Calculate the percentage of remaining peptide relative to the 0-minute time point.

Protocol 2: Liposomal Encapsulation of this compound (General Thin-Film Hydration Method)

This is a general protocol for encapsulating a hydrophilic peptide like this compound.

  • Lipid Film Formation: Dissolve the lipids (e.g., a mixture of a phospholipid like DSPC and cholesterol) in a suitable organic solvent (e.g., chloroform) in a round-bottom flask.[15]

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator to form a thin lipid film on the inner wall of the flask.

  • Hydration: Hydrate the lipid film with an aqueous solution containing this compound by vortexing or sonicating the flask at a temperature above the lipid transition temperature.

  • Size Reduction: To obtain unilamellar vesicles of a desired size, subject the liposome suspension to extrusion through polycarbonate membranes with defined pore sizes (e.g., 100 nm).[16]

  • Purification: Remove the unencapsulated this compound by methods such as size exclusion chromatography or dialysis.

  • Characterization:

    • Encapsulation Efficiency: Determine the amount of encapsulated this compound by lysing the liposomes with a detergent and quantifying the peptide concentration using HPLC.

    • Particle Size and Zeta Potential: Analyze the size distribution and surface charge of the liposomes using dynamic light scattering (DLS).

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_hypothesis Hypothesis cluster_solutions Potential Solutions cluster_evaluation Evaluation Problem This compound Fails In Vivo Despite In Vitro Activity Hypothesis Proteolytic Degradation Problem->Hypothesis Primary Suspect D_BMAP18 Use D-enantiomer (D-BMAP-18) Hypothesis->D_BMAP18 Analogs Synthesize Analogs (e.g., this compound-FL) Hypothesis->Analogs Delivery Encapsulate in Delivery System Hypothesis->Delivery Stability Stability Assay (e.g., in serum) D_BMAP18->Stability Analogs->Stability Delivery->Stability Activity Antimicrobial & Cytotoxicity Assays Stability->Activity InVivo In Vivo Efficacy & Toxicity Studies Activity->InVivo signaling_pathway cluster_peptide This compound Formulations cluster_environment In Vivo Environment cluster_outcome Outcome L_BMAP18 L-BMAP-18 (Native) Proteases Proteases L_BMAP18->Proteases Susceptible D_BMAP18 D-BMAP-18 (Stabilized) Activity Biological Activity D_BMAP18->Activity Resistant Encapsulated Encapsulated this compound Encapsulated->Activity Protected Degradation Degradation Proteases->Degradation Leads to

References

Technical Support Center: Synthesis and Evaluation of D-BMAP18

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers working on the synthesis of D-BMAP18 and the evaluation of its protease resistance.

Frequently Asked Questions (FAQs)

Q1: What is D-BMAP18 and why is it synthesized?

A1: D-BMAP18 is the enantiomer of the naturally occurring antimicrobial peptide BMAP-18, meaning it is composed of D-amino acids instead of the natural L-amino acids. The sequence of D-BMAP18 is GRFKRFRKKFKKLFKKLS-am.[1] It is synthesized to enhance its resistance to proteases, which are enzymes that can rapidly degrade L-peptides in biological environments, thus improving its potential as a therapeutic agent.[2][3]

Q2: How does the D-enantiomer confer protease resistance?

A2: Proteases are highly specific enzymes that recognize and cleave peptide bonds between L-amino acids. Due to their chiral specificity, they are generally unable to recognize or bind to the peptide bonds of D-amino acids. This makes D-peptides like D-BMAP18 highly resistant to proteolytic degradation.[1]

Q3: What are the key steps in the synthesis of D-BMAP18?

A3: D-BMAP18 is typically synthesized using automated solid-phase peptide synthesis (SPPS) with Fmoc chemistry. The key steps involve:

  • Resin Preparation: Starting with a suitable resin, such as a Rink Amide resin, to generate the C-terminal amide.

  • Iterative Coupling and Deprotection: Sequentially adding Fmoc-protected D-amino acids. Each cycle involves the deprotection of the Fmoc group from the N-terminus of the growing peptide chain, followed by the coupling of the next protected D-amino acid.

  • Cleavage and Deprotection: Once the full peptide sequence is assembled, it is cleaved from the resin, and all amino acid side-chain protecting groups are removed simultaneously using a strong acid cocktail, typically containing trifluoroacetic acid (TFA).

  • Purification and Analysis: The crude peptide is then purified, most commonly by reversed-phase high-performance liquid chromatography (RP-HPLC), and its identity and purity are confirmed by mass spectrometry (MS) and HPLC analysis.[1][4]

Q4: What is the expected antimicrobial activity of D-BMAP18 compared to its L-isomer?

A4: D-BMAP18 generally exhibits comparable or even slightly higher antimicrobial activity against certain bacterial strains, such as Pseudomonas aeruginosa and Stenotrophomonas maltophilia, when compared to its L-isomer, L-BMAP18.[4] However, it shows no significant activity against strains like S. aureus.[4]

Troubleshooting Guides

Peptide Synthesis and Purification
Issue Possible Cause(s) Troubleshooting Steps
Low yield of crude peptide - Incomplete coupling reactions. - Peptide aggregation on the resin. - Premature chain termination.- Optimize coupling: Use a higher excess of amino acids and coupling reagents (e.g., 5-fold molar excess).[1] Consider double coupling for difficult residues like arginine or for sequences with repeating amino acids.[5] - Improve solvation: Use solvents like N-methyl-2-pyrrolidone (NMP) which can be more effective than dimethylformamide (DMF) for hydrophobic peptides.[6] - Disrupt aggregation: Incorporate pseudoproline dipeptides or use backbone-protecting groups (e.g., Hmb) for aggregation-prone sequences.[7]
Presence of deletion sequences in mass spectrometry - Inefficient coupling at specific amino acid positions.- Identify difficult couplings: Use a difficult sequence prediction tool to anticipate problematic areas.[6] - Employ stronger coupling reagents: Use reagents like HATU or HCTU. - Increase reaction time or temperature: For microwave-assisted synthesizers, increasing the temperature (e.g., to 75°C) can enhance coupling efficiency.[1][4]
Poor peak shape or multiple peaks during HPLC purification - Peptide aggregation in solution. - Presence of closely related impurities. - Oxidation of sensitive residues (if any).- Improve solubility: Dissolve the crude peptide in a small amount of organic solvent (e.g., acetonitrile or trifluoroethanol) before adding the aqueous mobile phase.[7] - Optimize HPLC gradient: Use a shallower gradient to improve the separation of impurities. - Prevent oxidation: If the sequence contained oxidizable residues like methionine, add scavengers like dithiothreitol (DTT) to buffers.
Final product has a lower mass than expected - Incomplete removal of a protecting group. - Truncation of the peptide sequence.- Review cleavage cocktail and time: Ensure the cleavage cocktail composition and reaction time are adequate for complete deprotection. - Analyze intermediates: If possible, analyze the peptide at intermediate synthesis stages to pinpoint where the truncation occurred.
Protease Resistance Assay

| Issue | Possible Cause(s) | Troubleshooting Steps | | :--- | :--- | Troubleshooting Steps | | Apparent degradation of D-BMAP18 in the assay | - Contamination of the peptide with the L-isomer. - Non-specific binding or precipitation of the peptide, mimicking degradation on a gel. - High protease concentration leading to non-specific cleavage. | - Verify peptide purity and identity: Ensure the starting material is pure D-BMAP18 with no detectable L-isomer contamination. - Include proper controls: Run a control sample of D-BMAP18 incubated in the assay buffer without proteases to check for precipitation.[2] - Optimize enzyme:peptide ratio: Titrate the protease concentration to find conditions that effectively degrade a control L-peptide but not the D-peptide.[8] | | Inconsistent results between replicates | - Inaccurate pipetting of peptide or protease solutions. - Variability in the activity of the protease stock solution. - Incomplete mixing of reagents. | - Use calibrated pipettes and proper technique. - Aliquot protease stock: Aliquot the protease upon receipt and store at -80°C to avoid repeated freeze-thaw cycles that can reduce activity. - Ensure thorough mixing: Gently vortex or pipette mix the reaction components. | | No degradation of the control L-peptide | - Inactive protease. - Incorrect assay buffer conditions (pH, co-factors). - Presence of protease inhibitors in the buffer. | - Test protease activity: Use a standard colorimetric or fluorometric protease substrate to confirm the activity of your enzyme stock. - Verify buffer composition: Ensure the pH and any required co-factors (e.g., Ca²⁺) are correct for the specific protease being used.[9] - Use a fresh, inhibitor-free buffer. |

Experimental Protocols

Solid-Phase Synthesis of D-BMAP18

This protocol is based on Fmoc solid-phase chemistry.[1]

  • Resin and Amino Acids:

    • Start with Fmoc-Rink Amide resin.

    • Use Fmoc-protected D-amino acids.

  • Synthesis Cycle:

    • Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group.

    • Washing: Thoroughly wash the resin with DMF.

    • Coupling: Add a 5-fold molar excess of the next Fmoc-D-amino acid, along with coupling reagents such as HOBt and TBTU, to the resin.[1] Allow the reaction to proceed at an elevated temperature (e.g., 75°C) if using a microwave synthesizer.[1]

    • Washing: Wash the resin with DMF.

    • Repeat the cycle for each amino acid in the sequence (S-L-K-K-F-L-K-K-F-R-K-R-F-G).

  • Cleavage and Deprotection:

    • After the final coupling, wash the resin with dichloromethane (DCM).

    • Treat the resin with a cleavage cocktail of 85% TFA, 2% water, 2% triisopropylsilane, 8% phenol, and 3% thioanisole for 2-3 hours at room temperature.[1]

  • Peptide Precipitation and Purification:

    • Precipitate the cleaved peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with ether, and air dry.

    • Purify the crude peptide by RP-HPLC on a C18 column using a water-acetonitrile gradient containing 0.05% TFA.[1][4]

  • Analysis:

    • Confirm the mass of the purified peptide using ESI-MS. The theoretical average mass of D-BMAP18 is 2341.95 Da.[1][4]

    • Assess purity using analytical RP-HPLC.

Protease Resistance Assay in Bronchoalveolar Lavage (BAL) Fluid

This protocol assesses the stability of D-BMAP18 in a biologically relevant fluid.[1][4]

  • Preparation of BAL Fluid:

    • Obtain BAL fluid from a relevant animal model (e.g., mice).

    • Pool the samples and determine the total protein concentration using a BCA assay.[1][4]

  • Incubation:

    • Dilute a concentrated stock solution of D-BMAP18 into the BAL fluid to a final concentration (e.g., 300 µg/mL).[1][4]

    • Incubate the mixture at 37°C.

  • Time-Course Sampling:

    • At various time points (e.g., 0 min, 20 min, 1 hr, 4 hr, 24 hr, up to 7 days), withdraw an aliquot of the mixture.[1]

    • Immediately place the aliquot on ice to stop the reaction.

  • Analysis by SDS-PAGE:

    • Mix the samples with Laemmli sample buffer and heat at 90°C for 5 minutes.[1][4]

    • Load the samples onto a 16% Tricine-SDS-PAGE gel.[1][4]

    • Run the gel and then stain with Coomassie Brilliant Blue.

    • Destain the gel and visualize the peptide bands. The persistence of the D-BMAP18 band over time indicates its resistance to proteases in the BAL fluid.[1]

Visualizations

Synthesis_Workflow Resin Fmoc-Rink Amide Resin Cycle Iterative Synthesis Cycle Resin->Cycle Start Cycle->Cycle Cleavage Cleavage & Deprotection (TFA Cocktail) Cycle->Cleavage Final AA Added Purification RP-HPLC Purification Cleavage->Purification Analysis MS & HPLC Analysis Purification->Analysis Final Pure D-BMAP18 Analysis->Final

Caption: Workflow for the solid-phase synthesis of D-BMAP18.

Protease_Resistance_Mechanism cluster_L L-Peptide cluster_D D-Peptide L_Peptide L-BMAP18 Protease_L Protease L_Peptide->Protease_L Recognized & Binds Degradation Degradation (Inactive Fragments) Protease_L->Degradation Cleavage D_Peptide D-BMAP18 Protease_D Protease D_Peptide->Protease_D No Recognition No_Degradation No Degradation (Peptide Remains Active) Protease_D->No_Degradation No Cleavage

Caption: Protease resistance mechanism of D-BMAP18 vs. L-BMAP18.

References

Technical Support Center: Optimizing BMAP-18 Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for BMAP-18 and its analogs. This resource is designed to assist researchers, scientists, and drug development professionals in effectively designing and troubleshooting in vivo studies with this potent antimicrobial peptide.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound, a truncated form of bovine myeloid antimicrobial peptide BMAP-27, exerts its antimicrobial effects primarily by disrupting the integrity of bacterial cell membranes.[1][2] This leads to membrane permeabilization and can be followed by intracellular targeting, including binding to DNA.[1][2] Unlike its parent peptide BMAP-27, which can cause significant membrane disruption, this compound is thought to form smaller channels in the microbial membrane, allowing for the passage of ions but not larger molecules.[3] This mechanism contributes to its improved cell selectivity, with lower toxicity to mammalian cells compared to BMAP-27.[3]

Q2: What are the reported in vitro antimicrobial and anti-inflammatory activities of this compound?

A2: this compound demonstrates potent antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Pseudomonas aeruginosa (MDRPA).[1][2] It is also effective against biofilms, both in preventing their formation and eradicating existing ones.[1] In addition to its antimicrobial properties, this compound exhibits anti-inflammatory activity by neutralizing lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria.[3] This neutralization inhibits the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[3][4]

Q3: What is D-BMAP-18 and why is it used in in vivo studies?

A3: D-BMAP-18 is the enantiomer of this compound, composed of D-amino acids instead of the naturally occurring L-amino acids. The L-form of this compound is susceptible to rapid degradation by proteases found in biological fluids, which can significantly limit its efficacy in vivo.[5] The D-enantiomer, D-BMAP-18, is designed to be resistant to this proteolytic degradation, thereby increasing its stability and bioavailability for in vivo applications.[6]

Q4: What are the recommended starting dosages for D-BMAP-18 in a murine lung infection model?

A4: For a murine model of acute Pseudomonas aeruginosa lung infection, studies have investigated intratracheal administration of D-BMAP-18 at doses of 0.5, 1, and 2 mg/kg.[5] While these doses were tested for efficacy, it's important to note that in this particular study, D-BMAP-18 did not show a protective effect against the infection, despite its in vitro activity and stability.[5] This highlights the complexity of translating in vitro results to in vivo efficacy.

Q5: What is the acute toxicity profile of D-BMAP-18 when administered intratracheally in mice?

A5: An acute toxicity study in C57BL/6NCrl mice evaluated single intratracheal doses of D-BMAP-18 at 1, 2, 4, and 8 mg/kg. Researchers should monitor for signs of toxicity such as weight loss, behavioral changes (e.g., ruffled fur, huddled posture), and survival over a period of at least five days post-administration. It is crucial to perform a dose-response study to determine the maximum tolerated dose (MTD) in your specific animal model and experimental setup.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Lack of in vivo efficacy despite potent in vitro activity. 1. Peptide Degradation: The L-isomer of this compound is rapidly degraded by proteases.[5]2. Bioavailability: The peptide may not be reaching the site of infection at a sufficient concentration.3. Inhibition by Host Factors: Components in biological fluids (e.g., salts, proteins) can inhibit peptide activity.1. Consider using the protease-resistant D-enantiomer, D-BMAP-18.2. Optimize the route of administration and dosage based on pharmacokinetic studies.3. Evaluate the in vitro activity of this compound in the presence of relevant biological fluids (e.g., serum, bronchoalveolar lavage fluid).
Observed toxicity in animal models (e.g., weight loss, lethargy). 1. Dosage is too high: The administered dose exceeds the maximum tolerated dose (MTD).2. Route of administration: Some routes may lead to higher systemic exposure and toxicity.3. Peptide aggregation: Poor solubility or formulation can lead to aggregation and toxicity.1. Perform a dose-escalation study to determine the MTD for your specific model and route of administration.2. Explore alternative administration routes (e.g., local vs. systemic) to minimize systemic toxicity.3. Ensure proper peptide solubilization and formulation. Consider using a vehicle that is well-tolerated and maintains peptide stability.
Variability in experimental results between animals. 1. Inconsistent administration: Variations in the volume or site of injection.2. Animal health status: Underlying health issues can affect the response to treatment.3. Peptide stability in formulation: The peptide may be degrading in the vehicle over time.1. Ensure precise and consistent administration techniques.2. Use healthy animals of a consistent age and weight.3. Prepare fresh formulations for each experiment and assess the stability of the peptide in the chosen vehicle.

Data Presentation

Table 1: In Vitro Activity of this compound and D-BMAP-18

PeptideOrganismMIC (µg/mL)MBC (µg/mL)Reference
L-BMAP-18 P. aeruginosa (CF isolates)16 (MIC90)-
D-BMAP-18 P. aeruginosa (CF isolates)16 (MIC90)-
D-BMAP-18 S. maltophilia (CF isolates)16 (MIC90)-
L-BMAP-18 S. maltophilia (CF isolates)>32 (MIC90)-
D-BMAP-18 S. aureus (CF isolates)>32-
MIC90: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates.
MBC: Minimum bactericidal concentration.
Data for L-BMAP-18 against S. aureus was not explicitly provided in the same format.

Table 2: In Vivo Dosage of D-BMAP-18 in a Murine Lung Infection Model

Animal ModelInfection ModelRoute of AdministrationEfficacy Dosage (mg/kg)Acute Toxicity Dosage (mg/kg)OutcomeReference
C57BL/6NCrl MiceP. aeruginosa acute lung infectionIntratracheal0.5, 1, 2-Not protective[5]
C57BL/6NCrl Mice-Intratracheal-1, 2, 4, 8Monitored for 5 days

Table 3: In Vitro Toxicity of this compound and its Analog this compound-FL

PeptideAssayCell TypeConcentration (µM)ResultReference
This compound HemolysisSheep Red Blood Cells< 16No hemolytic activity[4]
64~20% hemolysis[4]
This compound-FL HemolysisSheep Red Blood Cells< 16No hemolytic activity[4]
64< 10% hemolysis[4]
This compound Cytotoxicity (MTT)RAW 264.7 Macrophages-> 70% cell survival[4]
This compound-FL Cytotoxicity (MTT)RAW 264.7 Macrophages-> 70% cell survival[4]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

This protocol is adapted from the broth microdilution method.[7][8][9]

  • Preparation of Bacterial Inoculum:

    • Streak the bacterial strain on an appropriate agar plate and incubate overnight at 37°C.

    • Inoculate a single colony into Mueller-Hinton Broth (MHB) and grow overnight at 37°C with shaking.

    • Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL.

  • Preparation of Peptide Dilutions:

    • Dissolve this compound in a suitable solvent (e.g., sterile water or 0.01% acetic acid).

    • Perform serial twofold dilutions of the peptide in MHB in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Add an equal volume of the bacterial inoculum to each well containing the peptide dilutions.

    • Include a positive control (bacteria without peptide) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth.

Hemolysis Assay

This protocol is a standard method for assessing the lytic activity of peptides against red blood cells.[10][11][12]

  • Preparation of Red Blood Cells (RBCs):

    • Wash fresh sheep red blood cells three times with phosphate-buffered saline (PBS) by centrifugation and resuspension.

    • Resuspend the final RBC pellet in PBS to a concentration of 2% (v/v).

  • Peptide Incubation:

    • In a 96-well plate, add serial dilutions of this compound to the wells.

    • Add the 2% RBC suspension to each well.

    • Include a negative control (RBCs in PBS) and a positive control (RBCs with 1% Triton X-100 for 100% hemolysis).

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 1 hour.

    • Centrifuge the plate to pellet the intact RBCs.

    • Transfer the supernatant to a new plate and measure the absorbance at 540 nm to quantify hemoglobin release.

  • Calculation:

    • Percent hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100.

MTT Cytotoxicity Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.[13][14][15]

  • Cell Seeding:

    • Seed mammalian cells (e.g., RAW 264.7 macrophages) in a 96-well plate at a desired density and allow them to adhere overnight.

  • Peptide Treatment:

    • Remove the culture medium and add fresh medium containing serial dilutions of this compound.

    • Include a vehicle control (medium with the same solvent concentration used for the peptide).

  • MTT Incubation:

    • After the desired incubation period (e.g., 24 hours), add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization and Measurement:

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm.

  • Calculation:

    • Cell viability (%) = (Abstreated / Abscontrol) x 100.

Mandatory Visualization

This compound Anti-Inflammatory Signaling Pathway

The anti-inflammatory activity of this compound is primarily attributed to its ability to bind and neutralize LPS. This action prevents the activation of the Toll-like Receptor 4 (TLR4) signaling pathway, a key cascade in the innate immune response that leads to the production of pro-inflammatory cytokines.

BMAP18_LPS_Neutralization cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space LPS LPS LBP LBP LPS->LBP This compound This compound This compound->LPS Neutralization Inhibition X CD14 CD14 LBP->CD14 TLR4/MD2 TLR4/MD-2 Complex CD14->TLR4/MD2 MyD88 MyD88 TLR4/MD2->MyD88 MyD88-dependent pathway TRIF TRIF TLR4/MD2->TRIF TRIF-dependent pathway (endosomal) NF-kB NF-κB MyD88->NF-kB IRF3 IRF3 TRIF->IRF3 Pro-inflammatory Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NF-kB->Pro-inflammatory Cytokines Type I IFNs Type I Interferons IRF3->Type I IFNs Inhibition->TLR4/MD2

Caption: this compound neutralizes LPS, inhibiting TLR4 signaling.

Experimental Workflow for In Vivo Efficacy Study

The following diagram outlines a general workflow for assessing the in vivo efficacy of D-BMAP-18 in a murine lung infection model.

in_vivo_workflow Start Start Animal Acclimatization Animal Acclimatization Start->Animal Acclimatization Infection Intratracheal Instillation of Bacteria Animal Acclimatization->Infection Bacterial Culture Prepare P. aeruginosa Inoculum Bacterial Culture->Infection Treatment Intratracheal Administration of D-BMAP-18 or Vehicle Infection->Treatment Monitoring Monitor Clinical Signs and Body Weight Treatment->Monitoring Endpoint Euthanasia and Sample Collection (e.g., BALF, Lungs) Monitoring->Endpoint Analysis Bacterial Load (CFU) Histopathology Cytokine Analysis Endpoint->Analysis End End Analysis->End

Caption: Workflow for D-BMAP-18 in vivo lung infection study.

References

Reducing BMAP-18 cytotoxicity to mammalian cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working to reduce the cytotoxicity of the antimicrobial peptide BMAP-18 to mammalian cells.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its cytotoxicity a concern?

This compound is an 18-residue antimicrobial peptide (AMP) derived from the N-terminal region of the bovine cathelicidin BMAP-27.[1][2] The parent peptide, BMAP-27, exhibits broad-spectrum antimicrobial activity but is hampered by significant cytotoxic effects on host cells, limiting its therapeutic potential.[2][3] this compound was developed by truncating BMAP-27, a strategy that successfully reduces cytotoxicity while largely maintaining antimicrobial efficacy.[1][2] However, further minimizing its residual cytotoxicity is crucial for improving its therapeutic index and ensuring safety in clinical applications.

Q2: How does this compound's cytotoxicity compare to its parent peptide, BMAP-27?

This compound has drastically reduced cytotoxicity compared to BMAP-27.[2] This improvement is attributed to the removal of the hydrophobic C-terminal sequence of BMAP-27.[1] Studies show that this compound and its analogs result in significantly lower hemolysis and higher mammalian cell selectivity—in some cases, 4- to 97-fold higher—than the full-length BMAP-27 peptide.[2][4]

Q3: What is the primary mechanism of this compound's cytotoxicity to mammalian cells?

The cytotoxicity of this compound is primarily linked to its interaction with the cell membrane. Unlike its parent peptide BMAP-27, which causes widespread membrane disruption, this compound and its analogs are believed to form small channels or pores in the membrane.[2][4] These pores permit the passage of ions, leading to membrane depolarization and disruption of cellular homeostasis, which can ultimately trigger cell death pathways.[2][4]

Q4: What are the main strategies to reduce this compound's cytotoxicity?

The primary strategy involves modifying the peptide's amino acid sequence to alter its physicochemical properties, particularly its hydrophobicity and structural stability. Key approaches include:

  • Amino Acid Substitution: Replacing specific residues to modulate the peptide's interaction with mammalian cell membranes. A successful example is the substitution of aromatic residues (e.g., Phenylalanine) with aliphatic ones.[1][5]

  • Chirality Modification: Synthesizing the peptide with D-amino acids instead of the natural L-amino acids to increase resistance to proteases. However, this can sometimes unexpectedly increase cytotoxicity.[6]

  • Conjugation and Delivery Systems: Attaching this compound to nanogels or other delivery vectors can shield its cytotoxic effects from host cells until it reaches the target bacteria.[7]

Q5: How does substituting aromatic residues with aliphatic ones affect cytotoxicity?

Replacing aromatic residues like phenylalanine with aliphatic residues (e.g., leucine) can decrease cytotoxicity. An aliphatic analog, this compound-FL, was shown to have lower hemolytic activity compared to the original this compound.[1][8] This modification can reduce the peptide's interaction with the neutral zwitterionic membranes characteristic of mammalian cells while preserving its affinity for the anionic membranes of bacteria, thus improving cell selectivity.[1]

Q6: What is the effect of using D-amino acid isomers on cytotoxicity?

Using D-amino acids creates a peptide (an enantiomer) that is resistant to degradation by proteases commonly found in biological systems. While this increases the peptide's stability and bioavailability, it can lead to higher effective concentrations over time. In one study, D-BMAP18 was unexpectedly more cytotoxic to human pulmonary cells at high concentrations than its natural L-isomer, likely because it was not degraded by proteases secreted by the cells.[6]

Troubleshooting Guides

Problem: My this compound analog exhibits higher-than-expected hemolytic activity.

Possible Cause Suggested Solution
Excessive Hydrophobicity: The modifications have increased the overall hydrophobicity, leading to stronger, non-selective interactions with the lipid bilayer of red blood cells.1. Re-evaluate Amino Acid Substitutions: Systematically replace bulky hydrophobic or aromatic residues (e.g., Tryptophan, Phenylalanine) with smaller aliphatic residues (e.g., Leucine, Alanine) to fine-tune the hydrophobic moment. The this compound-FL analog is a good reference.[1] 2. Analyze Hydrophobic Moment: Use helical wheel projection tools to ensure that modifications do not create an overly large or dense hydrophobic face.[5]
Unfavorable Amphipathic Structure: The balance between the cationic and hydrophobic faces of the peptide's α-helix has been disrupted, leading to indiscriminate membrane lysis.1. Confirm Secondary Structure: Use Circular Dichroism (CD) spectroscopy in membrane-mimicking environments (e.g., SDS micelles, TFE) to confirm that the analog retains its α-helical structure.[5] 2. Positional Swapping: Instead of just substitution, consider swapping the positions of certain hydrophobic and cationic residues to optimize the amphipathic character without drastically changing the overall hydrophobicity.

Problem: My D-amino acid this compound analog is more cytotoxic than the L-form.

Possible Cause Suggested Solution
Increased Stability Against Proteolysis: The D-isomer is not being cleared by extracellular proteases secreted by the mammalian cells in your assay. This leads to a prolonged, high-concentration exposure, causing increased toxicity compared to the rapidly degraded L-form.[6]1. Adjust Experimental Parameters: Reduce the peptide concentration and/or the incubation time in your cytotoxicity assays to better reflect a therapeutic window. 2. Perform Stability Assays: Confirm the differential stability of your L- and D-isomers by incubating them in cell culture supernatant or a relevant biological fluid (e.g., bronchoalveolar lavage fluid) and measuring the concentration of intact peptide over time.[6] 3. Consider a Mixed Chirality Peptide: Introduce single D-amino acids at specific positions known to be protease cleavage sites rather than creating a full D-enantiomer. This can confer stability while potentially mitigating the drastic increase in cytotoxicity.[6]

Problem: Modifications to reduce cytotoxicity have also eliminated antimicrobial activity.

Possible Cause Suggested Solution
Loss of Critical Cationicity: Substitutions may have reduced the net positive charge, which is essential for the initial electrostatic attraction to negatively charged bacterial membranes.1. Verify Net Charge: Recalculate the theoretical net positive charge of your analog at physiological pH. Aim to maintain a charge similar to that of the parent peptide. 2. Introduce Cationic Residues: If the charge is too low, strategically substitute neutral residues on the polar face of the helix with Lysine or Arginine.
Disruption of Amphipathic Structure: The modifications have interfered with the peptide's ability to form a stable α-helix with segregated polar and nonpolar faces upon membrane interaction.[1]1. Perform Structural Analysis: Use CD spectroscopy to determine if the peptide still adopts an α-helical conformation in membrane-mimicking environments.[5] 2. Alanine Scanning Mutagenesis: Synthesize a series of analogs where each residue is systematically replaced by Alanine to identify which positions are critical for maintaining the structure required for antimicrobial activity.

Quantitative Data Summary

Table 1: Comparison of Cytotoxicity between this compound and its Aliphatic Analog (this compound-FL)

PeptideConcentration (µM)Hemolytic Activity (% Hemolysis)[3][8]Cell Viability (% Survival, RAW 264.7 cells)[3][8]
This compound < 16Not induced> 70%
64~ 20%> 70%
This compound-FL < 16Not induced> 70%
64< 10%> 70%

Table 2: Cytotoxicity of L-BMAP18 vs. D-BMAP18 on A-549 Human Pulmonary Cells

PeptideConcentration (µg/mL)Effect on Cell Viability[6]
L-BMAP18 5No significant effect
50Cytotoxic
D-BMAP18 5No significant effect
50Significantly more cytotoxic than L-isomer

Experimental Protocols

Protocol 1: Hemolysis Assay

This protocol is used to measure the peptide's ability to lyse red blood cells, a primary indicator of cytotoxicity.

  • Preparation of Red Blood Cells (RBCs):

    • Obtain fresh sheep red blood cells (sRBCs).[3][8]

    • Wash the sRBCs three times with phosphate-buffered saline (PBS) by centrifugation (e.g., 1000 x g for 10 minutes) and aspiration of the supernatant.

    • Resuspend the washed sRBCs in PBS to a final concentration of 4-8% (v/v).

  • Assay Procedure:

    • Prepare serial dilutions of the this compound analog in PBS.

    • In a 96-well plate, add 50 µL of the sRBC suspension to 50 µL of each peptide dilution.

    • For controls, add 50 µL of sRBCs to 50 µL of PBS (negative control, 0% hemolysis) and 50 µL of 1% Triton X-100 (positive control, 100% hemolysis).

    • Incubate the plate at 37°C for 1 hour.

    • Centrifuge the plate (e.g., 1000 x g for 5 minutes) to pellet intact RBCs.

    • Carefully transfer 50 µL of the supernatant to a new flat-bottom 96-well plate.

    • Measure the absorbance of the supernatant at 450 nm (or a relevant wavelength for hemoglobin) using a microplate reader.

  • Calculation:

    • Calculate the percentage of hemolysis using the formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100

Protocol 2: MTT Cytotoxicity Assay

This protocol assesses cell viability by measuring the metabolic activity of mammalian cells after exposure to the peptide.[6]

  • Cell Culture:

    • Seed mammalian cells (e.g., RAW 264.7 macrophages or A-549 epithelial cells) into a 96-well plate at a density of 1-2 x 10⁴ cells per well.[3][6]

    • Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell adherence.

  • Peptide Treatment:

    • Prepare serial dilutions of the this compound analog in the appropriate cell growth medium.

    • Remove the old medium from the cells and add 100 µL of the peptide dilutions to the wells.

    • Use medium without peptide as a negative control (100% viability).

    • Incubate the plate for 24 hours at 37°C.[6]

  • MTT Assay:

    • After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[6]

    • Incubate for an additional 4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

    • Carefully aspirate the medium.

    • Add 150 µL of a solubilizing agent (e.g., DMSO or 10% IGEPAL in 0.01N HCl) to each well to dissolve the formazan crystals.[6]

    • Incubate at 37°C overnight or shake for 15 minutes to ensure complete dissolution.[6]

    • Measure the absorbance at a wavelength of 570-620 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of cell viability using the formula: % Viability = (Abs_sample / Abs_negative_control) * 100

Visualizations

G start_end start_end process process decision decision io io start Start: High Cytotoxicity of this compound Analog identify_residues Identify Key Residues (e.g., Aromatic, Hydrophobic) start->identify_residues substitute_residues Substitute Residues (e.g., Phe -> Leu) identify_residues->substitute_residues synthesize Synthesize & Purify New Analog substitute_residues->synthesize test_antimicrobial Test Antimicrobial Activity (MIC) synthesize->test_antimicrobial test_cytotoxicity Test Cytotoxicity (Hemolysis, MTT) synthesize->test_cytotoxicity evaluate Activity Retained? test_antimicrobial->evaluate evaluate_tox Cytotoxicity Reduced? test_cytotoxicity->evaluate_tox evaluate->identify_residues No evaluate->evaluate_tox Yes evaluate_tox->identify_residues No end_success End: Optimized Peptide evaluate_tox->end_success Yes end_fail End: Re-design Required

Caption: Workflow for reducing this compound cytotoxicity via amino acid substitution.

G cluster_L L-BMAP18 (Natural Isomer) cluster_D D-BMAP18 (Synthetic Isomer) peptide_node peptide_node process_node process_node outcome_node outcome_node tradeoff_node tradeoff_node l_peptide L-BMAP18 l_protease Susceptible to Cellular Proteases l_peptide->l_protease l_degradation Rapid Degradation l_protease->l_degradation l_outcome Lower Effective Concentration & Lower Cytotoxicity l_degradation->l_outcome tradeoff Trade-off: Stability vs. Cytotoxicity d_peptide D-BMAP18 d_protease Resistant to Cellular Proteases d_peptide->d_protease d_stability Increased Stability d_protease->d_stability d_outcome Higher Effective Concentration & Higher Cytotoxicity d_stability->d_outcome

Caption: Logical relationship between peptide chirality, stability, and cytotoxicity.

G cluster_membrane Mammalian Cell Membrane extracellular Extracellular Space peptide This compound Peptide intracellular Intracellular Space p1 Lipid Bilayer p2 Lipid Bilayer p3 Lipid Bilayer pore Ion Pore Flux p2->pore binding Electrostatic Interaction peptide->binding binding->p2 depolarization Membrane Depolarization pore:f1->depolarization

Caption: Proposed mechanism of this compound cytotoxicity via small channel formation.

References

Technical Support Center: Enhancing BMAP-18 Stability for Therapeutic Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working to enhance the stability of the antimicrobial peptide BMAP-18 for therapeutic use.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My this compound peptide is showing rapid degradation in my in vitro assay. What are the common causes and how can I troubleshoot this?

A: Rapid degradation of this compound is a known issue, primarily due to its susceptibility to proteases found in biological fluids.[1] Here are some common causes and troubleshooting steps:

  • Protease Activity: Serum, plasma, and cell culture supernatants contain various proteases that can quickly cleave this compound.[2][3][4]

    • Troubleshooting:

      • Minimize the incubation time of your initial experiments to establish a baseline degradation rate.

      • Incorporate protease inhibitors in your assay buffer, if compatible with your experimental goals.

      • Consider heat-inactivating the serum/plasma (e.g., at 56°C for 30 minutes), although be aware this may alter some properties of the medium.

      • As a more robust solution, consider synthesizing or obtaining a protease-resistant analog of this compound (see Q2).

  • Suboptimal Storage and Handling: Peptides can be sensitive to temperature fluctuations and repeated freeze-thaw cycles.

    • Troubleshooting:

      • Aliquot your this compound stock solution upon receipt to minimize freeze-thaw cycles.

      • Store aliquots at -20°C or -80°C.

      • Use high-quality, nuclease-free water or appropriate buffers for reconstitution.

  • Adsorption to Surfaces: Peptides can adsorb to plasticware, reducing the effective concentration in your assay.

    • Troubleshooting:

      • Use low-protein-binding microplates and pipette tips.

      • Include a non-ionic surfactant like Tween-20 (at a low concentration, e.g., 0.01%) in your buffers, if it doesn't interfere with your assay.

Q2: What strategies can I use to improve the stability of this compound?

A: Several chemical modification strategies can be employed to enhance the proteolytic stability of this compound.[5][6][7]

  • D-Amino Acid Substitution: Synthesizing the peptide with D-amino acids instead of the natural L-amino acids creates an enantiomer (e.g., D-BMAP18) that is resistant to degradation by common proteases.[1][8]

  • Amino Acid Substitution: Replacing specific amino acid residues can improve stability. For example, substituting aromatic phenylalanine residues with aliphatic leucine has been shown to create a functional analog, this compound-FL.[9]

  • Peptide Cyclization: Cyclizing the peptide (head-to-tail or side-chain cyclization) can restrict its conformation, making it less accessible to proteases.[7][10]

  • N- and C-terminal Modifications: Capping the N-terminus (e.g., with acetylation) or the C-terminus (e.g., with amidation) can block the action of exopeptidases.[7]

  • PEGylation: Conjugating polyethylene glycol (PEG) to the peptide can sterically hinder proteases and increase the peptide's half-life.[7]

Q3: I have created a modified this compound analog. How do I assess its stability compared to the parent peptide?

A: A common method is to perform an in vitro stability assay using biological fluids like serum, plasma, or bronchoalveolar lavage (BAL) fluid.[1][3] The basic workflow involves incubating the peptide in the biological fluid at 37°C and analyzing the amount of intact peptide remaining at different time points.

  • Experimental Workflow:

    • Incubate the peptide at a known concentration in the biological fluid (e.g., 50% human serum in PBS).

    • Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

    • Stop the enzymatic degradation by adding a precipitation agent (e.g., organic solvents like acetonitrile or strong acids like trichloroacetic acid).[2][4] Note that organic solvents are often preferred as they preserve more of the peptide for analysis.[2][4]

    • Centrifuge to pellet the precipitated proteins.

    • Analyze the supernatant for the amount of intact peptide using techniques like RP-HPLC, LC-MS/MS, or SDS-PAGE.[1][3][11]

Q4: My modified this compound analog is stable, but its antimicrobial activity is reduced. What could be the reason?

A: The modifications that enhance stability can sometimes alter the peptide's structure and physicochemical properties, which are crucial for its antimicrobial function.

  • Altered Amphipathicity: The balance of cationic and hydrophobic residues is critical for this compound's ability to interact with and disrupt bacterial membranes.[9] Your modification might have disrupted this balance.

  • Conformational Changes: The α-helical structure of this compound is important for its activity.[9] Modifications could have altered the peptide's ability to adopt this conformation upon interacting with bacterial membranes.

  • Reduced Net Charge: Changes to charged residues can weaken the initial electrostatic attraction to the negatively charged bacterial membrane.[9]

To troubleshoot this, you can perform further rational design, creating analogs with different substitutions or modifications at various positions to find a balance between stability and activity.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and its analogs.

Table 1: Physicochemical Properties of this compound and this compound-FL [9][12]

PeptideAmino Acid SequenceMolecular Mass ( g/mol )Net ChargeHydrophobic Moment (µH)
This compound GRFKRFRKKFKKLFKKLS2358.0+100.710
This compound-FL GRLKR L RKK L KKL L KKL S2149.8+100.693

Table 2: In Vitro Antimicrobial Activity (MIC in µg/mL) of D-BMAP18 vs. L-BMAP18 [1]

OrganismD-BMAP18 (MIC90)L-BMAP18 (MIC90)
P. aeruginosa1616
S. maltophilia16>32
S. aureus>32>32

Table 3: Biofilm Inhibition and Eradication by this compound and this compound-FL [5][9]

PeptideOrganismMinimum Biofilm Inhibition Concentration (MBIC90, µM)Minimum Biofilm Eradication Concentration (MBEC90, µM)
This compound MRSA~16~64
MDRPA~16~64
This compound-FL MRSA~16~64
MDRPA~16~64

Experimental Protocols

Protocol 1: In Vitro Peptide Stability Assay in Human Serum

This protocol outlines a general procedure to assess the stability of this compound and its analogs in human serum.

  • Materials:

    • This compound or analog peptide stock solution (e.g., 1 mg/mL in sterile water).

    • Pooled human serum (commercially available).

    • Phosphate-buffered saline (PBS), pH 7.4.

    • Precipitation solution: Acetonitrile (ACN) with 1% trifluoroacetic acid (TFA).

    • Low-protein-binding microcentrifuge tubes.

    • Incubator at 37°C.

    • Refrigerated centrifuge.

    • RP-HPLC system with a C18 column.

  • Procedure:

    • Prepare a 50% human serum solution by diluting the serum with an equal volume of PBS.

    • In a microcentrifuge tube, add the peptide stock solution to the 50% serum to achieve a final peptide concentration of 100 µg/mL.

    • Immediately take a 50 µL aliquot for the t=0 time point. Add it to 100 µL of the cold precipitation solution. Vortex and place on ice.

    • Incubate the remaining reaction mixture at 37°C.

    • Collect further 50 µL aliquots at desired time points (e.g., 1, 2, 4, 8, 24 hours) and immediately treat with the precipitation solution as in step 3.

    • After collecting all time points, centrifuge the samples at ~14,000 x g for 10 minutes at 4°C to pellet the precipitated serum proteins.

    • Carefully transfer the supernatant to HPLC vials.

    • Analyze 20 µL of the supernatant by RP-HPLC. Monitor the peptide elution at a wavelength of 220 nm.

    • Calculate the percentage of intact peptide remaining at each time point by comparing the peak area to the t=0 sample. The half-life (t1/2) can then be determined by plotting the percentage of remaining peptide against time.

Visualizations

Experimental_Workflow_for_Peptide_Stability_Assay Experimental Workflow: Peptide Stability Assay cluster_prep Sample Preparation cluster_incubation Incubation & Sampling cluster_processing Sample Processing cluster_analysis Analysis start Prepare Peptide Stock (e.g., 1 mg/mL) mix Mix Peptide with Serum (Final Conc. e.g., 100 µg/mL) start->mix serum Prepare 50% Human Serum in PBS serum->mix incubate Incubate at 37°C mix->incubate precipitate Stop Reaction with Cold ACN/TFA mix->precipitate t=0 sampling Collect Aliquots at Time Points (0, 1, 2, 4, 8, 24h) incubate->sampling Over time sampling->precipitate centrifuge Centrifuge (14,000 x g, 4°C) to Pellet Proteins precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc Analyze by RP-HPLC supernatant->hplc data Calculate % Peptide Remaining & Determine Half-Life (t½) hplc->data BMAP18_Signaling_Pathway This compound Mechanism of Action cluster_membrane Bacterial Membrane Interaction cluster_disruption Membrane Disruption & Intracellular Targeting cluster_lps Anti-Inflammatory Action bmap18 This compound (Cationic, Amphipathic) membrane Bacterial Membrane (Anionic Surface) bmap18->membrane Electrostatic Attraction permeabilization Membrane Permeabilization & Depolarization membrane->permeabilization Disruption leakage Ion & Proton Leakage permeabilization->leakage intracellular Intracellular Targeting (e.g., DNA Binding) permeabilization->intracellular Translocation death Bacterial Cell Death leakage->death intracellular->death lps LPS (Endotoxin) tlr4 TLR4 Receptor lps->tlr4 Binds macrophage Macrophage (e.g., RAW264.7) cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) macrophage->cytokines Releases tlr4->macrophage Activates bmap18_lps This compound bmap18_lps->lps Neutralizes

References

Technical Support Center: BMAP-18 Peptide Synthesis and Purification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis and purification of the BMAP-18 peptide. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for navigating the complexities of this compound production. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments.

Troubleshooting this compound Synthesis

This section addresses common problems encountered during the solid-phase peptide synthesis (SPPS) of this compound.

Question: Why is the overall yield of my this compound synthesis consistently low?

Answer: Low yield in this compound synthesis can stem from several factors, often related to its length and amino acid composition. This compound is an 18-residue peptide, and even a 97% yield at each of the 36 steps (coupling and deprotection) can result in a theoretical overall yield of less than 30%.[1] Key areas to investigate include:

  • Incomplete Deprotection or Coupling: The formation of deletion or truncation sequences due to incomplete reactions is a primary cause of low yield.[2][3] this compound's sequence, rich in bulky and hydrophobic residues, can present steric hindrance.

  • Peptide Aggregation: The growing peptide chain can aggregate on the resin, blocking reactive sites and preventing complete reactions.[4][5]

  • Premature Cleavage: Loss of the peptide from the resin during synthesis can occur, particularly with acid-sensitive linkers.

To troubleshoot, it is crucial to monitor the completeness of each coupling and deprotection step. The Kaiser test is a common method for detecting free primary amines and ensuring complete coupling.[4]

Question: I suspect peptide aggregation is occurring during the synthesis of this compound. What are the signs and how can I mitigate this?

Answer: Peptide aggregation during SPPS is a significant challenge, especially for sequences like this compound that contain hydrophobic residues.[5]

Signs of Aggregation:

  • Resin Shrinking: A noticeable decrease in the volume of the resin bed.[4]

  • Slow or Incomplete Reactions: Deprotection and coupling reactions may become sluggish, indicated by a persistent positive Kaiser test.[4][5]

  • Poor Swelling of the Resin: The peptide-resin complex may not swell adequately in the synthesis solvents.

Mitigation Strategies:

StrategyDescriptionExample Application
Solvent Choice Switch from standard solvents like DMF to more disruptive solvents such as N-methylpyrrolidone (NMP) or a mixture of DMF with dimethyl sulfoxide (DMSO).[4][5]Use NMP as the primary solvent or a 10-20% DMSO in DMF mixture.
Elevated Temperature Performing coupling reactions at higher temperatures can help break up aggregates.[4][5]Increase the coupling temperature to 50-75°C.
Chaotropic Salts The addition of salts like LiCl or KSCN can disrupt hydrogen bonding that leads to aggregation.[4][5]Add 0.1 - 1 M of a chaotropic salt to the reaction mixture.
Microwave-Assisted Synthesis Microwave energy can efficiently disrupt aggregation and accelerate reaction times for both coupling and deprotection.[4]Utilize a microwave peptide synthesizer with optimized power and temperature settings.

Question: My final this compound product shows multiple peaks on HPLC, indicating the presence of impurities. What are the likely side products?

Answer: The presence of multiple peaks in the HPLC chromatogram of crude this compound points to the formation of synthesis-related impurities. Common impurities include:

  • Deletion Sequences: Result from incomplete coupling, where one or more amino acids are missing from the final peptide.[2]

  • Truncation Sequences: Occur due to incomplete deprotection, leading to shorter peptide chains.

  • Products of Side-Chain Reactions: Depending on the protecting groups and cleavage conditions used, side reactions can occur. For this compound, which contains arginine and lysine, incomplete deprotection of the side chains can be an issue.

Mass spectrometry is an essential tool for identifying these impurities by comparing the observed masses to the theoretical masses of potential side products.[6][7]

Troubleshooting this compound Purification

This section provides guidance on overcoming common hurdles during the purification of this compound by reversed-phase high-performance liquid chromatography (RP-HPLC).

Question: I am having difficulty achieving good separation of this compound from its impurities by RP-HPLC. What can I do to improve peak resolution?

Answer: Achieving high purity of this compound requires optimization of the RP-HPLC method. Poor resolution can be addressed by:

  • Optimizing the Gradient: A shallower gradient of the organic mobile phase (typically acetonitrile) can improve the separation of closely eluting peaks. For complex peptide mixtures, a gradient slope of 0.5% per minute or even lower may be necessary.[8]

  • Column Selection: Using a column with a smaller particle size or a longer length can enhance resolution. C18 columns are commonly used for peptide purification.[8][9]

  • Flow Rate: Reducing the flow rate can sometimes improve separation, although this will increase the run time.

This compound Analytical RP-HPLC Parameters

ParameterValueReference
Column Vydac C18 (250 mm x 20 mm, 15 µm, 300 Å)[9]
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in water[8]
Mobile Phase B 0.1% TFA in acetonitrile[8]
Detection 224 nm[9]
Retention Time 18.1 min[9]

Question: The peaks in my this compound chromatogram are showing significant tailing or broadening. What are the potential causes and solutions?

Answer: Peak tailing and broadening can compromise purity assessment and fraction collection. The common causes and their solutions are summarized below:

ProblemPotential CauseSolution
Peak Tailing Secondary Interactions: Interaction of basic residues in this compound (arginine, lysine) with residual silanol groups on the silica-based column packing.Use an appropriate ion-pairing agent: Trifluoroacetic acid (TFA) at a concentration of 0.1% in the mobile phase is standard for peptide separations and helps to minimize these interactions.[8]
Column Overload: Injecting too much crude peptide onto the column.Reduce the sample load. For preparative runs, it may be necessary to perform multiple smaller injections.[10][11]
Peak Broadening Extra-column Volume: Excessive tubing length or large detector cell volume can cause peaks to broaden.Minimize the length and diameter of all tubing between the injector, column, and detector.
Sample Solvent Effects: Dissolving the crude this compound in a solvent significantly stronger than the initial mobile phase.Dissolve the peptide in the initial mobile phase or a weaker solvent. If the peptide is poorly soluble, use a minimal amount of a strong solvent like DMSO and then dilute with the initial mobile phase.[12]

Question: The recovery of purified this compound after HPLC is very low. How can I improve the yield?

Answer: Low recovery during purification can be due to several factors:

  • Peptide Precipitation: this compound, being a relatively hydrophobic peptide, may precipitate on the column or in the tubing, especially at high concentrations.

  • Irreversible Adsorption: The peptide may bind irreversibly to the stationary phase.

  • Poor Solubility of Crude Peptide: If the crude peptide is not fully dissolved before injection, a significant portion may be lost.

Strategies to Improve Recovery:

  • Solubility Testing: Before preparative HPLC, test the solubility of a small amount of crude this compound in various solvents. Highly hydrophobic peptides may require organic solvents like DMSO, DMF, or acetonitrile for initial dissolution.[12]

  • Optimize Loading Conditions: Ensure the peptide is fully dissolved before injection. As mentioned, using a minimal amount of a strong solvent followed by dilution can be effective.

  • Column Washing: After the gradient elution, a high-concentration organic wash can help to elute any remaining peptide that is strongly bound to the column.

Frequently Asked Questions (FAQs)

Q1: What is the expected purity of this compound after a single preparative HPLC run?

A1: The purity of this compound after a single preparative HPLC run can vary depending on the quality of the crude peptide and the optimization of the purification method. Generally, a purity of >95% is achievable.[3] For therapeutic applications, a purity of >98% is often required, which may necessitate a second purification step.[1]

Q2: What is a suitable cleavage cocktail for releasing this compound from the resin?

A2: A common cleavage cocktail for peptides synthesized using Fmoc chemistry on a Rink Amide resin (which yields a C-terminal amide, as is common for many antimicrobial peptides) is a mixture of trifluoroacetic acid (TFA), a scavenger, and water. A typical cocktail consists of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) as a scavenger. TIS is effective at scavenging carbocations generated during the cleavage of side-chain protecting groups.

Q3: How should I store the purified this compound peptide?

A3: Purified this compound should be lyophilized to a fluffy white powder and stored at -20°C or lower.[3] For long-term storage, -80°C is recommended. Avoid repeated freeze-thaw cycles by aliquoting the peptide solution before lyophilization.

Experimental Protocols

Detailed Methodology for Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol is for the manual synthesis of this compound (Sequence: GRFKRFRKKFKKLFKKLS-NH2) using Fmoc/tBu chemistry on a Rink Amide resin.

  • Resin Swelling: Swell Rink Amide resin in dimethylformamide (DMF) for 1-2 hours in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin substitution), a coupling agent such as HBTU (3-5 equivalents), and HOBt (3-5 equivalents) in DMF.

    • Add a base, typically diisopropylethylamine (DIEA) (6-10 equivalents), to the amino acid mixture to activate it.

    • Add the activated amino acid solution to the deprotected resin and allow it to react for 1-2 hours with agitation.

  • Monitoring the Coupling Reaction: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), repeat the coupling step.

  • Washing: Wash the resin with DMF (5-7 times).

  • Repeat Synthesis Cycle: Repeat steps 2-6 for each amino acid in the this compound sequence.

  • Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).

  • Final Washing: Wash the peptide-resin with DMF, followed by dichloromethane (DCM), and then dry it under vacuum.

Detailed Methodology for Cleavage and Deprotection of this compound

  • Preparation of Cleavage Cocktail: Prepare a fresh cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).

  • Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

  • Incubation: Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the TFA solution containing the cleaved peptide. Precipitate the peptide by adding the TFA solution dropwise to a 10-fold volume of cold diethyl ether.

  • Centrifugation: Centrifuge the mixture to pellet the precipitated peptide.

  • Washing: Decant the ether and wash the peptide pellet with cold diethyl ether two more times to remove scavengers and residual TFA.

  • Drying: Dry the crude peptide pellet under vacuum.

Detailed Methodology for RP-HPLC Purification of this compound

This protocol outlines a general procedure for both analytical and preparative purification of this compound.

  • Sample Preparation: Dissolve the crude this compound peptide in a suitable solvent. For analytical HPLC, a concentration of 1 mg/mL in the initial mobile phase is appropriate. For preparative HPLC, a higher concentration may be used, but solubility must be confirmed.

  • Analytical HPLC:

    • Column: C18, 4.6 mm ID, 3-5 µm particle size.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 65% B over 30 minutes is a good starting point.

    • Flow Rate: 1 mL/min.

    • Detection: 220 nm and 280 nm.

  • Preparative HPLC:

    • Column: C18, 20-50 mm ID, 5-10 µm particle size.

    • Mobile Phase: Same as analytical.

    • Gradient: Based on the analytical results, a shallower gradient around the elution point of this compound should be used to maximize resolution.

    • Flow Rate: Adjusted based on the column diameter.

    • Fraction Collection: Collect fractions corresponding to the main this compound peak.

  • Purity Analysis: Analyze the collected fractions by analytical HPLC to determine their purity.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified this compound peptide.

Visualizations

experimental_workflow cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_cleavage Cleavage & Deprotection cluster_purification Purification & Analysis Resin_Swelling Resin Swelling Fmoc_Deprotection Fmoc Deprotection Resin_Swelling->Fmoc_Deprotection 1 Coupling Amino Acid Coupling Fmoc_Deprotection->Coupling 2 Washing Washing Coupling->Washing 3 Repeat Cycle Complete? Washing->Repeat 4 Repeat->Fmoc_Deprotection Next Amino Acid Final_Deprotection Final Deprotection Repeat->Final_Deprotection Final Amino Acid Cleavage_Cocktail Add Cleavage Cocktail Final_Deprotection->Cleavage_Cocktail 5 Precipitation Precipitation in Ether Cleavage_Cocktail->Precipitation 6 Crude_Peptide Crude this compound Precipitation->Crude_Peptide 7 Prep_HPLC Preparative RP-HPLC Crude_Peptide->Prep_HPLC 8 Fraction_Analysis Purity Analysis of Fractions Prep_HPLC->Fraction_Analysis 9 Pooling Pooling of Pure Fractions Fraction_Analysis->Pooling 10 Lyophilization Lyophilization Pooling->Lyophilization 11 Purified_BMAP18 Purified this compound Lyophilization->Purified_BMAP18 12

Caption: Experimental workflow for this compound synthesis and purification.

troubleshooting_low_yield Start Low this compound Yield Check_Coupling Kaiser Test Positive? Start->Check_Coupling Check_Aggregation Signs of Aggregation? Check_Coupling->Check_Aggregation No Incomplete_Coupling Incomplete Coupling Check_Coupling->Incomplete_Coupling Yes Check_Cleavage Peptide in Cleavage Solution? Check_Aggregation->Check_Cleavage No Aggregation Peptide Aggregation Check_Aggregation->Aggregation Yes Incomplete_Deprotection Incomplete Deprotection Check_Cleavage->Incomplete_Deprotection Yes Cleavage_Issue Cleavage Inefficient Check_Cleavage->Cleavage_Issue No Solution_Coupling Double Couple Increase Equivalents Change Coupling Reagent Incomplete_Coupling->Solution_Coupling Solution_Deprotection Increase Deprotection Time Use Stronger Base (e.g., DBU) Incomplete_Deprotection->Solution_Deprotection Solution_Aggregation Change Solvent (NMP, DMSO) Increase Temperature Use Chaotropic Salts Microwave Synthesis Aggregation->Solution_Aggregation Solution_Cleavage Extend Cleavage Time Optimize Scavengers Cleavage_Issue->Solution_Cleavage

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

References

Improving BMAP-18 solubility for experimental assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the effective use of BMAP-18 in experimental assays, with a focus on overcoming solubility challenges. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the successful application of this potent antimicrobial peptide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is a cationic antimicrobial peptide derived from the N-terminal region of the bovine myeloid antimicrobial peptide BMAP-27. It is known for its broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains.[1][2][3][4] this compound also exhibits anti-biofilm and anti-inflammatory properties with relatively low cytotoxicity to mammalian cells.[1][2][3]

Q2: Why am I having trouble dissolving my lyophilized this compound peptide?

The solubility of this compound is influenced by its physicochemical properties. As a cationic and amphipathic peptide, its solubility can be challenging in neutral aqueous solutions. Factors that can affect solubility include the peptide's net charge, hydrophobicity, and the pH of the solvent.[5][6][7] Inappropriate solvent choice can lead to incomplete dissolution or aggregation.

Q3: What is the recommended general procedure for dissolving this compound?

Given this compound's basic nature due to a net positive charge of +10, it is recommended to first try dissolving the peptide in sterile, distilled water. If solubility is limited, using a slightly acidic solution, such as 0.1% acetic acid or 0.1% trifluoroacetic acid (TFA), can improve dissolution by ensuring the peptide is fully protonated.[7] For highly hydrophobic peptides, a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO) can be used initially, followed by dilution with the desired aqueous buffer.[5][7]

Q4: My this compound solution appears cloudy. What does this indicate?

Cloudiness or the presence of visible precipitates in your this compound solution is a common sign of peptide aggregation.[5] This can occur if the peptide is not fully solubilized or if the buffer conditions (e.g., pH, ionic strength) are not optimal. Aggregation can lead to a loss of peptide activity and inaccurate experimental results.

Q5: How should I store my this compound peptide?

Lyophilized this compound powder should be stored at -20°C or -80°C for long-term stability.[8] Once dissolved, it is recommended to prepare single-use aliquots of the stock solution and store them at -20°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.

Troubleshooting Guide: Improving this compound Solubility

This guide provides a systematic approach to troubleshoot and improve the solubility of this compound for your experimental needs.

Problem 1: Lyophilized this compound powder does not dissolve in water.
  • Cause: this compound is a cationic peptide, and while it may be soluble in water, its amphipathic nature can sometimes lead to poor solubility in neutral aqueous solutions.

  • Solution Workflow:

    G A Start: Lyophilized this compound B Add sterile, deionized water. Vortex gently. A->B C Is the solution clear? B->C D Proceed with experiment. C->D Yes E Add a small amount of 0.1% acetic acid or 0.1% TFA. Vortex. C->E No F Is the solution clear? E->F F->D Yes G If issues persist, consider initial dissolution in a minimal amount of DMSO, followed by slow dilution in aqueous buffer. F->G No

    Caption: Workflow for dissolving this compound.

Problem 2: this compound precipitates after dilution in buffer.
  • Cause: The final buffer conditions (pH, ionic strength) may not be optimal for maintaining this compound solubility, leading to aggregation.

  • Troubleshooting Steps:

    • Optimize Buffer pH: Since this compound is a basic peptide, ensure the final pH of your solution is slightly acidic to maintain a net positive charge and promote solubility.

    • Control Ionic Strength: High salt concentrations can sometimes decrease the solubility of peptides. Try reducing the salt concentration of your buffer if possible.

    • Slow Dilution: When diluting a concentrated stock of this compound (especially if dissolved in an organic solvent), add the stock solution dropwise to the final buffer while vortexing to prevent localized high concentrations that can trigger precipitation.[5]

    • Sonication: Brief sonication in a water bath can help to break up small aggregates and improve dissolution.[7]

Problem 3: Loss of this compound activity over time in solution.
  • Cause: this compound may be degrading or aggregating upon storage in solution.

  • Preventative Measures:

    • Aliquoting: Prepare single-use aliquots of your stock solution to minimize freeze-thaw cycles.

    • Storage Conditions: Store aliquots at -20°C or -80°C.

    • Sterile Conditions: Use sterile water, buffers, and pipette tips to prevent microbial contamination and degradation of the peptide.

Data Presentation: Recommended Solvents for this compound

Solvent/SolutionRecommendation for UseRationale
Sterile, Deionized Water Initial solvent of choice for creating stock solutions.This compound's high net positive charge should allow for solubility in water.
0.1% Acetic Acid or 0.1% TFA Recommended if solubility in water is limited.The acidic pH ensures that the basic residues of this compound are fully protonated, increasing solubility.[7]
Phosphate-Buffered Saline (PBS) Can be used for dilutions, but caution is advised.The neutral pH and salt content may reduce solubility for some peptides. It is best to test on a small scale first.
Dimethyl Sulfoxide (DMSO) Use for highly aggregated or difficult-to-dissolve this compound.A powerful organic solvent that can dissolve hydrophobic peptides. Use a minimal amount to create a concentrated stock, then slowly dilute with aqueous buffer.[5][7]

Experimental Protocols

Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC) Assay

This protocol is adapted from standard broth microdilution methods.

  • Prepare this compound Stock Solution: Dissolve lyophilized this compound in sterile 0.1% acetic acid to create a high-concentration stock solution (e.g., 1 mg/mL).

  • Prepare Bacterial Inoculum: Culture bacteria to mid-logarithmic phase in Mueller-Hinton Broth (MHB). Dilute the culture to achieve a final concentration of approximately 5 x 105 CFU/mL in the assay wells.

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the this compound stock solution in MHB to achieve the desired concentration range (e.g., 128 µg/mL to 1 µg/mL).

  • Inoculation: Add the bacterial inoculum to each well containing the this compound dilutions. Include a positive control (bacteria with no peptide) and a negative control (MHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Hemolysis Assay

This assay assesses the cytotoxicity of this compound against red blood cells.

  • Prepare Red Blood Cells (RBCs): Obtain fresh red blood cells and wash them three times with phosphate-buffered saline (PBS) by centrifugation. Resuspend the RBCs in PBS to a final concentration of 4% (v/v).

  • Prepare this compound Dilutions: Perform serial dilutions of the this compound stock solution in PBS in a 96-well plate.

  • Incubation: Add the RBC suspension to each well. For a positive control (100% hemolysis), add 1% Triton X-100 to RBCs. For a negative control (0% hemolysis), add PBS to RBCs. Incubate the plate at 37°C for 1 hour.

  • Centrifugation: Centrifuge the plate to pellet the intact RBCs.

  • Measure Hemolysis: Carefully transfer the supernatant to a new 96-well plate and measure the absorbance at 540 nm to quantify hemoglobin release.

  • Calculate Percentage Hemolysis: % Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells as an indicator of viability.

  • Cell Seeding: Seed mammalian cells (e.g., HeLa, HEK293) in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound and incubate for the desired time (e.g., 24 hours).

  • Add MTT Reagent: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilize Formazan: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Measure Absorbance: Read the absorbance at 570 nm using a microplate reader.

  • Calculate Cell Viability: Express the results as a percentage of the viability of untreated control cells.

Visualizing this compound's Mechanism of Action

Dual-Action Antimicrobial Mechanism

This compound exhibits a dual-action mechanism, initially disrupting the bacterial cell membrane and subsequently targeting intracellular components like DNA.[1][4]

G cluster_extracellular Extracellular cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular BMAP18_ext This compound Membrane Membrane Disruption & Pore Formation BMAP18_ext->Membrane Electrostatic Interaction BMAP18_int This compound Membrane->BMAP18_int Translocation CellDeath Cell Death Membrane->CellDeath DNA DNA BMAP18_int->DNA Binding Binding and Inhibition of Replication DNA->Binding Binding->CellDeath

Caption: this compound's dual-action antimicrobial mechanism.
Anti-Inflammatory Signaling Pathway

This compound can modulate the host inflammatory response by binding to lipopolysaccharide (LPS) and inhibiting the TLR4 signaling pathway.[9]

G cluster_outside Extracellular cluster_membrane Macrophage Membrane cluster_inside Intracellular LPS LPS TLR4 TLR4 LPS->TLR4 Binds BMAP18 This compound BMAP18->LPS Neutralizes Signaling MyD88-dependent Signaling Cascade TLR4->Signaling NFkB NF-κB Activation Signaling->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Upregulates

References

Addressing loss of BMAP-18 activity in biological fluids

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for BMAP-18 and its analogs. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during in vitro and in vivo experiments, particularly concerning the loss of this compound activity in biological fluids.

Frequently Asked Questions (FAQs)

Q1: We are observing a significant loss of this compound's antimicrobial activity in our cell culture medium containing serum. What could be the cause?

A1: The primary reason for the loss of L-BMAP-18 activity in biological fluids is rapid degradation by proteases.[1][2][3] Biological fluids such as serum and bronchoalveolar lavage (BAL) fluid contain numerous proteases that can quickly digest the peptide, rendering it inactive.[1][2] For instance, L-BMAP-18 has been shown to be degraded in murine BAL fluid within 20 minutes of exposure.[1][2]

Q2: How can we overcome the issue of proteolytic degradation of this compound?

A2: A common and effective strategy is to use the all-D enantiomer of the peptide, D-BMAP18.[1][2][3] D-amino acid peptides are not recognized by proteases and are therefore resistant to degradation.[4] Studies have shown that D-BMAP18 remains stable in murine BAL fluid for up to 7 days.[1][2] Other strategies to enhance proteolytic stability of antimicrobial peptides in general include cyclization, N-terminal acetylation, and incorporating non-natural amino acids.[4][5]

Q3: We switched to D-BMAP18 to avoid protease degradation, but the peptide still shows reduced activity in our in vivo model. Why is this happening?

A3: While D-BMAP18 is resistant to proteases, other factors in biological fluids can still inhibit its activity.[1][3][6] These include:

  • Sequestration by biological fluid components: D-BMAP18 activity can be counteracted by components present in biological fluids. High salt concentrations may help to overcome this electrostatic sequestration.[1]

  • Interaction with serum proteins: Antimicrobial peptides can bind to serum proteins, which may reduce their bioavailability and antimicrobial efficacy.

Q4: What is the mechanism of action of this compound?

A4: this compound exerts its antimicrobial effects through a multi-faceted mechanism. It is a membranolytic peptide that can permeabilize bacterial membranes.[7][8][9][10][11][12] At lower concentrations, it can disrupt the mitochondrial potential, leading to apoptosis-like cell death in parasites.[13] At higher concentrations, it causes the formation of lesions in the parasite plasma membrane, resulting in necrosis.[13] Additionally, this compound and its analogs can have intracellular targets, such as DNA.[8][9][10][11][12]

Q5: Is this compound cytotoxic to mammalian cells?

A5: this compound has been shown to have relatively low cytotoxicity towards mammalian cells compared to its parent peptide, BMAP-27.[7][8][11][13] However, at higher concentrations, some cytotoxic effects can be observed.[1][2] For example, both L- and D-BMAP18 did not significantly affect the viability of A-549 human pulmonary cells at 5 µg/ml, but showed cytotoxicity at 50 µg/ml.[1][2] Interestingly, D-BMAP18 was found to be slightly more cytotoxic than the L-isomer at higher concentrations, possibly due to its increased stability.[1][2]

Troubleshooting Guides

Problem: Inconsistent Minimum Inhibitory Concentration (MIC) values for this compound in different media.
Possible Cause Troubleshooting Step
Peptide degradation If using L-BMAP-18 in media containing biological fluids (e.g., serum), switch to the protease-resistant D-BMAP18.
Peptide sequestration Components in complex media can bind to the peptide. Test the MIC in a simpler, defined medium to establish a baseline. Consider performing the assay in the presence and absence of the biological fluid to quantify the inhibitory effect.
High salt concentration The activity of some antimicrobial peptides is sensitive to salt concentration. Ensure consistent salt concentrations across all experiments or test a range of concentrations to understand the effect on this compound activity.
Problem: D-BMAP18 is stable in biological fluid but shows no in vivo efficacy.
Possible Cause Troubleshooting Step
Sequestration by host components Perform an in vitro activity assay with D-BMAP18 in the presence of the relevant biological fluid (e.g., BAL fluid, serum) to confirm that its activity is inhibited.[1][2]
Sub-optimal dosage The effective in vivo concentration might be higher than the in vitro MIC due to factors like tissue distribution and clearance. A dose-response study in the animal model is recommended.
Interaction with host cells Consider the possibility of the peptide interacting with host cells in a way that reduces its availability to target pathogens.

Data Presentation

Table 1: Antimicrobial Activity of this compound and its Analogs against Resistant Bacteria

PeptideOrganismMIC (µM)Reference
This compoundMRSA (CCARM 3090)16[9]
This compoundMDRPA (CCARM 2095)32[9]
This compound-FLMRSA (CCARM 3090)16[9]
This compound-FLMDRPA (CCARM 2095)32[9]
D-BMAP18P. aeruginosa (MIC90)16 µg/mL[1]
D-BMAP18S. maltophilia (MIC90)16 µg/mL[1]

MRSA: Methicillin-resistant Staphylococcus aureus; MDRPA: Multidrug-resistant Pseudomonas aeruginosa.

Table 2: Cytotoxicity of this compound Peptides

PeptideCell LineAssayConcentrationEffectReference
L-BMAP18A-549MTT5 µg/mLNo significant effect on viability[1][2]
L-BMAP18A-549MTT50 µg/mLCytotoxic[1][2]
D-BMAP18A-549MTT5 µg/mLNo significant effect on viability[1][2]
D-BMAP18A-549MTT50 µg/mLMore cytotoxic than L-isomer[1][2]
This compoundSheep RBCsHemolysis64 µM~20% hemolysis[11]
This compound-FLSheep RBCsHemolysis64 µM<10% hemolysis[11]

Experimental Protocols

Protocol 1: Evaluation of D-BMAP18 Stability in Bronchoalveolar Lavage (BAL) Fluid

This protocol is adapted from Mardirossian et al., 2017.[1][2]

  • BAL Fluid Collection:

    • Collect BAL fluid from healthy mice by washing the lungs with sterile, pre-warmed 0.9% NaCl.[1][2]

    • Pool the collected fluid and determine the total protein concentration using a BCA assay.[1][2]

  • Incubation:

    • Dilute a concentrated stock of D-BMAP18 in the pooled BAL fluid to a final concentration of 300 µg/ml.[1]

    • Incubate the mixture at 37°C.

  • Analysis:

    • At various time points (e.g., 0, 10 min, 20 min, 1h, 24h, 7 days), take aliquots of the incubation mixture.

    • Analyze the samples by SDS-PAGE on a 16% tricine gel to visualize the peptide band and assess for any degradation.[2]

    • Stain the gel with Coomassie Brilliant Blue.[2] A stable peptide will show a consistent band intensity over time.

Protocol 2: Antimicrobial Activity of D-BMAP18 in BAL Fluid

This protocol is adapted from Mardirossian et al., 2017.[1][2]

  • Bacterial Suspension:

    • Prepare a bacterial suspension of the test organism (e.g., P. aeruginosa) in Mueller-Hinton (MH) broth and dilute it in sterile 0.9% NaCl to a concentration of 2 x 106 CFU/ml.[1][2]

  • Assay Setup:

    • Prepare serial dilutions of D-BMAP18 in 100 µL of BAL fluid in a 96-well plate.

    • Add 100 µL of the bacterial suspension to each well. The final conditions will be 106 CFU/ml of bacteria in 50% BAL fluid.[1][2]

    • Include a control with bacteria in BAL fluid without the peptide.

  • Incubation and Analysis:

    • Incubate the plate at 37°C for a specified time (e.g., 24 hours).

    • Determine the bacterial growth by measuring the absorbance at 600 nm or by plating serial dilutions to determine viable counts (CFU/ml).

Visualizations

LossOfActivityWorkflow Troubleshooting this compound Loss of Activity cluster_problem Problem Identification cluster_investigation Initial Investigation cluster_solution1 Solution Path 1 cluster_investigation2 Further Investigation cluster_solution2 Solution Path 2 LossOfActivity This compound shows reduced or no activity in biological fluid ProteaseDegradation Is the peptide susceptible to proteases? (L-BMAP18) LossOfActivity->ProteaseDegradation UseDIsomer Use protease-resistant D-BMAP18 ProteaseDegradation->UseDIsomer Yes OtherFactors Activity still low with D-BMAP18? ProteaseDegradation->OtherFactors No (Using D-isomer) UseDIsomer->OtherFactors Sequestration Investigate sequestration by fluid components OtherFactors->Sequestration Yes OptimizeDose Optimize in vivo dosage Sequestration->OptimizeDose

Caption: Troubleshooting workflow for loss of this compound activity.

BMAP18_Mechanism This compound Mechanism of Action cluster_membrane Membrane Interaction cluster_intracellular Intracellular Targeting cluster_outcome Cellular Outcome BMAP18 This compound Peptide MembranePerm Membrane Permeabilization BMAP18->MembranePerm ChannelFormation Ion Channel Formation BMAP18->ChannelFormation DNABinding DNA Binding BMAP18->DNABinding MitoDisruption Mitochondrial Disruption (in parasites) BMAP18->MitoDisruption Necrosis Necrosis MembranePerm->Necrosis High Concentration BacterialDeath Bacterial Cell Death MembranePerm->BacterialDeath ChannelFormation->BacterialDeath DNABinding->BacterialDeath Apoptosis Apoptosis MitoDisruption->Apoptosis

Caption: Overview of this compound's antimicrobial mechanisms.

References

Technical Support Center: Enhancing BMAP-18 Efficacy in Lung Infection Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the antimicrobial peptide BMAP-18 and its analogues in lung infection models. The information is designed to address specific experimental challenges and provide actionable strategies to improve efficacy and interpret results accurately.

Frequently Asked Questions (FAQs)

Q1: My L-BMAP-18 shows excellent in vitro activity but is ineffective in my in vivo lung infection model. What is the likely cause?

A1: The primary reason for the lack of in vivo efficacy of L-BMAP-18 is its rapid degradation by proteases present in the pulmonary environment.[1][2][3][4][5][6] Studies have shown that L-BMAP-18 is digested within minutes of exposure to murine bronchoalveolar lavage (BAL) fluid.[1][7][8]

Q2: I switched to the D-enantiomer (D-BMAP-18) to avoid proteolytic degradation, but it's still not effective in vivo. Why?

A2: While D-BMAP-18 is resistant to degradation by pulmonary proteases, its efficacy in in vivo lung infection models can be hampered by other factors.[1][2][3][5] The complex composition of the lung lining fluid, including high salt concentrations and the presence of extracellular DNA (eDNA) in sputum, can inhibit the peptide's antimicrobial activity.[9][10] Additionally, D-BMAP-18 has shown some in vivo toxicity at higher concentrations, which might limit the therapeutic window.[1][2]

Q3: How can I improve the antibacterial activity of D-BMAP-18 in the presence of cystic fibrosis (CF) sputum?

A3: The inhibitory effect of CF sputum on D-BMAP-18 can be partially overcome by co-administration with DNase I and sodium chloride (NaCl).[9][10] DNase I degrades the eDNA meshwork in sputum, while a higher salt concentration may reduce the electrostatic interactions between the cationic D-BMAP-18 and anionic components of sputum, thereby increasing the availability of the peptide to target bacteria.[9]

Q4: What are the known cytotoxic effects of this compound and its analogues?

A4: Both L- and D-BMAP-18 have demonstrated cytotoxicity at higher concentrations. In vitro, cytotoxicity towards human pulmonary A-549 epithelial cells is observed at concentrations around 50 µg/mL.[1][2] In vivo, intratracheal administration of D-BMAP-18 at doses of 2 mg/kg and higher in mice resulted in lung damage, including hyperemia and atelectasis.[1][2] An aliphatic analogue, this compound-FL, has been shown to have lower hemolytic activity compared to this compound.[11][12]

Q5: Are there strategies to reduce the cytotoxicity of D-BMAP-18?

A5: A promising strategy to mitigate the cytotoxicity of D-BMAP-18 is the use of a prodrug approach.[4] A prodrug form, Pro-D-BMAP18, has been designed to be activated by neutrophil elastase, an enzyme abundant at infection and inflammation sites in the lungs.[4] This ensures a controlled release of the active peptide at the target site, potentially reducing off-target toxicity.[4]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Action(s)
High variability in in vivo results - Inconsistent intratracheal administration.- Uneven distribution of peptide in the lungs.[1]- Refine intratracheal instillation technique for consistent delivery.- Consider alternative delivery methods such as microaerosol administration for better lung distribution.[1]
Discrepancy between MIC/MBC and in vivo bacterial clearance - Inhibition of peptide activity by components of the lung microenvironment (e.g., salts, proteins, eDNA).[9][10]- Peptide sequestration by host tissues.[7]- Evaluate the antimicrobial activity of D-BMAP-18 in the presence of BAL fluid or synthetic cystic fibrosis sputum medium (SCFM) to better mimic in vivo conditions.[10]- Test co-administration with mucolytic agents like DNase I and hypertonic saline.[10]
Observed toxicity in animal models (e.g., weight loss, lung pathology) - Direct cytotoxicity of the peptide at the administered dose.[1][2]- Perform a dose-response study to determine the maximum tolerated dose.- Consider the use of less cytotoxic analogues like this compound-FL or a prodrug approach (Pro-D-BMAP18).[4][11][12]
Peptide appears stable in BAL fluid but still lacks efficacy - The peptide may not be reaching the bacteria within biofilms.- The peptide's activity is neutralized by binding to LPS from Gram-negative bacteria.[12]- Assess the anti-biofilm activity of the peptide in vitro.[11][12]- Investigate the immunomodulatory properties of the peptide, as it may influence the host's immune response to the infection.[10][11]

Quantitative Data Summary

Table 1: In Vitro Antimicrobial Activity of L-BMAP-18 and D-BMAP-18

OrganismPeptideMIC90 (µg/mL)MBC (µg/mL)Killing Quotient (KQ)Reference
P. aeruginosaL-BMAP-1816--[1][2]
P. aeruginosaD-BMAP-1816≤32≤4[1][2]
S. maltophiliaL-BMAP-18>32--[1][2]
S. maltophiliaD-BMAP-1816≤32≤4[1][2]
S. aureusD-BMAP-18>32>32>4[1][2]

MIC90: Minimum inhibitory concentration for 90% of isolates. MBC: Minimum bactericidal concentration. KQ ≤ 4 is indicative of bactericidal effect.

Table 2: In Vivo Toxicity of D-BMAP-18 in Mice

Dose (mg/kg)Macroscopic Lung Damage Score (Median)ObservationsReference
10No significant pulmonary damage[1][2]
22.5Significant lung damage (hyperemia, atelectasis)[1][2]
83Severe lung damage[1][2]

Scoring system based on a four-point scale.

Table 3: In Vitro Cytotoxicity of this compound Analogues

PeptideCell LineConcentration (µg/mL)Cell Viability (%)Reference
L-BMAP-18A-549 (human lung epithelial)5~100[1][2]
L-BMAP-18A-549 (human lung epithelial)50~40[1][2]
D-BMAP-18A-549 (human lung epithelial)5~100[1][2]
D-BMAP-18A-549 (human lung epithelial)50~20[1][2]
This compoundRAW 264.7 (mouse macrophage)up to ~35>70[11][12]
This compound-FLRAW 264.7 (mouse macrophage)up to ~35>70[11][12]

Experimental Protocols

Protocol 1: Murine Model of Acute Pseudomonas aeruginosa Lung Infection
  • Animal Model: Use C57BL/6NCrl mice.

  • Bacterial Culture: Grow P. aeruginosa (e.g., RP73 clinical strain) to mid-log phase in a suitable broth like Mueller-Hinton.

  • Infection: Anesthetize mice and intratracheally instill a bacterial suspension of 1 x 107 CFU in a volume of 50 µL.

  • Treatment: 5 minutes post-infection, administer a single intratracheal dose of D-BMAP-18 (e.g., 0.5, 1, and 2 mg/kg) or a vehicle control (sterile distilled water). A positive control group treated with an effective antibiotic like tobramycin (10 mg/kg) should be included.

  • Efficacy Assessment: At 24 hours post-infection, euthanize the mice.

    • Excise the lungs and homogenize them in sterile saline.

    • Perform serial dilutions of the lung homogenates and plate on appropriate agar to determine the bacterial load (CFU/lung).

    • Assess macroscopic lung pathology using a scoring system.[1][2]

Protocol 2: D-BMAP-18 Stability Assay in Bronchoalveolar Lavage (BAL) Fluid
  • BAL Fluid Collection: Obtain BAL fluid from healthy mice by flushing the lungs with sterile saline. Pool the fluid and determine the total protein concentration.

  • Incubation: Dilute a concentrated solution of D-BMAP-18 into the BAL fluid to a final concentration (e.g., 300 µg/mL) to achieve a desired peptide-to-protein ratio (e.g., 1:1 wt/wt). Incubate the mixture at 37°C.[1]

  • Sampling: At various time points (e.g., 0, 1, 4, 24 hours, and up to 7 days), collect aliquots of the mixture and immediately freeze them to stop any enzymatic activity.[1]

  • Analysis: Analyze the samples by SDS-PAGE on a tricine gel to visualize the peptide band and assess for any degradation over time.[3][7]

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Seed human pulmonary A-549 epithelial cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of the this compound peptide in the cell growth medium and add them to the cells.

  • Incubation: Incubate the plate for 24 hours at 37°C in a CO2 incubator.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., 10% IGEPAL in 0.01N HCl) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 620 nm using a microplate reader. Cell viability is calculated relative to untreated control cells.[1][10]

Visualizations

BMAP18_Mechanism_of_Action cluster_bacterium Bacterial Cell Membrane Bacterial Membrane (Negatively Charged) DNA Intracellular DNA Membrane->DNA Membrane Permeabilization & Intracellular Targeting Ribosomes Ribosomes Membrane->Ribosomes BMAP18 This compound (Cationic Peptide) BMAP18->Membrane Electrostatic Interaction

Caption: Proposed mechanism of action for this compound.

Experimental_Workflow_In_Vivo Start Start: Murine Lung Infection Model Infection Intratracheal Instillation of Bacteria (e.g., P. aeruginosa) Start->Infection Treatment Intratracheal Administration of this compound or Controls Infection->Treatment Incubation Incubation Period (e.g., 24 hours) Treatment->Incubation Euthanasia Euthanasia & Lung Excision Incubation->Euthanasia Analysis Bacterial Load (CFU) & Lung Pathology Assessment Euthanasia->Analysis End End: Evaluate Efficacy Analysis->End Troubleshooting_Logic Problem Problem: This compound Ineffective In Vivo IsPeptideLForm Is the peptide L-BMAP-18? Problem->IsPeptideLForm IsPeptideDForm Is the peptide D-BMAP-18? IsPeptideLForm->IsPeptideDForm No Degradation Action: Suspect Proteolytic Degradation. Switch to D-BMAP-18. IsPeptideLForm->Degradation Yes CheckToxicity Observe for signs of toxicity? IsPeptideDForm->CheckToxicity Yes Inhibition Action: Suspect In Vivo Inhibition. Test with DNase I/NaCl. Toxicity Action: Suspect Toxicity. Perform Dose-Response/Use Prodrug. CheckToxicity->Inhibition No CheckToxicity->Toxicity Yes

References

Further optimization of D-BMAP18 for clinical application

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the further optimization of D-BMAP18 for clinical application. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summarized data to facilitate your research and development efforts.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments with D-BMAP18.

Problem Potential Cause(s) Recommended Solution(s)
Reduced or no antimicrobial activity in vitro Peptide degradationAlthough D-BMAP18 is protease-resistant, ensure proper storage of the peptide (lyophilized at -20°C or -80°C) to prevent chemical degradation.
Incorrect peptide concentrationVerify the concentration of your stock solution. It is advisable to perform a concentration determination assay.
Bacterial resistanceWhile resistance to D-BMAP18 is low, consider testing against a known sensitive strain to confirm peptide activity.
Loss of antimicrobial activity in biological fluids (e.g., sputum, bronchoalveolar lavage fluid) Inhibition by components of the biological fluid (e.g., eDNA, mucins, salts)Co-administer D-BMAP18 with DNase I to degrade extracellular DNA in the sample, which can trap and inactivate the peptide.[1] Supplement the medium with sodium chloride (e.g., 300 mM) to modulate the ionic strength, which can enhance peptide activity.[1]
Peptide aggregationTest different buffer conditions to optimize peptide solubility and prevent aggregation.
High cytotoxicity observed in cell-based assays High peptide concentrationPerform a dose-response experiment to determine the optimal therapeutic window with maximal antimicrobial activity and minimal cytotoxicity.
Cell line sensitivityDifferent cell lines exhibit varying sensitivity to D-BMAP18.[2] Consider using a less sensitive cell line if appropriate for your experimental goals. The presence of biological fluids like CF sputum has been shown to abolish residual cytotoxicity.[3]
Lack of in vivo efficacy in animal models Poor bioavailability at the site of infectionConsider alternative delivery strategies such as encapsulation in liposomes or nanoparticles to protect the peptide and improve its pharmacokinetic profile.
Inhibition by host factors in the in vivo environmentAs with in vitro biological fluids, co-administration with agents like DNase I may be necessary.
Suboptimal dosing regimenOptimize the dose and frequency of administration based on pharmacokinetic and pharmacodynamic studies.
Difficulty in dissolving lyophilized peptide Hydrophobicity of the peptideDissolve the peptide in a small amount of a suitable organic solvent (e.g., DMSO) before adding the aqueous buffer.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of antimicrobial action of D-BMAP18?

A1: D-BMAP18, like many cationic antimicrobial peptides, primarily acts by disrupting the bacterial cell membrane.[3][4] Its positive charge facilitates interaction with the negatively charged components of the bacterial membrane, leading to membrane permeabilization and cell death.

Q2: Why is D-BMAP18 used instead of the L-enantiomer, BMAP18?

A2: D-BMAP18 is the all-D amino acid enantiomer of BMAP18. This modification makes it highly resistant to degradation by proteases, which are abundant in biological fluids like lung secretions.[5] This increased stability is crucial for its potential therapeutic application.

Q3: What are the known anti-inflammatory properties of D-BMAP18?

A3: D-BMAP18 has been shown to down-regulate the production of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Transforming Growth Factor-beta (TGF-β), in macrophages stimulated with lipopolysaccharide (LPS) or interferon-gamma (IFN-γ).[1][3][6]

Q4: How does D-BMAP18 exert its anti-inflammatory effects?

A4: The proposed mechanism involves the neutralization of LPS. D-BMAP18 can bind to LPS, preventing it from interacting with the Toll-like Receptor 4 (TLR4)/MD-2 complex on immune cells. This inhibition of TLR4 signaling leads to a downstream reduction in the activation of transcription factors like NF-κB, which are responsible for the expression of pro-inflammatory cytokines.

Q5: Can D-BMAP18 be used to combat bacterial biofilms?

A5: Yes, D-BMAP18 has been shown to inhibit the formation of new biofilms and to eradicate pre-formed biofilms of some bacterial strains, particularly in combination with DNase I.[1][3]

Quantitative Data Summary

The following tables summarize key quantitative data for D-BMAP18 from published studies.

Table 1: In Vitro Antimicrobial Activity of D-BMAP18

OrganismStrain(s)MIC (µg/mL)Reference(s)
Pseudomonas aeruginosaCF clinical isolates8 - 16[1]
Pseudomonas aeruginosaRP7316[5]
Stenotrophomonas maltophiliaClinical isolates>32 (L-isomer), 16 (D-isomer)[5]

Table 2: In Vitro Cytotoxicity of D-BMAP18

Cell LineCell TypeAssayCytotoxic ConcentrationReference(s)
A-549Human lung carcinomaMTT> 25-50 µg/mL[2]
THP-1Human monocyticMTT> 25-50 µg/mL[2]
HaCaTHuman keratinocyteMTTMore susceptible than A-549/THP-1[2]
MEC-1Human lymphocytic leukemiaMTTMore susceptible than A-549/THP-1[2]

Detailed Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is adapted from the broth microdilution method.[5]

  • Preparation of Bacterial Inoculum:

    • Culture bacteria in Mueller-Hinton (MH) broth overnight at 37°C.

    • Dilute the overnight culture in fresh MH broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Preparation of D-BMAP18 Dilutions:

    • Prepare a stock solution of D-BMAP18 in a suitable solvent (e.g., sterile water or 0.01% acetic acid).

    • Perform serial two-fold dilutions of the stock solution in MH broth in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Add the bacterial inoculum to each well containing the D-BMAP18 dilutions.

    • Include a positive control (bacteria in MH broth without peptide) and a negative control (MH broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of D-BMAP18 that completely inhibits visible bacterial growth.

MTT Cytotoxicity Assay

This protocol is used to assess the effect of D-BMAP18 on the viability of eukaryotic cells.[5]

  • Cell Seeding:

    • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment with D-BMAP18:

    • Prepare serial dilutions of D-BMAP18 in the appropriate cell culture medium.

    • Replace the existing medium in the wells with the medium containing the D-BMAP18 dilutions.

    • Include untreated cells as a control.

    • Incubate for the desired time period (e.g., 24 hours).

  • MTT Addition and Incubation:

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization and Absorbance Measurement:

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of 10% IGEPAL in 0.01N HCl) to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm or 620 nm) using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

Biofilm Inhibition Assay

This assay determines the ability of D-BMAP18 to prevent biofilm formation.[1]

  • Preparation of Inoculum and Peptide Dilutions:

    • Prepare a bacterial inoculum as described for the MIC assay.

    • Prepare serial dilutions of D-BMAP18 at sub-inhibitory concentrations (e.g., 1/2 to 1/8 MIC) in a suitable growth medium in a 96-well plate.

  • Inoculation and Incubation:

    • Add the bacterial inoculum to the wells.

    • Incubate the plate under conditions that promote biofilm formation (e.g., statically for 24-48 hours).

  • Quantification of Biofilm:

    • After incubation, gently wash the wells to remove planktonic bacteria.

    • Stain the remaining biofilm with crystal violet.

    • Solubilize the crystal violet with an appropriate solvent (e.g., ethanol or acetic acid).

    • Measure the absorbance of the solubilized stain to quantify the biofilm biomass.

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 Bacterial Infection & Host Response cluster_1 D-BMAP18 Intervention LPS LPS TLR4 TLR4/MD-2 Complex LPS->TLR4 Binds NFkB NF-κB Activation TLR4->NFkB Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB->Cytokines Induces Expression Reduced_Cytokines Reduced Cytokine Production NFkB->Reduced_Cytokines DBMAP18 D-BMAP18 DBMAP18->LPS DBMAP18_LPS D-BMAP18-LPS Complex DBMAP18_LPS->TLR4 Binding Blocked

Caption: D-BMAP18 Anti-inflammatory Signaling Pathway.

G cluster_0 In Vitro Efficacy Testing cluster_1 In Vivo Optimization start Start mic MIC Determination start->mic mtt Cytotoxicity Assay (e.g., MTT) start->mtt biofilm Biofilm Inhibition/ Eradication Assay start->biofilm end_vitro Determine Therapeutic Window mic->end_vitro mtt->end_vitro biofilm->end_vitro start_vivo Lead Candidate (D-BMAP18) formulation Formulation Development (e.g., Liposomes, Nanoparticles) start_vivo->formulation pk_pd Pharmacokinetics/ Pharmacodynamics formulation->pk_pd animal_model Animal Model of Infection pk_pd->animal_model end_vivo Optimized Clinical Candidate animal_model->end_vivo

Caption: D-BMAP18 Preclinical Development Workflow.

References

Validation & Comparative

BMAP-18 vs. BMAP-27: A Comparative Guide to Antimicrobial Activity and Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the ongoing search for novel antimicrobial agents to combat rising antibiotic resistance, cationic antimicrobial peptides (AMPs) have emerged as promising candidates. Among these, the bovine myeloid antimicrobial peptides (BMAPs) have garnered significant attention. This guide provides a detailed comparison of two prominent members of this family: BMAP-27 and its truncated N-terminal fragment, BMAP-18. While both peptides exhibit potent antimicrobial properties, they differ significantly in their cytotoxicity, a critical factor for therapeutic development. This document aims to provide an objective comparison of their performance, supported by experimental data and detailed methodologies, to aid researchers in selecting the appropriate peptide for their specific applications.

BMAP-27 is a 27-residue α-helical cathelicidin peptide known for its broad-spectrum activity against various pathogens.[1][2] However, its clinical potential is often hampered by its cytotoxic effects on host cells.[1][3] this compound, a shorter 18-residue peptide derived from the N-terminus of BMAP-27, was developed to mitigate this issue.[1][3][4] It has been shown to retain significant antimicrobial activity while exhibiting reduced toxicity towards mammalian cells.[1][4][5][6]

Data Presentation: Antimicrobial Activity

This compound and BMAP-27 display broad-spectrum antimicrobial activity, though their efficacy can vary between different bacterial species. The following table summarizes their Minimum Inhibitory Concentrations (MICs) against representative drug-resistant bacterial strains.

PeptideOrganismStrainMIC (µM)Reference
This compoundStaphylococcus aureusMethicillin-resistant (MRSA)16 - 32[1][3]
This compoundPseudomonas aeruginosaMultidrug-resistant (MDRPA)16 - 32[1][3]
BMAP-27BEscherichia coliNDM-producing1.563 - 6.250 µg/ml[7]
BMAP-27BKlebsiella pneumoniaeNDM-producing1.563 - 6.250 µg/ml[7]
BMAP-27BAcinetobacter baumanniiCarbapenem-resistant≤6.250 µg/ml[7]
BMAP-27BStaphylococcus aureus-≥25 µg/ml[7]

Note: Data for BMAP-27B, a modified version of BMAP-27 with lower toxicity, is included to provide a broader context of the BMAP-27 family's activity.

Data Presentation: Cytotoxicity

A critical aspect of antimicrobial peptide development is its selectivity for microbial cells over host cells. The following tables summarize the hemolytic activity and cytotoxicity of this compound and compare it to its parent peptide, BMAP-27.

Table 2: Hemolytic Activity

PeptideConcentration (µM)Hemolysis (%)Cell TypeReference
This compound< 16~0Sheep Red Blood Cells[1][8]
This compound64~20Sheep Red Blood Cells[1][8]
BMAP-27-Higher than this compoundMammalian Cells[1][5]

Table 3: Cytotoxicity Against Mammalian Cells

PeptideCell LineViability (%)Concentration (µM)Reference
This compoundRAW 264.7 (Mouse Macrophages)> 70Not specified[1]
BMAP-27Various Mammalian Cell LinesLess viable than with this compoundNot specified[6]

Studies consistently show that truncating BMAP-27 to this compound significantly reduces its hemolytic activity and general cytotoxicity.[1][5][6][9] The removal of the hydrophobic C-terminal portion of BMAP-27 is credited with this improved cell selectivity.[1][9] this compound and its analogs have demonstrated a 4 to 97-fold increase in cell selectivity compared to the parent BMAP-27 peptide.[5]

Mandatory Visualization

experimental_workflow cluster_antimicrobial Antimicrobial Activity Assessment cluster_cytotoxicity Cytotoxicity Assessment cluster_mechanism Mechanism of Action Studies prep_bacteria Prepare Bacterial Inoculum (e.g., MRSA, MDRPA) mic_assay Broth Microdilution Assay (Determine MIC) prep_bacteria->mic_assay mbc_assay Plate on Agar (Determine MBC) mic_assay->mbc_assay compare Compare Results: Antimicrobial Efficacy vs. Cytotoxicity mbc_assay->compare prep_rbc Prepare Red Blood Cells (e.g., Sheep RBCs) hemolysis_assay Hemolysis Assay (% Hemolysis) prep_rbc->hemolysis_assay hemolysis_assay->compare prep_mammalian Culture Mammalian Cells (e.g., RAW 264.7) mtt_assay MTT Assay (% Cell Viability) prep_mammalian->mtt_assay mtt_assay->compare sytox_green SYTOX Green Uptake Assay (Membrane Permeabilization) sytox_green->compare dna_binding DNA Binding Assay (Intracellular Targeting) dna_binding->compare start Synthesize & Purify This compound & BMAP-27 cluster_antimicrobial cluster_antimicrobial start->cluster_antimicrobial cluster_cytotoxicity cluster_cytotoxicity start->cluster_cytotoxicity cluster_mechanism cluster_mechanism start->cluster_mechanism

Caption: Workflow for comparing this compound and BMAP-27.

mechanism_of_action cluster_bmap27 BMAP-27 cluster_bmap18 This compound b27_bind Initial binding to anionic membrane b27_insert Rapid and extensive membrane disruption via N- and C-terminal helices b27_bind->b27_insert b27_lyse Cell Lysis (within 20 mins) b27_insert->b27_lyse b18_bind Initial binding to anionic membrane b18_permeate Low membrane disruption; forms small channels b18_bind->b18_permeate b18_internalize Internalization b18_permeate->b18_internalize b18_target Intracellular Targeting (e.g., DNA binding) b18_internalize->b18_target b18_kill Delayed Bactericidal Activity b18_target->b18_kill bacterial_cell Bacterial Cell bacterial_cell->b27_bind bacterial_cell->b18_bind

Caption: Contrasting mechanisms of this compound and BMAP-27.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

This protocol is based on the broth microdilution method as described by the Clinical and Laboratory Standards Institute (CLSI) and referenced in the provided literature.[10][11][12]

  • Materials: 96-well microtiter plates, Mueller-Hinton broth (MHB), bacterial strains, this compound and BMAP-27 peptides, spectrophotometer.

  • Procedure:

    • Prepare serial two-fold dilutions of each peptide in MHB in a 96-well plate.

    • Grow bacterial strains to the mid-logarithmic phase and dilute to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

    • Inoculate each well of the microtiter plate containing the peptide dilutions with the bacterial suspension.

    • Include positive controls (bacteria in MHB without peptide) and negative controls (MHB alone).

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is defined as the lowest peptide concentration that completely inhibits visible bacterial growth.

Hemolysis Assay

This protocol is a standard method for assessing the lytic activity of peptides against red blood cells.[1][8][13]

  • Materials: Sheep red blood cells (sRBCs), phosphate-buffered saline (PBS), this compound and BMAP-27 peptides, 0.2% Triton X-100, centrifuge, spectrophotometer.

  • Procedure:

    • Wash sRBCs three times with PBS by centrifugation and resuspend to a final concentration of 8% (v/v).

    • Add various concentrations of the peptides to the sRBC suspension in a 96-well plate.

    • Use PBS as a negative control (0% hemolysis) and 0.2% Triton X-100 as a positive control (100% hemolysis).

    • Incubate the plate at 37°C for 1 hour.

    • Centrifuge the plate to pellet intact sRBCs.

    • Transfer the supernatant to a new plate and measure the absorbance at 415 nm or 540 nm to quantify hemoglobin release.

    • Calculate the percentage of hemolysis using the formula: [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[1][8][13]

  • Materials: Mammalian cell line (e.g., RAW 264.7 macrophages), cell culture medium (e.g., DMEM with 10% FBS), this compound and BMAP-27 peptides, MTT solution, DMSO, 96-well cell culture plates, incubator, microplate reader.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.

    • Treat the cells with various concentrations of the peptides and incubate for another 24 hours.

    • Add MTT solution to each well and incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.

    • Remove the medium and dissolve the formazan crystals in DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage relative to untreated control cells.

Membrane Permeabilization Assay (SYTOX Green Uptake)

This assay measures the integrity of the bacterial cytoplasmic membrane. SYTOX Green is a fluorescent dye that cannot penetrate live cells but can enter cells with compromised membranes and fluoresce upon binding to nucleic acids.[1][14][15]

  • Materials: Bacterial strains, SYTOX Green dye, buffer solution (e.g., PBS), this compound and BMAP-27 peptides, fluorometer or fluorescence microplate reader.

  • Procedure:

    • Harvest mid-logarithmic phase bacteria, wash, and resuspend in buffer.

    • Add SYTOX Green to the bacterial suspension to a final concentration of 1-5 µM and incubate in the dark for 15 minutes.

    • Add the peptides at their respective MICs to the bacterial suspension.

    • Monitor the increase in fluorescence over time at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.

    • An increase in fluorescence indicates membrane permeabilization.

Conclusion

The comparison between this compound and BMAP-27 highlights a crucial structure-activity relationship in antimicrobial peptide design. BMAP-27 exhibits potent and rapid bactericidal activity, largely due to its ability to cause significant membrane disruption.[2][4] This potent activity, however, is coupled with considerable cytotoxicity towards host cells, limiting its therapeutic window.[1][9]

In contrast, this compound, by omitting the hydrophobic C-terminal tail, demonstrates a more nuanced mechanism. While it retains effective antimicrobial activity against key pathogens, its primary mode of action involves forming smaller membrane channels and targeting intracellular components, resulting in delayed but still effective bacterial killing.[2][4][5] This altered mechanism is accompanied by a dramatic reduction in hemolytic and cytotoxic effects, leading to a much-improved selectivity index.[1][5]

For drug development professionals, this compound and its analogs represent a more promising starting point for creating systemic antimicrobial agents where minimizing host toxicity is paramount. BMAP-27, while less suitable for systemic use, may still hold value in topical applications where high local concentrations can be achieved without significant systemic exposure. This guide underscores the importance of balancing antimicrobial potency with host cell compatibility in the development of next-generation antimicrobial therapeutics.

References

L-BMAP18 vs. D-BMAP18: A Comparative Analysis of Efficacy and Stability for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of antimicrobial peptide (AMP) development, the bovine myeloid antimicrobial peptide BMAP18 and its D-enantiomer, D-BMAP18, present a compelling case study in balancing efficacy and stability. This guide provides a detailed comparison of L-BMAP18 and D-BMAP18, focusing on their antimicrobial activity, stability against proteolytic degradation, and cytotoxic profiles. The information herein is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding the therapeutic potential of these peptides.

Executive Summary

L-BMAP18, the naturally occurring L-amino acid peptide, demonstrates promising in vitro antimicrobial activity. However, its therapeutic application is significantly hampered by its rapid degradation by host proteases. To overcome this limitation, its D-enantiomer, D-BMAP18, was synthesized. D-BMAP18 exhibits remarkable stability in biological fluids while retaining, and in some instances, improving upon the antimicrobial efficacy of its L-counterpart. Despite these advantages, in vivo studies have revealed challenges related to the bioactivity of D-BMAP18, suggesting that stability alone does not guarantee therapeutic success.

Efficacy: A Tale of Two Isomers

The antimicrobial efficacy of L-BMAP18 and D-BMAP18 has been evaluated against a panel of clinically relevant pathogens, particularly those associated with cystic fibrosis lung infections. Both peptides demonstrate potent, bactericidal activity, as indicated by low Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values.

In Vitro Antimicrobial Activity

Overall, D-BMAP18 shows comparable, and in some cases, superior, in vitro activity against Pseudomonas aeruginosa and Stenotrophomonas maltophilia compared to L-BMAP18.[1][2] Neither peptide was effective against Staphylococcus aureus.[2] The bactericidal nature of both peptides is highlighted by an MBC/MIC ratio of ≤ 4 for most strains tested.[1][2]

OrganismPeptideMIC (μg/mL)MBC (μg/mL)Killing Quotient (KQ) (MBC/MIC)
P. aeruginosa RP73L-BMAP1816322
D-BMAP188162
P. aeruginosa PA10L-BMAP1816322
D-BMAP188162
P. aeruginosa (MIC90)L-BMAP1816--
D-BMAP1816--
S. maltophilia SM122L-BMAP1832>32>1
D-BMAP1816322
S. maltophilia (MIC90)L-BMAP18>32--
D-BMAP1816--
S. aureusL-BMAP18>32>32-
D-BMAP18>32>32-

Data sourced from Mardirossian et al., 2017.[1][2]

In Vivo Efficacy

Despite its enhanced stability and potent in vitro activity, D-BMAP18 was found to be ineffective in a murine model of P. aeruginosa lung infection.[1][3][4] This lack of in vivo efficacy is not due to degradation but is hypothesized to be a result of the peptide's sequestration by components within the bronchoalveolar lavage (BAL) fluid.[1]

Stability: The D-Enantiomer Advantage

A primary motivation for the synthesis of D-BMAP18 was to overcome the proteolytic instability of the L-form. Experimental data confirms the success of this strategy.

Proteolytic Degradation in Murine Bronchoalveolar Lavage (BAL) Fluid

L-BMAP18 is rapidly degraded by proteases present in murine BAL fluid, with significant digestion observed within 10 minutes and complete degradation within 20 minutes.[1][2] In stark contrast, D-BMAP18 remains completely stable in the same environment, showing no signs of degradation even after 7 days of incubation at 37°C.[1][2]

PeptideTime in Murine BAL FluidStability
L-BMAP1810 minutesPartially Degraded
20 minutesCompletely Degraded
D-BMAP187 daysStable

Data sourced from Mardirossian et al., 2017.[1][2]

Cytotoxicity Profile

The cytotoxic effects of both peptides were evaluated against human pulmonary A-549 epithelial cells. At lower concentrations (5 µg/ml), neither peptide significantly impacted cell viability.[1] However, at a higher concentration of 50 µg/ml, both peptides exhibited cytotoxicity.[1] Interestingly, D-BMAP18 was found to be more cytotoxic than L-BMAP18 at this concentration.[1] This may be attributed to the rapid degradation of the L-isomer by proteases secreted by the cells, thereby reducing its effective concentration over the 24-hour exposure period.[1][4]

PeptideConcentration (µg/mL)Cell Viability (%)
L-BMAP185~100
50~50
D-BMAP185~100
50~25

Approximate values based on graphical data from Mardirossian et al., 2017.[4]

Experimental Protocols

Antimicrobial Susceptibility Testing

The in vitro antimicrobial activity of L-BMAP18 and D-BMAP18 was determined by broth microdilution to establish the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis bacterial_suspension Bacterial Suspension (McFarland Standard) microtiter_plate Inoculate Microtiter Plate (Peptide + Bacteria) bacterial_suspension->microtiter_plate peptide_dilution Peptide Serial Dilution in Mueller-Hinton Broth peptide_dilution->microtiter_plate incubation Incubate at 37°C for 18-24h microtiter_plate->incubation mic_determination Determine MIC (Lowest concentration with no visible growth) incubation->mic_determination mbc_determination Plate onto Agar from clear wells mic_determination->mbc_determination mbc_reading Determine MBC (Lowest concentration with ≥99.9% killing) mbc_determination->mbc_reading

Workflow for MIC and MBC Determination.
Peptide Stability Assay

The stability of D-BMAP18 was assessed in murine bronchoalveolar lavage (BAL) fluid.

G cluster_setup Experimental Setup cluster_sampling Time-Course Sampling cluster_analysis Analysis peptide_prep D-BMAP18 Solution incubation_mix Incubate D-BMAP18 in BAL Fluid at 37°C peptide_prep->incubation_mix bal_fluid Pooled Murine BAL Fluid bal_fluid->incubation_mix sampling Collect Aliquots at Predetermined Time Points incubation_mix->sampling sds_page Analyze Samples by SDS-PAGE sampling->sds_page staining Stain with Coomassie Brilliant Blue sds_page->staining visualization Visualize Peptide Degradation staining->visualization

D-BMAP18 Stability Assay Workflow.
Cytotoxicity Assay

The cytotoxicity of the peptides was evaluated using the MTT assay on A-549 human pulmonary cells.

G cluster_cell_culture Cell Culture cluster_treatment Peptide Treatment cluster_mtt MTT Assay cluster_readout Data Acquisition cell_seeding Seed A-549 Cells in 96-well Plates cell_adherence Allow Cells to Adhere cell_seeding->cell_adherence peptide_exposure Expose Cells to L- or D-BMAP18 cell_adherence->peptide_exposure incubation Incubate for 24h peptide_exposure->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_formation Incubate for Formazan Crystal Formation mtt_addition->formazan_formation solubilization Solubilize Crystals with DMSO formazan_formation->solubilization absorbance_reading Measure Absorbance at 570 nm solubilization->absorbance_reading viability_calculation Calculate Cell Viability (%) absorbance_reading->viability_calculation

MTT Cytotoxicity Assay Workflow.

Proposed Mechanism of D-BMAP18 Inactivation in BAL Fluid

The loss of D-BMAP18's antimicrobial activity in the lung, despite its proteolytic stability, is likely due to its interaction with negatively charged components in the BAL fluid. This interaction is thought to sequester the cationic peptide, preventing it from reaching its bacterial targets. The partial restoration of activity upon the addition of NaCl supports this hypothesis, as the salt can disrupt these electrostatic interactions.

G cluster_peptide Cationic Peptide cluster_bal BAL Fluid Components cluster_bacteria Bacterial Target cluster_interaction Interaction & Outcome d_bmap18 D-BMAP18 (+) bacteria Bacteria d_bmap18->bacteria Intended Path sequestration Sequestration d_bmap18->sequestration Electrostatic Interaction bal_components Anionic Molecules (-) (e.g., proteins, DNA) bal_components->sequestration no_activity Loss of Antimicrobial Activity sequestration->no_activity

Hypothesized Inactivation of D-BMAP18.

Conclusion

The comparison of L-BMAP18 and D-BMAP18 underscores a critical lesson in antimicrobial peptide development: enhancing stability is a crucial step but does not solely dictate in vivo success. While D-BMAP18 effectively resists proteolytic degradation and exhibits potent in vitro antimicrobial activity, its interaction with host factors in the pulmonary environment limits its therapeutic efficacy. Future research should focus on strategies to mitigate these interactions, potentially through formulation approaches or further peptide engineering, to unlock the full therapeutic potential of D-BMAP18 and similar D-enantiomeric peptides.

References

A Comparative Analysis of BMAP-18 and Other Cathelicidins: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the bovine myeloid antimicrobial peptide (BMAP)-18 with other notable cathelicidins. This analysis is supported by experimental data to highlight their performance across key biological activities.

Cathelicidins are a crucial family of host defense peptides involved in the innate immune system. Among them, BMAP-18, a truncated form of the bovine cathelicidin BMAP-27, has garnered significant interest for its potent antimicrobial and immunomodulatory functions, coupled with reduced cytotoxicity compared to its parent molecule.[1] This guide provides a comparative overview of this compound's efficacy against other cathelicidins, such as its analogue this compound-FL, the human cathelicidin LL-37, and sheep myeloid antimicrobial peptide-29 (SMAP-29).

Performance Data at a Glance

The following tables summarize the quantitative data on the antimicrobial, anti-inflammatory, and cytotoxic activities of this compound and other selected cathelicidins.

Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration, MIC in µM)
PeptideMethicillin-resistant Staphylococcus aureus (MRSA)Multidrug-resistant Pseudomonas aeruginosa (MDRPA)
This compound16[2][3]32[2][3]
This compound-FL16[2][3]32[2][3]
LL-37>128>128
Melittin (control)48
Table 2: Anti-biofilm Activity (Minimum Biofilm Eradication Concentration, MBEC in µM)
PeptideMRSAMDRPA
This compound8[2]8[2]
This compound-FL8[2]8[2]
LL-37>128>128
Table 3: Anti-inflammatory Activity
PeptideLPS Neutralization (% at 16 µM)Inhibition of TNF-α release in LPS-stimulated RAW264.7 cells
This compound~40%[4]Significant inhibition[5]
This compound-FL>80%[4]Superior to this compound[3]
LL-37~30%[4]Potent inhibition[2]
BMAP-27Not specifiedPotent inhibition[5]
Table 4: Cytotoxicity
PeptideHemolytic Activity (% hemolysis at 64 µM)Cytotoxicity against RAW264.7 cells (% viability at 64 µM)
This compound~20%[2]~75%[2]
This compound-FL<10%[2]~80%[2]
Melittin (control)~100%<20%
BMAP-27HighHigh[6]
SMAP-29High[7]High

Experimental Methodologies

Detailed protocols for the key experiments cited in this guide are provided below.

Antimicrobial Susceptibility Testing (MIC Assay)

The minimum inhibitory concentration (MIC) of the peptides was determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Peptide Solutions: Peptides are serially diluted, typically in 0.01% acetic acid containing 0.2% bovine serum albumin (BSA) to prevent adhesion to plasticware.[8]

  • Bacterial Inoculum: Bacterial strains are grown overnight, and the culture is diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in Mueller-Hinton Broth (MHB).[8][9]

  • Assay Procedure: In a 96-well polypropylene plate, 100 µL of the bacterial suspension is added to wells containing 11 µL of the 10x concentrated peptide dilutions.[8]

  • Incubation: The plate is incubated at 37°C for 18-24 hours.[8]

  • MIC Determination: The MIC is defined as the lowest peptide concentration that completely inhibits visible bacterial growth.[9]

Cytotoxicity Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Mammalian cells (e.g., RAW264.7 macrophages) are seeded in a 96-well plate at a density of 5 x 10^4 cells per well and incubated for 4 hours.[10]

  • Peptide Treatment: The cells are treated with various concentrations of the peptides and incubated for 24-72 hours.[10]

  • MTT Addition: 25 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) is added to each well, and the plate is incubated for an additional 4 hours.[10]

  • Formazan Solubilization: The medium is removed, and 100 µL of a solubilizing agent (e.g., dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl) is added to dissolve the formazan crystals.[10][11]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570-590 nm.[11] Cell viability is expressed as a percentage relative to untreated control cells.

Hemolysis Assay

This assay measures the lytic activity of peptides against red blood cells (RBCs).

  • RBC Preparation: Fresh red blood cells (e.g., human or sheep) are washed three times with PBS by centrifugation and resuspended to a final concentration of 1-4% (v/v).[12][13]

  • Peptide Incubation: Serial dilutions of the peptides are prepared in a 96-well plate, and the RBC suspension is added.[13]

  • Controls: PBS is used as a negative control (0% hemolysis), and a detergent like 0.2% Triton X-100 serves as the positive control (100% hemolysis).[12]

  • Incubation and Centrifugation: The plate is incubated for 1 hour at 37°C and then centrifuged to pellet the intact RBCs.[13]

  • Hemoglobin Measurement: The supernatant is transferred to a new plate, and the absorbance is measured at 540 nm to quantify hemoglobin release.[13] The percentage of hemolysis is calculated relative to the positive control.

Signaling Pathways and Mechanisms of Action

This compound and other cathelicidins exert their antimicrobial effects primarily through membrane disruption and intracellular targeting.[9][14][15] Their immunomodulatory activities, particularly the neutralization of lipopolysaccharide (LPS), are mediated through complex signaling pathways.

Experimental Workflow for LPS Neutralization Assay

The ability of cathelicidins to neutralize LPS can be assessed through various in vitro assays. A typical workflow involves stimulating immune cells with LPS in the presence or absence of the peptide and measuring the subsequent inflammatory response.

G cluster_0 Preparation cluster_1 Incubation cluster_2 Measurement LPS LPS Solution Incubate_LP LPS + Peptide (Pre-incubation) LPS->Incubate_LP Peptide Peptide Solution (e.g., this compound) Peptide->Incubate_LP Cells Immune Cells (e.g., RAW264.7) Incubate_LPC LPS + Peptide + Cells Cells->Incubate_LPC Incubate_LP->Incubate_LPC Cytokine Measure Cytokine Levels (e.g., TNF-α, IL-6) Incubate_LPC->Cytokine NO Measure Nitric Oxide Production Incubate_LPC->NO G cluster_cell Immune Cell (e.g., Macrophage) cluster_extracellular Extracellular TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 Activation NFkB NF-κB MyD88->NFkB MAPK MAPK (p38, JNK, ERK) MyD88->MAPK Cytokines Pro-inflammatory Cytokines & Chemokines (TNF-α, IL-6, CXCL8) NFkB->Cytokines Transcription MAPK->Cytokines Transcription LPS LPS LPS->TLR4 Direct Activation LPS_Cathelicidin LPS-Cathelicidin Complex LPS->LPS_Cathelicidin Cathelicidin Cathelicidin (e.g., LL-37) Cathelicidin->TLR4 Modulation Cathelicidin->LPS_Cathelicidin Binding LPS_Cathelicidin->TLR4 Interaction & Internalization

References

BMAP-18: A Potent Antimicrobial Peptide Against Clinically Relevant Pathogens

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of BMAP-18's Efficacy and Therapeutic Potential

For researchers, scientists, and drug development professionals navigating the landscape of antimicrobial peptides (AMPs), this compound has emerged as a promising candidate in the fight against antibiotic-resistant bacteria. This guide provides an objective comparison of this compound's antimicrobial activity against clinical isolates, juxtaposed with other AMPs and its own analogs, supported by experimental data.

This compound, a truncated form of the bovine myeloid antimicrobial peptide BMAP-27, demonstrates potent antimicrobial activity, often with reduced cytotoxicity compared to its parent molecule.[1][2] Its efficacy against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains, positions it as a significant subject of research for novel therapeutic agents.

Comparative Antimicrobial Activity

The antimicrobial efficacy of this compound and its derivatives has been quantified using the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The data below summarizes the MIC values of this compound and its comparators against methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Pseudomonas aeruginosa (MDRPA).

Peptide/AntibioticMRSA (CCARM 3090) MIC (µM)MDRPA (CCARM 2095) MIC (µM)
This compound 1632
This compound-FL (aliphatic analog) 1632
Melittin 48
Ciprofloxacin >1024>1024
Oxacillin >1024>1024
Tetracycline >1024>1024

Data sourced from a study comparing this compound and its aliphatic analog against drug-resistant bacteria.[3][4]

The data clearly indicates that while melittin exhibits a lower MIC, both this compound and its aliphatic analog, this compound-FL, are significantly more potent than conventional antibiotics against these resistant strains.[3][4]

Further studies have explored the activity of a D-amino acid enantiomer, D-BMAP-18, to enhance resistance to proteases. This analog has shown comparable or even superior activity against certain clinical isolates compared to the native L-BMAP-18. For instance, against Pseudomonas aeruginosa and Stenotrophomonas maltophilia isolates from cystic fibrosis patients, D-BMAP-18 demonstrated significant antimicrobial activity.[5][6]

Multifunctional Properties: Beyond Direct Killing

This compound and its analogs exhibit a range of beneficial properties beyond their direct bactericidal effects, including anti-biofilm and anti-inflammatory activities.

Anti-Biofilm Activity: Both this compound and this compound-FL have demonstrated a robust capacity to both inhibit the formation of and eradicate existing biofilms of MRSA and MDRPA.[3] Their performance in biofilm eradication has been reported to be superior to the well-known human cathelicidin, LL-37.[3][4]

Anti-Inflammatory and LPS-Neutralizing Activity: this compound and its analogs have been shown to significantly inhibit the production of pro-inflammatory cytokines such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages.[1][2] The aliphatic analog, this compound-FL, displayed a particularly strong ability to bind and neutralize LPS, a major component of the outer membrane of Gram-negative bacteria that can trigger a potent inflammatory response.[3]

Mechanism of Action

The primary mechanism of action for this compound involves the permeabilization of the bacterial cell membrane.[1][2] Studies suggest that this compound and its analogs form small channels in the microbial membrane, leading to the transit of ions and protons, which ultimately results in cell death.[1][2] In addition to membrane disruption, there is evidence of intracellular targeting, including binding to DNA.[3] Interestingly, this compound shows a preference for targeting the membranes of Gram-negative bacteria, while its aliphatic analog, this compound-FL, has a more pronounced effect on the membranes of Gram-positive bacteria.[3][7]

Experimental Protocols

The determination of the antimicrobial activity of this compound and its comparators is primarily conducted using the broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Minimum Inhibitory Concentration (MIC) Assay:
  • Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight and then diluted to a standardized concentration (typically around 5 x 10^5 colony-forming units per milliliter) in a suitable growth medium such as Mueller-Hinton broth.

  • Serial Dilution of Peptides: The antimicrobial peptides are serially diluted in the growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the peptide that completely inhibits visible bacterial growth.

Minimum Bactericidal Concentration (MBC) Assay:
  • Subculturing from MIC plate: Following the MIC determination, an aliquot from the wells showing no visible growth is plated onto an appropriate agar medium.

  • Incubation: The agar plates are incubated at 37°C for 24 hours.

  • Determination of MBC: The MBC is defined as the lowest concentration of the peptide that results in a 99.9% reduction in the initial bacterial inoculum.

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for assessing the antimicrobial activity of a peptide like this compound.

Antimicrobial_Activity_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Bacterial_Culture Bacterial Isolate Standardization Standardize Bacterial Inoculum Bacterial_Culture->Standardization Peptide_Stock This compound Stock Solution Serial_Dilution Serial Dilution of this compound Peptide_Stock->Serial_Dilution Inoculation Inoculate Microtiter Plate Standardization->Inoculation Serial_Dilution->Inoculation Incubation Incubate at 37°C Inoculation->Incubation MIC_Determination Determine MIC Incubation->MIC_Determination MBC_Plating Plate for MBC MIC_Determination->MBC_Plating MBC_Incubation Incubate Plates MBC_Plating->MBC_Incubation MBC_Determination Determine MBC MBC_Incubation->MBC_Determination

Caption: Workflow for Determining MIC and MBC of this compound.

Signaling Pathway and Logical Relationships

The interaction of this compound with a bacterial cell and the subsequent signaling cascade leading to cell death can be conceptually illustrated.

BMAP18_Mechanism cluster_extracellular Extracellular cluster_membrane Bacterial Membrane cluster_intracellular Intracellular BMAP18 This compound Peptide Membrane_Binding Electrostatic Interaction with Membrane BMAP18->Membrane_Binding Channel_Formation Pore/Channel Formation Membrane_Binding->Channel_Formation Ion_Leakage Ion & Proton Leakage Channel_Formation->Ion_Leakage Intracellular_Targeting Intracellular Targeting (e.g., DNA binding) Channel_Formation->Intracellular_Targeting Membrane_Depolarization Membrane Depolarization Ion_Leakage->Membrane_Depolarization Cell_Death Bacterial Cell Death Membrane_Depolarization->Cell_Death Intracellular_Targeting->Cell_Death

Caption: Proposed Mechanism of this compound Antimicrobial Action.

References

Cross-Validation of BMAP-18 Cytotoxicity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive cross-validation of the cytotoxic effects of the bovine myeloid antimicrobial peptide, BMAP-18, across various cell lines. It is designed for researchers, scientists, and drug development professionals to facilitate an objective comparison of this compound's performance and to provide supporting experimental data for future research and development.

Abstract

This compound, a truncated derivative of the bovine cathelicidin BMAP-27, has garnered significant interest for its potent antimicrobial properties and reportedly reduced cytotoxicity compared to its parent molecule.[1] This guide consolidates available data on the cytotoxic effects of this compound and its analogues (D-BMAP-18 and this compound-FL) on a range of mammalian cell lines. The findings indicate a dose-dependent and cell line-specific cytotoxicity. Notably, this compound appears to induce a dual mechanism of cell death: apoptosis at lower concentrations and necrosis at higher concentrations. This is primarily mediated through mitochondrial disruption and direct membrane damage, respectively.[2] This document presents a comparative analysis of this compound's cytotoxicity, details common experimental protocols for its assessment, and proposes signaling pathways for its mode of action.

Data Presentation: Comparative Cytotoxicity of this compound and its Analogues

Table 1: Comparative Cytotoxicity of this compound and its Analogues in Different Cell Lines

Peptide/AnalogueCell LineConcentration% Cell Viability / EffectAssayReference
L-BMAP-18 A-549 (Human Lung Carcinoma)5 µg/mLNo significant effectMTT[3][4]
A-549 (Human Lung Carcinoma)50 µg/mLCytotoxicMTT[3][4]
D-BMAP-18 A-549 (Human Lung Carcinoma)5 µg/mLNo significant effectMTT[3][4]
A-549 (Human Lung Carcinoma)50 µg/mLMore cytotoxic than L-isomerMTT[3][4]
THP-1 (Human Monocytic Leukemia)Not specifiedNon-negligible cytotoxicityMTT[5]
HaCaT (Human Keratinocyte)Not specifiedNon-negligible cytotoxicityMTT[5]
MEC-1 (Human B-cell Chronic Lymphocytic Leukemia)Not specifiedNon-negligible cytotoxicityMTT[5]
This compound RAW 264.7 (Mouse Macrophage)< 16 µM> 70%MTT[1]
RAW 264.7 (Mouse Macrophage)64 µM~70%MTT[1]
This compound-FL RAW 264.7 (Mouse Macrophage)< 16 µM> 70%MTT[1]
RAW 264.7 (Mouse Macrophage)64 µM> 70%MTT[1]

Experimental Protocols

Accurate and reproducible assessment of cytotoxicity is paramount. Below are detailed methodologies for key experiments commonly cited in the study of antimicrobial peptide cytotoxicity.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay assesses cell metabolic activity, which is often used as a proxy for cell viability.

Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of culture medium. Incubate overnight in a humidified 37°C incubator with 5% CO2.

  • Treatment: Add varying concentrations of this compound to the wells. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Solubilization: Incubate for 3-4 hours until a purple precipitate is visible. Add 100-200 µL of a solubilization solution (e.g., DMSO or a solution of 10% IGEPAL in 0.01N HCl) to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 550-620 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability relative to the untreated control.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of the cytosolic enzyme lactate dehydrogenase from cells with damaged plasma membranes, an indicator of necrosis or late apoptosis.

Principle: LDH released into the culture medium catalyzes the conversion of lactate to pyruvate, which then leads to the formation of a colored formazan product that can be quantified spectrophotometrically.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Supernatant Collection: After the incubation period, centrifuge the plate to pellet the cells. Carefully collect the supernatant from each well.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH assay reaction mixture (containing substrate, cofactor, and dye) to each well.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Stop Reaction: Add a stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm (with a reference wavelength of >600 nm).

  • Calculation: Determine the amount of LDH release relative to a maximum LDH release control (cells lysed with a detergent).

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled to detect this event. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter and stain the nucleus of late apoptotic and necrotic cells.

Protocol:

  • Cell Preparation: Induce apoptosis with this compound. Harvest and wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add fluorescently labeled Annexin V and PI to the cell suspension.

  • Incubation: Incubate at room temperature for 15-20 minutes in the dark.

  • Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Mandatory Visualization

Experimental Workflow for Cytotoxicity Assessment

experimental_workflow cluster_prep Cell Preparation cluster_assays Cytotoxicity Assays cluster_mtt MTT Assay Steps cluster_ldh LDH Assay Steps cluster_annexin Annexin V/PI Assay Steps cell_culture Cell Culture seeding Seeding in 96-well plate cell_culture->seeding treatment This compound Treatment seeding->treatment mtt MTT Assay treatment->mtt ldh LDH Assay treatment->ldh annexin Annexin V/PI Assay treatment->annexin mtt_add Add MTT ldh_supernatant Collect Supernatant annexin_harvest Harvest & Wash Cells mtt_incubate Incubate mtt_add->mtt_incubate mtt_solubilize Solubilize Formazan mtt_incubate->mtt_solubilize mtt_read Read Absorbance mtt_solubilize->mtt_read ldh_reaction Add Reaction Mix ldh_supernatant->ldh_reaction ldh_incubate Incubate ldh_reaction->ldh_incubate ldh_read Read Absorbance ldh_incubate->ldh_read annexin_stain Stain with Annexin V/PI annexin_harvest->annexin_stain annexin_analyze Flow Cytometry Analysis annexin_stain->annexin_analyze

Caption: Workflow for assessing this compound cytotoxicity.

Proposed Signaling Pathways for this compound Induced Cell Death

The precise signaling cascades initiated by this compound are still under investigation. However, based on its known effects on mitochondria and plasma membranes, the following pathways are proposed.

At lower concentrations, this compound is suggested to induce apoptosis primarily through the intrinsic pathway by disrupting the mitochondrial membrane potential.[2]

apoptosis_pathway bmap18 This compound (Low Conc.) mito Mitochondrial Membrane Potential Disruption bmap18->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Proposed apoptotic pathway of this compound.

At higher concentrations, this compound is thought to cause direct damage to the cell membrane, leading to necrosis.[2]

necrosis_pathway bmap18 This compound (High Conc.) membrane Plasma Membrane Lesions bmap18->membrane lysis Cell Lysis membrane->lysis inflammation Inflammation lysis->inflammation necrosis Necrosis lysis->necrosis

Caption: Proposed necrotic pathway of this compound.

Conclusion

The available evidence suggests that this compound exhibits a concentration-dependent and cell-type specific cytotoxicity. Its dual mechanism of inducing apoptosis at low concentrations and necrosis at higher concentrations makes it an intriguing candidate for further investigation, particularly in the context of developing novel therapeutics. This guide provides a foundational understanding of this compound's cytotoxic properties and the methodologies to assess them. Further research is warranted to elucidate the precise molecular pathways and to establish a comprehensive profile of its IC50 values across a broader spectrum of cancer and normal cell lines.

References

A Comparative Analysis of the Anti-Inflammatory Efficacy of BMAP-18 and BMAP-18-FL

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory properties of the bovine myeloid antimicrobial peptide BMAP-18 and its aliphatic analog, this compound-FL. The information presented is supported by experimental data to assist in evaluating their potential as therapeutic agents. This compound is a cationic antimicrobial peptide known for its broad-spectrum activity. This compound-FL is a derivative where the aromatic phenylalanine residues of this compound have been replaced with aliphatic residues, altering its physicochemical properties.

Executive Summary

Experimental evidence demonstrates that this compound-FL possesses superior anti-inflammatory activity compared to its parent peptide, this compound. This enhanced effect is primarily attributed to its significantly stronger ability to bind and neutralize lipopolysaccharide (LPS), a key trigger of inflammatory responses in Gram-negative bacterial infections. This compound-FL more effectively inhibits the production of pro-inflammatory cytokines in macrophage cell lines stimulated with LPS.[1][2][3]

Data Presentation

Table 1: Comparative LPS Binding Affinity

The ability of each peptide to bind directly to LPS was quantified using a BODIPY-TR cadaverine (BC) displacement assay. An increase in fluorescence indicates the displacement of BC from LPS by the peptide, signifying a binding event.

PeptideRelative LPS Binding AffinityKey Findings
This compound ModerateExhibits dose-dependent binding to LPS.
This compound-FL HighShows over two-fold stronger binding to LPS at higher concentrations compared to this compound.[4]
Table 2: Inhibition of Pro-Inflammatory Cytokine Expression

The inhibitory effects of the peptides on the expression of key pro-inflammatory cytokines in LPS-stimulated RAW 264.7 macrophages were measured by ELISA.

CytokineThis compoundThis compound-FL
TNF-α Dose-dependent reductionExcellent inhibitory activity; significant reduction even at 4 µM.
IL-6 Dose-dependent reductionExcellent inhibitory activity; significant reduction even at 4 µM.
MCP-1 No significant inhibitionExcellent inhibitory activity; significant reduction even at 4 µM.[1]

Mechanism of Action: LPS Neutralization and Signaling Inhibition

The primary anti-inflammatory mechanism for both peptides is the neutralization of LPS, which prevents the activation of the Toll-like receptor 4 (TLR4) signaling pathway on immune cells like macrophages. LPS binding to the CD14 receptor and its subsequent interaction with the TLR4/MD-2 complex initiates a signaling cascade that leads to the activation of transcription factors like NF-κB and the production of pro-inflammatory cytokines.[2][4]

This compound-FL demonstrates a more potent anti-inflammatory effect due to its enhanced capacity to sequester LPS. It has been shown to effectively bind to both free LPS and LPS that is already bound to the CD14 receptor on the macrophage surface.[1][2] This dual-action competitively inhibits the full activation of the TLR4 pathway, leading to a significant reduction in inflammatory mediators.[4]

G cluster_intracellular Intracellular Signaling LPS LPS CD14 CD14 Receptor LPS->CD14 Binds BMAP_FL This compound-FL BMAP_FL->LPS Neutralizes (High Affinity) BMAP_FL->CD14 Competitively Binds TLR4 TLR4/MD-2 Complex BMAP_FL->TLR4 CD14->TLR4 Presents LPS to MyD88 MyD88 TLR4->MyD88 Activates NFkB NF-κB Activation MyD88->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Upregulates

Proposed anti-inflammatory mechanism of this compound-FL.

Experimental Protocols

LPS Binding Affinity Assay (BODIPY-TR Cadaverine Displacement)

This assay quantifies the ability of the peptides to bind to LPS by measuring the displacement of a fluorescent probe.

  • Materials : LPS from E. coli O111:B4, BODIPY-TR cadaverine (BC) fluorescent probe, this compound, this compound-FL, 96-well black plates, fluorescence microplate reader.

  • Method :

    • A solution of LPS is incubated with BC. BC fluorescence is quenched when bound to LPS.

    • Increasing concentrations of this compound or this compound-FL are added to the LPS-BC complex.

    • If the peptide binds to LPS, it displaces BC, causing a de-quenching and a subsequent increase in fluorescence.[2]

    • Fluorescence is measured at an excitation wavelength of 580 nm and an emission wavelength of 620 nm.[4]

    • The increase in fluorescence is proportional to the peptide's binding affinity for LPS.

Flow Cytometry Analysis of LPS Binding to Macrophages

This experiment visualizes and quantifies the ability of the peptides to prevent LPS from binding to macrophage cells.

  • Materials : RAW 264.7 macrophage cells, FITC-labeled LPS, this compound, this compound-FL, FACS buffer, flow cytometer.

  • Method :

    • FITC-LPS is pre-incubated with varying concentrations of either this compound or this compound-FL for 1 hour to allow for binding.

    • RAW 264.7 cells are then treated with the peptide/LPS mixture.

    • A separate experiment is conducted where cells are first incubated with FITC-LPS for 1 hour, and then the peptides are added to assess neutralization of receptor-bound LPS.[5]

    • After incubation, cells are washed to remove unbound components.

    • The fluorescence of the cells is analyzed using a flow cytometer. A decrease in cell fluorescence compared to the LPS-only control indicates that the peptide successfully bound to the FITC-LPS, preventing it from attaching to the cells.[4]

Pro-Inflammatory Cytokine Quantification (ELISA)

This protocol measures the concentration of secreted cytokines in the cell culture medium following LPS stimulation.

  • Materials : RAW 264.7 cells, LPS, this compound, this compound-FL, cell culture medium, ELISA kits for TNF-α, IL-6, and MCP-1.

  • Method :

    • RAW 264.7 cells are seeded in 96-well plates and allowed to adhere.

    • Cells are pre-treated with various concentrations of this compound or this compound-FL (e.g., 4–16 μM).[5]

    • After a short incubation period, cells are stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response.

    • The cell culture supernatant is collected after a 24-hour incubation period.

    • The concentrations of TNF-α, IL-6, and MCP-1 in the supernatant are quantified using specific sandwich ELISA kits according to the manufacturer's instructions.

    • The absorbance is read on a microplate reader, and cytokine concentrations are calculated based on a standard curve.

G cluster_workflow Experimental Workflow: Anti-Inflammatory Assessment start RAW 264.7 Macrophage Culture treatment Pre-treat with This compound or this compound-FL start->treatment stimulation Stimulate with LPS treatment->stimulation incubation Incubate for 24h stimulation->incubation collection Collect Supernatant incubation->collection elisa Quantify Cytokines (TNF-α, IL-6, MCP-1) via ELISA collection->elisa analysis Data Analysis and Comparison elisa->analysis

Workflow for assessing peptide impact on cytokine production.

Conclusion

The aliphatic analog this compound-FL demonstrates a clear advantage over this compound in its anti-inflammatory capabilities. Its enhanced affinity for LPS translates into superior inhibition of pro-inflammatory cytokine production, marking it as a more promising candidate for development as a therapeutic agent against inflammatory conditions driven by Gram-negative bacteria.[1][3] While both peptides show comparable antimicrobial activities, the superior anti-inflammatory profile of this compound-FL suggests it may have a greater potential in treating complex infections where controlling the inflammatory response is critical.[2]

References

BMAP-18: A Potent Antimicrobial Peptide Outperforming Conventional Antibiotics Against Drug-Resistant Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In an era where antimicrobial resistance poses a significant threat to global health, the bovine myeloid antimicrobial peptide BMAP-18 is emerging as a powerful candidate in the fight against multidrug-resistant bacteria. This guide provides a comprehensive comparison of the efficacy of this compound against conventional antibiotics, supported by experimental data, for researchers, scientists, and drug development professionals.

This compound, a truncated version of the 27-residue bovine myeloid antimicrobial peptide BMAP-27, demonstrates potent antimicrobial activity with the significant advantage of reduced toxicity to mammalian cells.[1][2] This enhanced cell selectivity makes this compound a promising therapeutic agent.[3]

Superior Efficacy Against Resistant Strains

Studies have consistently shown that this compound exhibits significant antimicrobial activity against a range of drug-resistant bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Pseudomonas aeruginosa (MDRPA).[1][4] In direct comparisons, this compound demonstrated potent antibacterial effects where conventional antibiotics such as ciprofloxacin, oxacillin, and tetracycline showed no activity, even at high concentrations.[1][4]

Table 1: Minimum Inhibitory Concentration (MIC) of this compound vs. Conventional Antibiotics
Antimicrobial Agent MIC (µM) against MRSA (CCARM 3090) MIC (µM) against MDRPA (CCARM 2095)
This compound16[1][4]32[1][4]
Ciprofloxacin>1024[1][4]>1024[1][4]
Oxacillin>1024[1][4]>1024[1][4]
Tetracycline>1024[1][4]>1024[1][4]

Data sourced from studies on resistant bacterial strains.[1][4]

Multifunctional Mechanism of Action

Unlike conventional antibiotics that typically target specific metabolic pathways, this compound employs a multi-pronged attack on bacterial cells.[5][6] Its primary mechanism involves the disruption of the bacterial cell membrane integrity, leading to permeabilization.[1][4][7] Subsequently, it can translocate into the cytoplasm and interact with intracellular targets, such as DNA.[1][2][4] This rapid, membrane-targeting action is believed to reduce the likelihood of bacteria developing resistance.

Conventional antibiotics, on the other hand, generally work by inhibiting cell wall synthesis, protein synthesis, DNA replication, or folic acid metabolism.[5] Bacteria have evolved various resistance mechanisms to counteract these specific actions, such as producing enzymes that inactivate the antibiotic, altering the drug's target, or pumping the drug out of the cell.[8][9]

cluster_bmap This compound Mechanism bmap This compound membrane Bacterial Cell Membrane bmap->membrane Electrostatic Interaction permeabilization Membrane Permeabilization membrane->permeabilization Disruption intracellular Intracellular Targeting (DNA) permeabilization->intracellular death Bacterial Cell Death intracellular->death

Figure 1: this compound mechanism of action.

Potent Antibiofilm Activity

A significant challenge in treating chronic infections is the formation of biofilms, which are communities of bacteria encased in a protective matrix that are notoriously resistant to conventional antibiotics. This compound has demonstrated remarkable efficacy in both preventing the formation of biofilms and eradicating established biofilms of MRSA and MDRPA.[1][2][10] It can inhibit over 90% of biofilm formation at a concentration of 16 µM.[1][2]

Table 2: Antibiofilm Activity of this compound
Activity This compound Concentration against MRSA & MDRPA
Biofilm InhibitionEffective at 16 µM (≥90% inhibition)[1][2]
Biofilm EradicationEffective at concentrations similar to MIC[1][2]

Favorable Safety Profile

A crucial aspect of any new antimicrobial agent is its safety profile. This compound exhibits significantly lower toxicity towards mammalian cells compared to its parent peptide, BMAP-27, and other antimicrobial peptides like melittin.[1][2]

Table 3: Cytotoxicity of this compound
Assay This compound Concentration Result
Hemolysis Assay (Sheep Red Blood Cells)< 16 µMNo hemolytic activity[1][11]
64 µM~20% hemolysis[1][11]
MTT Assay (RAW 264.7 Macrophages)Up to 64 µM>70% cell survival[1][12]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.

Minimum Inhibitory Concentration (MIC) Assay

The antimicrobial activity of this compound and conventional antibiotics is determined using the broth microdilution method.[13][14]

  • Two-fold serial dilutions of the antimicrobial agents are prepared in Mueller-Hinton broth in a 96-well microtiter plate.

  • Each well is inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.[14]

  • The plate is incubated at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.[1][4]

start Start dilution Serial Dilution of Antimicrobial Agents start->dilution inoculation Inoculation with Bacterial Suspension dilution->inoculation incubation Incubation at 37°C for 18-24h inoculation->incubation read Read MIC incubation->read end End read->end

Figure 2: MIC determination workflow.

Hemolysis Assay

The hemolytic activity of this compound is assessed by measuring the release of hemoglobin from red blood cells.

  • Fresh sheep red blood cells (sRBCs) are washed with phosphate-buffered saline (PBS).

  • The sRBCs are incubated with various concentrations of the peptide for a specified time.

  • The suspension is centrifuged, and the absorbance of the supernatant is measured at a wavelength corresponding to hemoglobin.

  • The percentage of hemolysis is calculated relative to a positive control (0.1% Triton X-100) and a negative control (PBS).[1]

Cytotoxicity (MTT) Assay

The cytotoxicity of this compound against mammalian cells is determined using the MTT dye reduction assay.[1][12]

  • Mammalian cells (e.g., RAW 264.7 macrophages) are seeded in a 96-well plate and incubated.[1]

  • The cells are treated with different concentrations of the peptide and incubated for 18-24 hours.[1]

  • MTT solution is added to each well, and the plate is incubated to allow the formation of formazan crystals by viable cells.

  • The formazan crystals are dissolved, and the absorbance is measured.

  • Cell viability is expressed as a percentage relative to untreated control cells.

Conclusion

This compound presents a significant advancement over conventional antibiotics, particularly in the context of antimicrobial resistance. Its potent efficacy against drug-resistant bacteria, robust antibiofilm activity, and favorable safety profile highlight its potential as a next-generation therapeutic agent. The multi-faceted mechanism of action of this compound further suggests a lower propensity for resistance development. Continued research and development of this compound and similar antimicrobial peptides are crucial for addressing the growing challenge of infectious diseases.

References

BMAP-18: A Head-to-Head Comparison with Other Antimicrobial Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the urgent quest for novel therapeutics to combat the growing threat of antibiotic resistance, antimicrobial peptides (AMPs) have emerged as a promising class of molecules. Among them, BMAP-18, a truncated peptide derived from bovine myeloid antimicrobial peptide 27 (BMAP-27), has garnered significant attention for its potent antimicrobial activity and favorable safety profile.[1][2] This guide provides an objective, data-driven comparison of this compound with other notable antimicrobial peptides, offering insights into its performance through supporting experimental data and detailed methodologies.

Performance Comparison: this compound vs. Key Antimicrobial Peptides

This compound and its analogs have demonstrated potent activity against a range of multidrug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Pseudomonas aeruginosa (MDRPA).[1][2][3] The following tables summarize the quantitative performance of this compound in comparison to its parent peptide BMAP-27, its synthetic analog this compound-FL, the well-characterized human cathelicidin LL-37, and the potent but cytotoxic peptide melittin.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. Lower MIC values indicate higher antimicrobial potency.

PeptideTarget OrganismMIC (µM)Source
This compound MRSA (CCARM 3090)16[4]
MDRPA (CCARM 2095)32[4]
This compound-FL MRSA (CCARM 3090)16[4]
MDRPA (CCARM 2095)32[4]
Melittin MRSA (CCARM 3090)4[4]
MDRPA (CCARM 2095)8[4]
L-BMAP18 P. aeruginosa (MIC90)16 µg/mL[5]
S. maltophilia (MIC90)>32 µg/mL[5]
D-BMAP18 P. aeruginosa (MIC90)16 µg/mL[5]
S. maltophilia (MIC90)16 µg/mL[5]

Note: this compound-FL is an aliphatic analog of this compound. D-BMAP18 is the all-D enantiomer of this compound, designed to be resistant to proteases.[1][5]

Cytotoxicity Profile: Hemolytic and Mammalian Cell Viability Assays

A critical aspect of AMP development is ensuring selectivity for microbial cells over host cells. This is often assessed by measuring hemolytic activity (lysis of red blood cells) and cytotoxicity against mammalian cell lines.

Hemolytic Activity (% Hemolysis)

PeptideConcentration (µM)% Hemolysis (Sheep RBCs)Source
This compound < 16~0%[1][6]
64~20%[1][6]
This compound-FL < 16~0%[1][6]
64< 10%[1][6]

Cytotoxicity Against Mammalian Cells

PeptideCell LineConcentration% Cell ViabilitySource
This compound RAW 264.7 (Mouse Macrophages)Not specified> 70%[1]
This compound-FL RAW 264.7 (Mouse Macrophages)Not specified> 70%[1]
L-BMAP18 A-549 (Human Lung Epithelial)5 µg/mLNot significantly affected[5]
50 µg/mLCytotoxic[5]
D-BMAP18 A-549 (Human Lung Epithelial)5 µg/mLNot significantly affected[5]
50 µg/mLMore cytotoxic than L-isomer[5]

Mechanism of Action

This compound exerts its antimicrobial effects through a multifaceted mechanism that involves both membrane disruption and intracellular targeting.[2][3]

  • Membrane Permeabilization: this compound and its analogs interact with and disrupt the integrity of bacterial cell membranes, leading to increased permeability.[1][3] Interestingly, this compound shows a preference for the membranes of Gram-negative bacteria, while its aliphatic analog, this compound-FL, is more effective against Gram-positive bacteria.[1] The proposed mechanism involves the formation of small channels that allow the passage of ions, leading to membrane depolarization, rather than complete membrane lysis.[7]

  • Intracellular Targeting: Following membrane translocation, this compound can bind to intracellular molecules, such as DNA, further contributing to its bactericidal activity.[1][8]

The following diagram illustrates the proposed workflow for assessing the dual mechanism of action of this compound.

cluster_membrane Membrane Interaction cluster_intracellular Intracellular Targeting Membrane_Permeabilization Membrane Permeabilization Assay (SYTOX Green Uptake) Membrane_Depolarization Membrane Depolarization Assay DNA_Binding DNA Binding Assay (Gel Retardation) Bacterial_Culture Bacterial Culture (e.g., MRSA, MDRPA) Peptide_Treatment Treat with this compound Bacterial_Culture->Peptide_Treatment Peptide_Treatment->Membrane_Permeabilization Peptide_Treatment->Membrane_Depolarization Peptide_Treatment->DNA_Binding

Experimental workflow for elucidating this compound's mechanism of action.

Anti-Inflammatory and Immunomodulatory Effects

Beyond its direct antimicrobial properties, this compound exhibits significant anti-inflammatory activity by neutralizing lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria and a potent trigger of septic shock.[7] this compound and its analogs can bind to LPS, preventing it from interacting with Toll-like receptor 4 (TLR4) on immune cells. This inhibition disrupts the downstream signaling cascade, leading to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and MCP-1.[1][7][8]

The aliphatic analog this compound-FL has shown superior LPS-neutralizing and anti-inflammatory activity compared to the parent this compound.[1][8] This highlights the potential for structural modifications to enhance the therapeutic properties of this compound.

The signaling pathway illustrating the anti-inflammatory action of this compound is depicted below.

cluster_pathway LPS-Induced Inflammatory Signaling LPS LPS TLR4 TLR4 LPS->TLR4 Binds BMAP18 This compound BMAP18->LPS Neutralizes MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 NFkB NF-κB TRAF6->NFkB MAPK MAPK TRAF6->MAPK Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, etc.) NFkB->Cytokines Transcription MAPK->Cytokines Transcription

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for BMAP-18

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the responsible handling and disposal of synthetic peptides like BMAP-18 is a critical component of laboratory safety and environmental protection. Adherence to proper disposal protocols minimizes the risk of environmental contamination and the potential development of antimicrobial resistance. This document provides a comprehensive guide to the proper disposal of this compound, drawing on general principles for antimicrobial peptides and laboratory chemical waste management.

Immediate Safety and Handling Precautions

Before disposal, it is essential to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, lab coats, safety goggles, and nitrile gloves.[1] Work should be conducted in a well-ventilated area. In case of a spill, promptly contain the material using absorbent pads and disinfect the area.[1] All materials used in the cleanup should be disposed of as hazardous waste.[2]

Step-by-Step Disposal Protocol for this compound

Due to the lack of specific public disposal protocols for this compound, a conservative approach based on guidelines for other synthetic and antimicrobial peptides is necessary.[3] The following procedure outlines the recommended steps for its disposal:

  • Consult Institutional Guidelines: Before proceeding, the most critical step is to consult your institution's Environmental Health and Safety (EHS) office.[3] They will provide specific guidance based on local, state, and federal regulations and the facility's waste management capabilities.

  • Waste Identification and Segregation:

    • Unused or Expired this compound (Lyophilized Powder or Stock Solutions): This is considered chemical waste.[4] It should be collected in a designated, properly labeled, and sealed hazardous waste container.

    • This compound Contaminated Materials: Items such as pipette tips, gloves, and culture plates that have come into contact with this compound should be segregated. If these materials have also been in contact with biological agents (e.g., bacteria, cell lines), they must be treated as biohazardous waste.[5]

    • Liquid Waste: Aqueous solutions containing this compound should be collected in a designated hazardous waste container. Do not pour solutions containing this compound down the drain, as this can contribute to environmental contamination and the development of antimicrobial resistance.[4][6]

  • Waste Treatment (if applicable and approved by EHS): In some cases, your institution's EHS may have protocols for the chemical inactivation of peptide waste before disposal. This should only be performed following a validated and approved standard operating procedure (SOP).

  • Packaging and Labeling: Ensure all waste containers are securely sealed and clearly labeled with the contents (e.g., "Hazardous Waste: this compound") and any other information required by your institution.

  • Disposal Pickup: Arrange for the collection of the hazardous waste by your institution's EHS or a licensed waste disposal contractor. The preferred method for the ultimate disposal of peptide-based compounds is often controlled incineration to ensure complete destruction of the biologically active material.[3]

Quantitative Data on Waste Management

Waste TypeDescriptionRecommended Disposal Route
Unused/Expired this compound Lyophilized powder or concentrated stock solutions.Collect in a labeled hazardous chemical waste container for incineration.
Contaminated Labware (Non-Biohazardous) Pipette tips, tubes, and other disposable plastics that have come into contact with this compound solutions.Dispose of in a designated hazardous waste container.
Contaminated Labware (Biohazardous) Labware that has come into contact with both this compound and biological agents (e.g., bacterial cultures).Decontaminate (e.g., via autoclaving if the peptide's stability to heat is not a concern for subsequent disposal steps, or chemical disinfection) and then dispose of as biohazardous waste according to institutional protocols.
Aqueous Solutions Containing this compound Diluted solutions from experiments, media containing the peptide.Collect in a labeled hazardous liquid waste container. Do not dispose of down the sink.[4]
Personal Protective Equipment (PPE) Gloves, disposable lab coats, etc., contaminated with this compound.Dispose of in a designated hazardous waste container.
Spill Cleanup Materials Absorbent pads and other materials used to clean a this compound spill.Collect in a sealed bag or container and dispose of as hazardous waste.[2]

Experimental Protocols

While specific inactivation protocols for this compound are not detailed in the provided search results, a general principle for handling spills of peptide solutions involves the use of absorbent materials to contain the spill, followed by cleaning the area.[2] For liquid waste containing antimicrobial peptides, the primary recommended "protocol" for disposal is collection for incineration under controlled conditions by a licensed facility, which ensures the complete destruction of the biologically active peptide.[3]

This compound Disposal Decision Workflow

The following diagram illustrates the logical workflow for determining the proper disposal procedure for this compound in a laboratory setting.

BMAP18_Disposal_Workflow start Start: this compound Waste Generated consult_ehs Consult Institutional EHS for Specific Protocols start->consult_ehs is_biohazardous Is the waste also biohazardous? consult_ehs->is_biohazardous treat_biohazard Treat Biohazard First (e.g., Autoclave, Chemical Disinfection) per EHS Guidance is_biohazardous->treat_biohazard Yes is_liquid Is the waste liquid? is_biohazardous->is_liquid No treat_biohazard->is_liquid collect_chem_waste Collect in Labeled Hazardous Chemical Waste Container collect_liquid_waste Collect in Labeled Hazardous Liquid Waste Container is_liquid->collect_liquid_waste Yes collect_solid_waste Collect in Labeled Hazardous Solid Waste Container is_liquid->collect_solid_waste No disposal_pickup Arrange for Pickup by EHS or Licensed Contractor collect_liquid_waste->disposal_pickup collect_solid_waste->disposal_pickup end End: Proper Disposal disposal_pickup->end

Caption: this compound Disposal Decision Workflow.

References

Essential Safety and Operational Guide for Handling BMAP-18

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with BMAP-18. The following procedures are designed to ensure laboratory safety and maintain the integrity of the peptide.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the bioactivity and cytotoxicity of this compound.

Table 1: Cytotoxicity Data for this compound

Cell LineAssayConcentrationEffect
Sheep Red Blood CellsHemolysis Assay< 16 µMNo hemolytic activity induced.[1][2]
Sheep Red Blood CellsHemolysis Assay64 µM~20% hemolysis.[1][2]
Mouse Macrophage RAW 264.7MTT Dye ReductionNot specified> 70% cell survival.[1]
Human Pulmonary A-549MTT Assay5 µg/mlNo significant effect on cell viability.[3]
Human Pulmonary A-549MTT Assay50 µg/mlCytotoxic.[3]

Table 2: Antimicrobial and Antibiofilm Activity of this compound

ActivityTarget OrganismMetricResult
AntimicrobialP. aeruginosaMIC9016 µg/mL.[3]
AntibiofilmMRSA & MDRPAMBIC & MBECStrong inhibition of biofilm formation and eradication of mature biofilms.[1]

Personal Protective Equipment (PPE)

Standard laboratory PPE is required when handling this compound to prevent skin and eye contact, and inhalation of the lyophilized powder.[1][4]

  • Eye Protection: Safety goggles or a face shield should be worn.

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are mandatory.

  • Body Protection: A laboratory coat must be worn.

  • Respiratory Protection: When handling the lyophilized powder, a dust respirator or work in a fume hood is recommended to avoid inhalation.[5]

Operational and Disposal Plans

Handling and Storage

  • Storage of Lyophilized Peptide: Store lyophilized this compound at -20°C in a tightly sealed container.[1] The peptide is hygroscopic; allow the container to reach room temperature in a desiccator before opening to prevent moisture absorption.[5]

  • Reconstitution: Reconstitute the peptide using a sterile buffer or solvent appropriate for the experiment.

  • Storage of Reconstituted Peptide: For short-term storage, keep the reconstituted peptide at 2-8°C. For long-term storage, aliquot the solution into single-use vials and store at -20°C or lower to avoid repeated freeze-thaw cycles.[1]

Spill Response

In case of a spill, follow these procedures:

  • Evacuate and restrict access to the affected area.

  • Wear appropriate PPE, including respiratory protection for large spills of the powder.

  • For solid spills, carefully sweep the material to avoid creating dust and place it into a designated chemical waste container.

  • For liquid spills, use absorbent materials to contain the spill.

  • Decontaminate the area with an appropriate disinfectant.

  • Dispose of all contaminated materials as chemical waste.

First Aid Measures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[4]

  • Skin Contact: Wash the affected area thoroughly with soap and water. Remove contaminated clothing.[4]

  • Inhalation: If lyophilized powder is inhaled, move the individual to fresh air. If breathing becomes difficult, seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek medical attention.

Disposal Plan

This compound and any materials contaminated with it must be disposed of as chemical waste.

  • Solid Waste: Collect unused lyophilized peptide and contaminated materials (e.g., weigh boats, pipette tips) in a clearly labeled, sealed container for chemical waste.

  • Liquid Waste: Collect solutions containing this compound in a sealed, clearly labeled waste container designated for chemical waste. Do not pour peptide solutions down the drain.[3][4]

  • Disposal: Arrange for the disposal of chemical waste through your institution's Environmental Health and Safety (EHS) department.[3]

Experimental Protocols

MTT Assay for Cytotoxicity

This protocol is a general guideline based on published studies involving this compound.[3]

  • Cell Culture: Grow cells (e.g., A-549) to sub-confluence in a 96-well flat-bottom microtiter plate in the appropriate growth medium at 37°C and 5% CO2.

  • Peptide Dilution: Prepare serial 2-fold dilutions of this compound in the cell growth medium.

  • Cell Treatment: Add 100 µL of the diluted peptide to the cells and incubate for 24 hours.

  • MTT Addition: Wash the cells with PBS, add 100 µL of PBS, and then add 10 µL of MTT solution (5 mg/ml in PBS).

  • Incubation: Incubate for 4 hours.

  • Solubilization: Add 150 µL of a solubilizing agent (e.g., 10% IGEPAL in 0.01N HCl) and incubate overnight at 37°C.

  • Measurement: Measure the optical density at 620 nm to determine cell viability.

Hemolysis Assay

This protocol is a general guideline based on published studies.[1][4]

  • Prepare Red Blood Cells: Wash fresh sheep red blood cells with phosphate-buffered saline (PBS) and centrifuge to create a 4% v/v erythrocyte dilution.

  • Peptide Incubation: Incubate different concentrations of this compound with the red blood cell suspension.

  • Measurement: Measure the release of hemoglobin to determine the percentage of hemolysis.

Workflow Diagram

BMAP18_Handling_Workflow This compound Safe Handling and Disposal Workflow cluster_prep Preparation and Handling cluster_safety Safety Precautions cluster_disposal Waste Disposal receive Receive Lyophilized this compound store_lyo Store at -20°C in Desiccator receive->store_lyo weigh Weigh Powder in Fume Hood store_lyo->weigh reconstitute Reconstitute with Sterile Buffer weigh->reconstitute collect_solid Collect Solid Waste in Labeled Container weigh->collect_solid store_sol Store Solution (Short-term: 2-8°C, Long-term: -20°C Aliquots) reconstitute->store_sol experiment Perform Experiment store_sol->experiment experiment->collect_solid collect_liquid Collect Liquid Waste in Labeled Container experiment->collect_liquid ppe Wear Appropriate PPE: - Goggles - Gloves - Lab Coat - Respirator (for powder) ppe->weigh ppe->reconstitute ppe->experiment spill Spill Response Protocol ppe->spill spill->collect_solid spill->collect_liquid first_aid First Aid Procedures contact_ehs Contact EHS for Disposal collect_solid->contact_ehs collect_liquid->contact_ehs

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.